molecular formula C9H18O3 B105752 Dibutyl carbonate CAS No. 542-52-9

Dibutyl carbonate

Cat. No.: B105752
CAS No.: 542-52-9
M. Wt: 174.24 g/mol
InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N
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Description

Dibutyl carbonate (DBC) serves as a versatile, non-phosgene chemical building block and an environmentally benign solvent in advanced scientific research and development. Its primary research value lies in its application as a precursor in the synthesis of polycarbonate resins, which are essential for producing high-performance polymers valued for their strength, transparency, and impact resistance in the automotive and electronics industries . Beyond polymer science, DBC is a key intermediate in pharmaceutical synthesis, where it is used in drug formulation processes, a demand driven by the rapid expansion of the healthcare sector, particularly in the Asia-Pacific region . The compound is also recognized for its excellent lubricity, wear resistance, and high thermal oxidative stability, making it a subject of investigation as a base material for advanced lubricants . Catalytic transesterification of dimethyl carbonate (DMC) with n-butanol has emerged as the predominant green synthesis method, with research demonstrating that specific catalysts like tetraethylammonium prolinate ionic liquids can achieve high conversion and selectivity, highlighting a move towards more efficient and sustainable catalytic processes . Furthermore, DBC acts as a reactant in the synthesis of other valuable chemicals, such as diphenyl carbonate (DPC), through transesterification reactions catalyzed by solid acid catalysts . The global market for this compound reflects its strategic importance, with growth driven by the demand for sustainable chemicals and high-performance polymers .

Properties

IUPAC Name

dibutyl carbonate
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InChI

InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QLVWOKQMDLQXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060255
Record name Carbonic acid, dibutyl ester
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Molecular Weight

174.24 g/mol
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CAS No.

542-52-9
Record name Dibutyl carbonate
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Record name n-Butyl carbonate
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Record name Dibutyl carbonate
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Record name Carbonic acid, dibutyl ester
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Record name Carbonic acid, dibutyl ester
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Record name Dibutyl carbonate
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Record name N-BUTYL CARBONATE
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Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl carbonate (DBC), also known as di-n-butyl carbonate, is an organic compound with the chemical formula C9H18O3.[1][2][3][4] It is a colorless to nearly colorless liquid that finds application in various chemical and industrial processes.[1][5] Notably, it serves as a pharmaceutical intermediate, a solvent, and a reagent in organic synthesis.[5][6] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, applications in research and drug development, and essential safety information.

Physicochemical Properties

This compound is characterized by its high flash point and strong oxidation resistance.[7] A summary of its key quantitative properties is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 542-52-9[1][2][3][4][8]
Molecular Formula C9H18O3[1][2][3][4]
Molecular Weight 174.24 g/mol [1][2][3]
Appearance Clear, colorless to very pale yellow liquid[1]
Melting Point < 25 °C[1][2]
Boiling Point 206.6 - 207.2 °C at 760 mmHg[1][2][9][10]
Density 0.9251 - 0.932 g/cm³ at 20°C[1][2][9][10]
Refractive Index (nD20) 1.4117 - 1.419[1][2][9][10]
Flash Point 76 °C[2]
Vapor Pressure 0.228 mmHg at 25°C[2]
Solubility in DMSO 55 mg/mL (315.66 mM)[11]
Storage Temperature 2-8°C[1][2]

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and industrially relevant method involves the direct reaction of urea and n-butanol.[12] This process is favored due to the low cost of urea.[12] The reaction is typically carried out in the presence of a heterogeneous catalyst.[12] Another established laboratory-scale preparation involves the reaction of butanol with carbon dioxide and 1-chlorobutane.[8][9]

Experimental Protocol: Synthesis of this compound from n-Butanol, Carbon Dioxide, and 1-Chlorobutane [8][9]

This protocol outlines a laboratory procedure for the synthesis of this compound.

Materials:

  • n-Butanol (2.22 g, 0.03 mol)

  • N-cyclohexyl-N',N',N'',N''-tetramethylguanidine (CyTMG) (6.9 g, 0.035 mol)

  • Acetonitrile (30 mL)

  • 1-Chlorobutane (8.33 g, 0.09 mol) in Acetonitrile (10 mL)

  • Carbon Dioxide (CO2) gas

  • Biphenyl (internal standard for GC analysis)

  • Diethyl ether

Equipment:

  • 160 mL Parr autoclave

  • Fischer–Porter bottle

  • Pressure head and gas lines

  • Magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC)

Procedure:

  • Charge the 160 mL Parr autoclave with n-butanol (2.22 g), N-cyclohexyl-N',N',N'',N''-tetramethylguanidine (6.9 g), and acetonitrile (30 mL).[8][9]

  • Seal the autoclave and introduce 160 psig of CO2 while stirring at room temperature. An exothermic reaction will cause the temperature to rise to approximately 40°C.[9]

  • In a separate Fischer–Porter bottle, prepare a solution of 1-chlorobutane (8.33 g) in acetonitrile (10 mL). Pressurize this bottle with 80 psig of CO2.[8][9]

  • After 1 hour, add the 1-chlorobutane solution to the autoclave in one portion under 80 psig of CO2.[8][9]

  • Increase the pressure in the autoclave to 160 psig with CO2 and heat the reaction mixture to 85°C for 16 hours.[8][9]

  • After the reaction period, allow the mixture to cool to room temperature and then carefully release the pressure.[8][9]

  • Withdraw an aliquot of the reaction mixture and dilute it with diethyl ether.[8][9]

  • Filter the mixture to remove the precipitated CyTMGH+Cl-.[8][9]

  • Analyze the filtrate by gas chromatography, using biphenyl as an internal standard, to determine the yield of this compound. The expected yield is approximately 73%.[8][9]

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its role as a pharmaceutical intermediate is a primary driver of its market demand.[6]

  • Carbonylating and Alkylating Agent: In organic synthesis, this compound can function as a carbonylating or alkylating reagent.[7] It is considered a safer alternative to phosgene for the synthesis of polycarbonates.[7]

  • Synthesis of Carbamates: It reacts with organic amines to produce N-substituted organic carbamates, which are precursors for the non-phosgene synthesis of organic isocyanates.[7]

  • Solvent: this compound is also utilized as a solvent in various applications, including for coatings and inks, and in the production of expanded polystyrene.[5][7] Its low toxicity and environmentally friendly characteristics make it a suitable choice in certain formulations.[5]

Logical Workflow: Synthesis of N-Substituted Carbamates

The following diagram illustrates the general reaction pathway for the synthesis of N-substituted carbamates using this compound, a key step in various pharmaceutical syntheses.

G Synthesis of N-Substituted Carbamates DBC This compound Carbamate N-Substituted Carbamate DBC->Carbamate + Amine Amine Primary/Secondary Amine (R-NH2 or R2NH) Amine->Carbamate Butanol Butanol (Byproduct) Carbamate->Butanol Formation of

Caption: Reaction of this compound with an amine to yield an N-substituted carbamate and butanol.

Safety and Handling

This compound presents several hazards that require careful handling in a laboratory or industrial setting.

Hazard Identification:

  • Causes skin irritation.[3][13]

  • May cause an allergic skin reaction.[1][3][13]

  • Causes serious eye damage.[1][3][13]

  • Harmful to aquatic life with long-lasting effects.[3]

Toxicological Data:

  • Acute Oral Toxicity (Rat): LD50: 5,000 mg/kg[13]

  • Acute Dermal Toxicity (Rabbit): LD50: 2,000 mg/kg[13]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[14]

  • Ensure adequate ventilation and work in a well-ventilated area.[14]

  • Store in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[14] Recommended storage is between 2-8°C.[1][2]

  • Incompatible with strong oxidizing agents.[14]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[14]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[14]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[13][14]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling this compound.

References

A Technical Guide to the Synthesis of Dibutyl Carbonate from Urea and n-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dibutyl carbonate (DBC) is an acyclic organic carbonate recognized for its potential as a green solvent and a versatile chemical intermediate. Its applications span from being a benign methylating and carbonylating agent in organic synthesis to serving as a fuel additive and an electrolyte component in lithium-ion batteries. The synthesis of DBC through the alcoholysis of urea with n-butanol represents a particularly promising and environmentally conscious route. This method avoids the use of toxic phosgene, utilizes inexpensive and readily available raw materials, and contributes to carbon dioxide utilization, as the ammonia byproduct can be recycled back into urea production.[1] This guide provides an in-depth overview of the reaction mechanism, catalytic systems, and experimental protocols for this important synthesis.

Reaction Mechanism and Pathway

The synthesis of this compound from urea and n-butanol is a two-step reversible reaction.[2]

  • Formation of Butyl Carbamate: In the first step, urea reacts with one molecule of n-butanol to produce the intermediate, butyl carbamate (BC), and one molecule of ammonia.

  • Formation of this compound: The butyl carbamate formed in the first step then reacts with a second molecule of n-butanol to yield the final product, this compound (DBC), and another molecule of ammonia.[2][3]

The overall reaction is endothermic, and the continuous removal of the ammonia byproduct is crucial to shift the reaction equilibrium towards the product side, thereby increasing the yield of DBC.[2][3][4]

Reaction_Pathway cluster_step1 cluster_step2 Urea Urea (NH2)2CO plus1 + Butanol1 n-Butanol (C4H9OH) BC Butyl Carbamate (C4H9OC(O)NH2) plus2 + plus3 + NH3_1 Ammonia (NH3) Butanol2 n-Butanol (C4H9OH) DBC This compound (C4H9O)2CO plus4 + NH3_2 Ammonia (NH3) plus1->BC Step 1 plus3->DBC Step 2

Caption: Reaction pathway for DBC synthesis from urea.

Catalytic Systems

A variety of catalysts have been developed to improve the efficiency and selectivity of DBC synthesis. These can be broadly categorized as follows:

  • Metal Oxides: These are among the most widely studied catalysts for this reaction. Zinc oxide (ZnO) has demonstrated notable catalytic activity.[4][5][6] However, research suggests that ZnO may act as a precursor to a homogeneous catalyst, Zn(NH₃)₂(NCO)₂, which forms in the reaction medium.[5] Mixed metal oxides, such as 0.5MgO/ZnO and composite oxides derived from Mg-Zn-Al hydrotalcites, have also shown high activity for dialkyl carbonate synthesis.[5][7]

  • Transition Metal Complexes: Homogeneous catalysts, such as nickel acetate used in conjunction with a triphenylphosphine cocatalyst, have achieved very high yields under reflux conditions.[3]

  • Organotin Compounds: Catalysts like dibutyl dimethoxy tin have been reported for the reaction of urea with hydroxy compounds.[3]

  • Solid Alkali Catalysts: Heterogeneous solid alkali catalysts have also been employed, offering the advantage of easier separation from the reaction mixture.[8]

The choice of catalyst significantly impacts the reaction conditions (temperature, pressure) and the final product yield. Heterogeneous catalysts are often preferred for industrial applications due to their ease of recovery and reuse.

Quantitative Data on DBC Synthesis

The yield of this compound is highly dependent on the catalyst, reactant ratio, and reaction conditions. The table below summarizes data from various studies.

Catalyst SystemButanol:Urea Molar RatioTemperature (°C)Time (h)PressureDBC Yield (%)Reference
Nickel Acetate / Triphenylphosphine~5.4:1110 (reflux)20Atmospheric95.0%[3]
Undisclosed Heterogeneous CatalystNot specifiedNot specifiedNot specifiedNot specified>85.0%[9]
C₃-C₆ Alcohol SystemNot specified175 - 2304 - 20Atmospheric / Low84.6%[3][10]
ZnO (for Diethyl Carbonate)10:119052.5 MPa14.2%[5][6]
Mg-Zn-Al Hydrotalcite (for DEC)Not specifiedNot specifiedNot specifiedNot specified67.8%[7]

Note: Data for Diethyl Carbonate (DEC) is included to provide context for similar catalytic systems, as specific quantitative data for DBC is less prevalent in publicly accessible literature.

Experimental Protocol

This section outlines a general experimental procedure for the synthesis of this compound in a laboratory setting, based on common practices reported in the literature.[3][4]

Apparatus:

  • A three-necked round-bottom flask or a high-pressure stainless-steel autoclave.[3][4]

  • Magnetic stirrer and heating mantle or oil bath.[3][4]

  • Condenser for reflux operations.

  • Temperature controller and sensor.

Procedure:

  • Charging the Reactor: The reactor is charged with urea, n-butanol, and the selected catalyst. A typical laboratory-scale charge might be 10g of urea, 50g of n-butanol, and 0.5g of catalyst.[3]

  • Reaction: The mixture is heated to the target temperature (e.g., 110-170°C) under vigorous stirring.[3] If operating at atmospheric pressure, a condenser is used to reflux the n-butanol. The reaction is allowed to proceed for a specified duration, typically ranging from 4 to 20 hours.[3][10] During the reaction, the byproduct ammonia is vented or removed to drive the reaction forward.

  • Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using Gas Chromatography (GC).[3]

  • Catalyst Separation: After the reaction is complete, the mixture is cooled to room temperature. If a heterogeneous catalyst was used, it can be separated by filtration or centrifugation.

  • Product Purification: The crude product mixture is purified, typically by fractional distillation, to separate the unreacted n-butanol, butyl carbamate intermediate, and the final this compound product.

  • Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental_Workflow start Start charge 1. Charge Reactor (Urea, n-Butanol, Catalyst) start->charge react 2. Heat & Stir (e.g., 110-170°C, 4-20h) Remove NH3 byproduct charge->react monitor 3. Monitor Reaction (via Gas Chromatography) react->monitor monitor->react Reaction Incomplete cool 4. Cool Down & Separate (Filter heterogeneous catalyst) monitor->cool Reaction Complete purify 5. Purify Product (e.g., Fractional Distillation) cool->purify analyze 6. Analyze Final Product (GC, NMR, FTIR) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for DBC synthesis.

References

Physical and chemical properties of dibutyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties of this compound

This compound is a colorless liquid with a range of physical properties that make it suitable for various applications, including as a solvent and a reagent in chemical synthesis.[1] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties of this compound

PropertyValueReference
Molecular Formula C9H18O3[2][3]
Molecular Weight 174.24 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[4]
Odor Not specified
CAS Registry Number 542-52-9[2][3]

Table 2: Quantitative Physical Properties of this compound

PropertyValueConditionsReference
Melting Point < 25 °C[5]
Boiling Point 205 - 207 °Cat 760 mmHg[2][4]
Density 0.925 g/mLat 20°C[2]
Refractive Index 1.412at 20°C[2]
Flash Point 76 °CClosed Cup[4]
Vapor Pressure 0.228 mmHgat 25°C
Viscosity Data not available
Surface Tension 26.96 dyn/cm[2]
Solubility Insoluble in water; Soluble in DMSO, ethanol, benzene, chloroform, acetone, ether, and other organic solvents.[6][7]

Chemical Properties of this compound

This compound undergoes several chemical reactions that are central to its utility in organic synthesis.

Synthesis via Transesterification

A common and environmentally friendly method for synthesizing this compound is the transesterification of dimethyl carbonate (DMC) with n-butanol.[1] This reaction is typically catalyzed by a base and proceeds in a stepwise manner, with the intermediate formation of methyl butyl carbonate. The overall reaction is driven to completion by removing the methanol byproduct.

transesterification DMC Dimethyl Carbonate Intermediate Methyl Butyl Carbonate DMC->Intermediate + n-Butanol nBuOH n-Butanol nBuOH->Intermediate Catalyst Base Catalyst Catalyst->Intermediate DBC This compound Intermediate->DBC + n-Butanol Methanol Methanol (byproduct) Intermediate->Methanol - Methanol

Caption: Transesterification of Dimethyl Carbonate to this compound.

Hydrolysis

This compound can be hydrolyzed to n-butanol and carbon dioxide. This reaction is typically slow under neutral conditions but can be accelerated by the presence of acids or bases.[8][9] The hydrolysis process is a key consideration in the storage and handling of this compound, especially in the presence of moisture.

Thermal Decomposition

At elevated temperatures, dialkyl carbonates like this compound can undergo thermal decomposition. The specific decomposition products and pathways depend on the temperature and the presence of any catalysts.

Applications in Drug Development

While this compound itself is not a therapeutic agent, it serves as a crucial building block and reagent in the synthesis of various pharmaceutical compounds.[10] Its primary role is often as a less hazardous alternative to phosgene for introducing a carbonyl group or as a precursor for other functional groups in multi-step syntheses.

One key application is in the formation of carbamates, which are important functional groups in many drug molecules.

drug_synthesis DBC This compound Carbamate Carbamate Product (R-NHCOOBu) DBC->Carbamate Amine Amine-containing Drug Intermediate (R-NH2) Amine->Carbamate nBuOH n-Butanol (byproduct) Carbamate->nBuOH - n-Butanol

Caption: this compound in Carbamate Synthesis for Drug Development.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory methods and should be adapted as needed based on available equipment and specific experimental goals.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

  • Heating source (Bunsen burner or hot plate)

  • This compound sample

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Place a small amount (a few drops) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the mineral oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11][12]

boiling_point_workflow start Start setup Assemble Thiele Tube Apparatus with Sample start->setup heat Gently Heat Mineral Oil Bath setup->heat observe_bubbles Observe Bubble Stream from Capillary Tube heat->observe_bubbles rapid_stream Rapid, Continuous Bubble Stream? observe_bubbles->rapid_stream rapid_stream->heat No cool Remove Heat and Allow to Cool rapid_stream->cool Yes observe_entry Observe Liquid Entry into Capillary Tube cool->observe_entry record_temp Record Temperature (Boiling Point) observe_entry->record_temp end End record_temp->end

References

A Spectroscopic Guide to Dibutyl Carbonate: Unveiling its Molecular Signature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dibutyl carbonate, a versatile organic compound with applications in various chemical syntheses. This document is intended to serve as a core reference for researchers and professionals, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear and accessible format. Detailed experimental protocols and the fundamental principles of each spectroscopic technique are also provided to aid in the interpretation and application of this data.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.08Triplet (t)4H-O-CH₂ -CH₂-CH₂-CH₃
1.63Sextet4H-O-CH₂-CH₂ -CH₂-CH₃
1.40Sextet4H-O-CH₂-CH₂-CH₂ -CH₃
0.93Triplet (t)6H-O-CH₂-CH₂-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule.

Chemical Shift (δ) ppmAssignment
155.3C =O
67.5-O-CH₂ -CH₂-CH₂-CH₃
30.8-O-CH₂-CH₂ -CH₂-CH₃
18.9-O-CH₂-CH₂-CH₂ -CH₃
13.6-O-CH₂-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
2962StrongC-H stretch (alkane)
1740StrongC=O stretch (carbonate)
1260StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative IntensityAssignment
174Low[M]⁺ (Molecular Ion)
119Moderate[M - C₄H₉O]⁺
57High[C₄H₉]⁺
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • A sample of high-purity this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

  • Acquisition Time: Typically 2-4 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm is commonly used for organic molecules.

  • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (d1): A delay of 2-10 seconds.

  • Acquisition Time: Typically 1-2 seconds.

  • Spectral Width: A range of approximately 0 to 220 ppm.

  • Temperature: Maintained at a constant 298 K.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.

Sample Preparation (Neat Liquid):

  • A drop of pure this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (NaCl or KBr) for transmission measurements.

  • For ATR, the sample is brought into firm contact with the crystal using a pressure arm.

  • For transmission, the salt plates are mounted in a sample holder.

Acquisition Parameters:

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background Scan: A background spectrum of the empty ATR crystal or clean salt plates is recorded and automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via Fourier transformation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977B MSD).

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL of the sample solution is injected into the GC.

  • Inlet Temperature: Typically set to 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For this compound, a program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

  • Mass Range: A scan range of m/z 35 to 500 is typically used.

  • Ion Source Temperature: Maintained at approximately 230 °C.

  • Quadrupole Temperature: Maintained at approximately 150 °C.

Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound is analyzed. The molecular ion peak is identified, and the fragmentation pattern is interpreted to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Solubility of Dibutyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyl carbonate in various organic solvents. This compound, a versatile organic compound, sees application as a solvent, plasticizer, and an intermediate in organic synthesis. A thorough understanding of its solubility is critical for its effective use in research, particularly in drug development for formulation and purification processes. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C9H18O3[1]
Molecular Weight 174.24 g/mol [1]
Appearance Colorless liquid[2]
Density 0.925 - 0.932 g/cm³[3][4]
Boiling Point Approximately 205-207.2 °C[4][5]
Flash Point 76 °C[4]
LogP (calculated) 2.74 - 3[4]

The calculated LogP value indicates that this compound is a moderately lipophilic and nonpolar molecule, which is a key factor in determining its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, a specific solubility value has been reported in dimethyl sulfoxide (DMSO).

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not Specified55 mg/mL (315.66 mM)[6]

Qualitative Solubility and Miscibility

Based on the principle of "like dissolves like," this compound's nonpolar nature suggests good solubility in other nonpolar organic solvents. Qualitative assessments indicate that it is miscible with a variety of common organic solvents.

This compound is reportedly miscible with the following solvents: [5]

  • Ethanol

  • Benzene

  • Diethyl ether

  • Trichloromethane

  • 2-Propanone (Acetone)

  • Heptyl acetate

  • Tributyl phosphate

It is expected to have low solubility in highly polar solvents like water.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following detailed experimental protocol, adapted from the shake-flask method for similar long-chain dialkyl carbonates, can be employed.[7] This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solute is necessary to ensure that the solution reaches saturation.

  • Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial containing the excess this compound.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is recommended to perform a preliminary experiment to determine the time required to achieve equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. For fine suspensions, centrifugation at the experimental temperature can be used to achieve clear separation.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to the experimental temperature to avoid any temperature-induced precipitation. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method. The concentration of this compound in the saturated solution is determined by comparing the analytical response to the calibration curve.

  • Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep_standards Prepare Standard Solutions calibration Generate Calibration Curve (Using Standards) prep_standards->calibration prep_samples Prepare Supersaturated Samples (Excess this compound + Solvent) equilibration Equilibrate at Constant Temperature (Shaker Bath) prep_samples->equilibration phase_separation Phase Separation (Settling/Centrifugation) equilibration->phase_separation sampling Withdraw and Dilute Supernatant phase_separation->sampling quantification Analyze Samples (HPLC/GC) sampling->quantification calibration->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for determining this compound solubility.

References

In-depth Technical Guide: The Thermal Decomposition Pathway of Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl carbonate (DBC), a versatile and environmentally benign chemical, finds application as a solvent, alkylating agent, and an electrolyte component in lithium-ion batteries. Understanding its thermal stability and decomposition pathway is paramount for ensuring safety, optimizing reaction conditions, and predicting potential degradation products in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon established mechanisms for analogous linear dialkyl carbonates. It details the primary decomposition pathway, identifies the expected products, and presents relevant kinetic and thermodynamic data. Furthermore, this guide outlines detailed experimental protocols for investigating the thermal decomposition of liquid organic compounds like this compound using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Introduction

The thermal decomposition of a substance, or thermolysis, is a chemical breakdown induced by heat. For organic carbonates, this process is highly dependent on the molecular structure. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, a well-established mechanism for linear dialkyl carbonates, such as diethyl carbonate (DEC), provides a strong predictive framework. The primary decomposition route is believed to be a concerted, non-radical process known as a six-center retro-ene elimination (also referred to as a β-H elimination or pyrolytic cis-elimination).

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is proposed to proceed primarily through a six-center retro-ene elimination reaction. This intramolecular rearrangement involves the transfer of a hydrogen atom from a β-carbon of one of the butyl groups to the carbonyl oxygen, leading to the concerted cleavage of C-O and C-H bonds.

The primary products of this pathway are:

  • 1-Butene: An alkene formed from the butyl group that undergoes the hydrogen transfer.

  • 1-Butanol: An alcohol formed from the other butyl group and the carbonate moiety.

  • Carbon Dioxide (CO₂): A stable gaseous byproduct.

The overall reaction can be depicted as follows:

(CH₃CH₂CH₂CH₂O)₂CO → CH₃CH₂CH=CH₂ + CH₃CH₂CH₂CH₂OH + CO₂

It is important to note that at higher temperatures, secondary decomposition of the primary products, particularly 1-butanol, can occur. This may lead to the formation of other products, including butene isomers, water, and smaller hydrocarbon fragments.

Visualization of the Decomposition Pathway

The proposed six-center retro-ene elimination pathway for this compound is illustrated in the following diagram:

Decomposition_Pathway cluster_reactants Reactant cluster_transition_state Transition State cluster_products Primary Products DBC This compound (CH₃CH₂CH₂CH₂O)₂CO TS Six-Center Retro-ene Elimination DBC->TS Heat (Δ) Butene 1-Butene CH₃CH₂CH=CH₂ TS->Butene Butanol 1-Butanol CH₃CH₂CH₂CH₂OH TS->Butanol CO2 Carbon Dioxide CO₂ TS->CO2

Proposed thermal decomposition pathway of this compound.

Quantitative Data

Due to the scarcity of specific experimental data for this compound, the following table presents kinetic parameters for the thermal decomposition of analogous linear dialkyl carbonates. This data can be used to approximate the thermal stability of this compound. The decomposition temperatures and activation energies are expected to be in a similar range.

CarbonateDecomposition Temperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Diethyl Carbonate (DEC)300 - 400195.01.3 x 10¹³[1]
Dipropyl Carbonate (DPC)300 - 400182.09.3 x 10¹¹[1]

Note: The provided data is for analogous compounds and should be used as an estimation. Experimental validation for this compound is recommended.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of analytical techniques is recommended. Thermogravimetric analysis (TGA) provides quantitative information on mass loss as a function of temperature, while mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) can identify the evolved gaseous products.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique allows for the simultaneous measurement of mass loss and identification of the evolved gases.

Experimental Workflow:

TGA_MS_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_ms Evolved Gas Analysis (MS) cluster_data Data Analysis Sample This compound (liquid) Crucible Aliquot ~5-10 µL into a platinum or alumina crucible Sample->Crucible TGA Place crucible in TGA furnace Crucible->TGA Parameters Set experimental parameters: - Temp range: Ambient to 600°C - Heating rate: 10°C/min - Purge gas: Inert (N₂ or Ar) - Flow rate: 50 mL/min TGA->Parameters TG_Curve Generate thermogram (% mass loss vs. temp) TGA->TG_Curve Transfer Heat TGA transfer line to ~200°C Parameters->Transfer MS Analyze evolved gases with MS (Scan range m/z 10-200) Transfer->MS Ion_Current Generate ion current profiles for specific m/z values MS->Ion_Current

Workflow for TGA-MS analysis of this compound.

Methodology:

  • Sample Preparation: Accurately pipette approximately 5-10 µL of this compound into a clean, tared platinum or alumina TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Set the temperature program to ramp from ambient temperature to 600°C at a heating rate of 10°C/min.

    • Use an inert purge gas, such as nitrogen or argon, at a flow rate of 50 mL/min.

    • Heat the transfer line to the mass spectrometer to approximately 200°C to prevent condensation of the evolved products.

  • Data Acquisition:

    • Initiate the TGA temperature program and simultaneously begin data acquisition with the mass spectrometer.

    • The MS should be set to scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.

  • Data Analysis:

    • Analyze the TGA data to determine the onset and peak decomposition temperatures from the thermogram (mass loss vs. temperature) and its first derivative (DTG curve).

    • Correlate the mass loss events with the evolution of specific gases by examining the ion current profiles for characteristic m/z values of the expected products (e.g., m/z 56 for butene, m/z 74 for butanol, and m/z 44 for CO₂).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the thermal decomposition products with high resolution.

Experimental Workflow:

PyGCMS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound (liquid) Py_Tube Place a small amount (~1 µL) into a pyrolysis sample cup Sample->Py_Tube Pyrolyzer Introduce sample cup into pyrolyzer Py_Tube->Pyrolyzer Py_Params Set pyrolysis temperature (e.g., 400°C, 500°C, 600°C) Pyrolyzer->Py_Params GC_Col Separate pyrolysates on a suitable GC column (e.g., DB-5ms) Py_Params->GC_Col GC_Prog GC oven program: - Initial temp: 40°C (hold 2 min) - Ramp: 10°C/min to 250°C - Hold: 5 min GC_Col->GC_Prog MS_Det Detect and identify separated compounds with MS GC_Prog->MS_Det Chromatogram Generate total ion chromatogram (TIC) MS_Det->Chromatogram Mass_Spectra Identify peaks by comparing mass spectra to a library (e.g., NIST) Chromatogram->Mass_Spectra

References

An In-depth Technical Guide to the Electrochemical Properties of Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl carbonate (DBC) is a linear organic carbonate that has garnered interest as a potential component in non-aqueous electrolytes for lithium-ion batteries (LIBs). Its high flash point and strong oxidation resistance suggest it could enhance the safety and electrochemical stability of LIBs[1]. Compared to more commonly used short-chain linear carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), DBC's longer alkyl chains are expected to influence key electrolyte properties including ionic conductivity, viscosity, and the nature of the solid electrolyte interphase (SEI) formed on the anode.

This technical guide provides a comprehensive overview of the core electrochemical properties of this compound. Due to the limited availability of extensive research specifically on DBC as a primary electrolyte solvent, this guide also draws upon comparative studies of other long-chain alkyl carbonates and related derivatives to infer potential trends and characteristics. This document is intended to serve as a foundational resource for researchers and professionals exploring novel electrolyte formulations.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of an electrolyte solvent is crucial for predicting its electrochemical behavior. The table below summarizes the key physical properties of this compound.

PropertyValueReference
Molecular FormulaC9H18O3[2][3]
Molar Mass174.24 g/mol [1][2]
Density0.9251 g/cm³ (at 20°C)[4]
Melting Point< -25 °C[1]
Boiling Point206.6 °C[1][4]
Flash Point76 °C[1]
Refractive Index1.4117 (at 20°C)[1][4]

Electrochemical Properties

The performance of an electrolyte in a lithium-ion battery is primarily determined by its electrochemical properties, including ionic conductivity, electrochemical stability, and its ability to form a stable SEI.

Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to conduct lithium ions between the anode and cathode. It is influenced by factors such as the viscosity of the solvent, the dielectric constant, and the degree of lithium salt dissociation[5][6]. For linear carbonates, an increase in the alkyl chain length generally leads to higher viscosity, which in turn can decrease ionic mobility and overall conductivity[7][8].

While specific data for pure this compound-based electrolytes is not widely available in peer-reviewed literature, studies on similar long-chain carbonate derivatives can provide valuable insights. For instance, a study on butyl glycerol carbonate (a derivative of DBC) reported the following ionic conductivity values when mixed with 1.0 M LiTFSI:

TemperatureIonic Conductivity (mS/cm)
25 °C0.5
110 °C~4

Data extracted from a study on Butyl Glycerol Carbonate with 1.0 M LiTFSI and should be considered as an illustrative example for a long-chain carbonate derivative.[9]

It is anticipated that an electrolyte based on pure this compound would exhibit a similar trend of increasing conductivity with temperature. However, its absolute conductivity at room temperature is expected to be lower than that of electrolytes based on shorter-chain carbonates like DMC or DEC due to its higher viscosity.

Viscosity

The viscosity of the electrolyte solvent significantly impacts ionic mobility; lower viscosity generally leads to higher ionic conductivity[5][10]. The viscosity of an electrolyte is dependent on the solvent itself, the type and concentration of the lithium salt, and the temperature[11][12]. The addition of a lithium salt increases the viscosity of the solution[5][12].

As with ionic conductivity, specific viscosity data for DBC-based electrolytes is limited. However, it is well-established that viscosity increases with the length of the alkyl chain in linear carbonates[7][8]. Therefore, this compound is expected to have a higher viscosity than DMC, DEC, and EMC.

Electrochemical Stability Window (ESW)

The electrochemical stability window refers to the potential range over which the electrolyte remains stable without significant oxidation or reduction[13][14][15]. A wide ESW is crucial for high-voltage and high-energy-density lithium-ion batteries. Linear carbonates are generally known for their good anodic stability (resistance to oxidation)[14].

While a specific ESW for this compound is not readily found in the literature, a study on butyl glycerol carbonate reported an electrochemical stability window of 2.5 V vs. Li/Li+[9]. It is important to note that the experimental conditions, such as the type of working electrode and the cutoff current density, significantly influence the measured ESW[16].

Solid Electrolyte Interphase (SEI) Formation

The formation of a stable solid electrolyte interphase on the anode surface during the initial charging cycles is critical for the long-term performance and safety of a lithium-ion battery[17]. The SEI is formed by the reductive decomposition of electrolyte components and should be electronically insulating but ionically conductive[17].

The composition and properties of the SEI are highly dependent on the electrolyte formulation. For linear carbonates, the decomposition products typically include lithium alkyl carbonates, lithium carbonate (Li2CO3), and various organic species[18]. The longer butyl chains in DBC are expected to influence the composition and morphology of the SEI, potentially leading to a more flexible or, conversely, a more resistive interphase compared to that formed from shorter-chain carbonates. The specific decomposition pathways of DBC will dictate the final nature of the SEI.

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the core electrochemical properties of a novel electrolyte solvent like this compound.

Ionic Conductivity Measurement

experimental_workflow cluster_prep Electrolyte Preparation cluster_measurement Conductivity Measurement cluster_calculation Calculation prep1 Dissolve LiPF6 in This compound prep2 Stir in Argon-filled Glovebox prep1->prep2 meas1 Assemble Conductivity Cell prep2->meas1 meas2 Place in Temperature- Controlled Chamber meas1->meas2 meas3 Perform Electrochemical Impedance Spectroscopy (EIS) meas2->meas3 meas4 Analyze Nyquist Plot meas3->meas4 calc1 Determine Bulk Resistance (Rb) meas4->calc1 calc2 Calculate Ionic Conductivity (σ) calc1->calc2

Experimental workflow for ionic conductivity measurement.

Methodology:

  • Electrolyte Preparation: An electrolyte solution is prepared by dissolving a lithium salt (e.g., 1 M LiPF6) in this compound inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel blocking electrodes is assembled and filled with the prepared electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): The cell is placed in a temperature-controlled chamber, and AC impedance measurements are performed over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.

Cyclic Voltammetry for Electrochemical Stability Window (ESW)

experimental_workflow_cv cluster_prep Cell Assembly cluster_measurement Cyclic Voltammetry cluster_analysis Data Analysis prep1 Prepare Three-Electrode Cell (Working, Counter, Reference) prep2 Add DBC-based Electrolyte prep1->prep2 meas1 Connect to Potentiostat prep2->meas1 meas2 Scan Potential Linearly to Anodic/Cathodic Limits meas1->meas2 meas3 Record Current Response meas2->meas3 anl1 Plot Current vs. Potential meas3->anl1 anl2 Determine Onset Potential of Oxidation/Reduction anl1->anl2 decomposition_pathway cluster_products Decomposition Products DBC This compound (C4H9OCOOC4H9) e_Li + e- + Li+ DBC->e_Li radical_anion Radical Anion Intermediate e_Li->radical_anion Li_butyl_carbonate Lithium Butyl Carbonate (LiOCO2C4H9) radical_anion->Li_butyl_carbonate butyl_radical Butyl Radical (•C4H9) radical_anion->butyl_radical Li_butoxide Lithium Butoxide (LiOC4H9) Li_butyl_carbonate->Li_butoxide + e- + Li+ - CO2 butyl_radical->Li_butoxide + Li+ + e- CO2 Carbon Dioxide (CO2)

References

An In-depth Technical Guide to the Safety and Handling of Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for dibutyl carbonate (CAS No. 542-52-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

This compound is a combustible liquid. Its physical and chemical properties are summarized in the table below. It is important to note that some quantitative data, such as the flash point, may vary between suppliers, and other toxicological data has not been fully investigated.[1]

PropertyValueSource(s)
CAS Number 542-52-9[1][2]
Molecular Formula C9H18O3[2][3]
Molecular Weight 174.24 g/mol [3]
Appearance Liquid[1]
Boiling Point 207 °C
Flash Point 76 °C
No information available[1]
Specific Gravity 0.93 (20/20)
Water Solubility Insoluble[1]
Incompatible Materials Strong oxidizing agents[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are serious eye damage and the potential for allergic skin reactions.[1][3]

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[1][3]

  • H318: Causes serious eye damage.[1][3]

  • H412: Harmful to aquatic life with long lasting effects.[3]

  • H227: Combustible liquid.

GHS Pictograms:

corrosive irritant

Signal Word: Danger[1][3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] Therefore, specific quantitative data for acute toxicity (oral, dermal, and inhalation) is not available. This section outlines the general toxicological concerns based on the available safety data sheets.

Toxicity EndpointDataSource(s)
Acute Oral Toxicity Not fully investigated.[1]
Acute Dermal Toxicity Not fully investigated.[1]
Acute Inhalation Toxicity Not fully investigated.[1]
Skin Corrosion/Irritation May cause an allergic skin reaction. Symptoms may include rash, itching, and swelling.[1][1]
Serious Eye Damage/Irritation Causes serious eye damage.[1][3][1][3]
Carcinogenicity Not listed as a carcinogen by any agency.[1]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Ensure adequate ventilation in the work area.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Keep away from heat and sources of ignition.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency and First-Aid Procedures

In case of exposure or a spill, follow these procedures:

Exposure RouteFirst-Aid MeasuresSource(s)
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1][1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical advice.[1][1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][1]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[1]

Fire-Fighting Measures:

  • Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

  • Hazardous combustion products include carbon monoxide and carbon dioxide.[1]

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments that would be used to determine its safety profile.

Flash Point Determination (Pensky-Martens Closed Cup Method): This method is used to determine the flash point of combustible liquids.

  • A brass test cup is filled with the sample to a specified level.

  • The cup is heated at a slow, constant rate.

  • A stirring device ensures uniform temperature throughout the sample.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the vapors of the sample ignite.

Acute Oral Toxicity (OECD Guideline 401): This test provides information on health hazards from a single oral ingestion.

  • A group of laboratory animals (typically rats) are fasted before the test.

  • A single dose of the substance is administered by gavage.

  • The animals are observed for up to 14 days for signs of toxicity and mortality.

  • The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Toxicity (OECD Guideline 402): This method assesses the hazard from a single dermal application.

  • The substance is applied to a small, shaved area of the skin of test animals (usually rabbits or rats).

  • The application site is covered with a porous gauze dressing for 24 hours.

  • Animals are observed for 14 days for skin reactions and other signs of toxicity.

  • The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD Guideline 403): This guideline is for evaluating the hazard of inhaled substances.

  • Test animals (usually rats) are placed in an inhalation chamber.

  • The substance is introduced as a vapor, aerosol, or gas at a specific concentration for a set period (typically 4 hours).

  • The animals are observed for 14 days for signs of toxicity and mortality.

  • The LC50 (the concentration that is lethal to 50% of the animals) is calculated.

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test evaluates the potential for a substance to cause skin irritation or corrosion.

  • A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).

  • The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • The reactions are scored to determine the level of irritation.

Acute Eye Irritation/Corrosion (OECD Guideline 405): This method assesses the potential for a substance to damage the eye.

  • A single dose of the substance is applied to one eye of a test animal (usually a rabbit).

  • The eye is examined for effects on the cornea, iris, and conjunctiva at specific time points.

  • The severity and reversibility of any lesions are recorded to classify the substance's irritation potential.

Visualized Workflows

The following diagrams illustrate recommended workflows for handling this compound safely in a laboratory setting.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ventilate->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Safe_Handling_Procedure start Prepare for Handling This compound review_sds Review Safety Data Sheet (SDS) start->review_sds ppe Wear Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat review_sds->ppe work_area Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->work_area dispense Carefully Dispense Chemical, Avoiding Splashes and Aerosols work_area->dispense close_container Keep Container Tightly Closed When Not in Use dispense->close_container storage Store in a Cool, Dry Place Away from Oxidizing Agents close_container->storage end_procedure End of Procedure storage->end_procedure

Caption: Standard operating procedure for safe laboratory use of this compound.

References

The Environmental Footprint of Dibutyl Carbonate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl carbonate (DBC), a versatile and increasingly utilized chemical intermediate and solvent, is gaining prominence as a greener alternative to hazardous compounds like phosgene. Its applications span from the synthesis of polycarbonates to its use as a lubricant and in pharmaceutical manufacturing. However, a comprehensive understanding of its environmental impact is crucial for its sustainable adoption. This technical guide provides an in-depth analysis of the environmental aspects of this compound production, focusing on synthesis routes, quantitative environmental impact data, and toxicological profiles. Detailed experimental protocols for both synthesis and hazard assessment are provided to facilitate further research and development in this area.

Introduction

This compound is an organic compound with the formula (C4H9O)2CO. It is a colorless liquid with a mild odor, and its low toxicity and biodegradability make it an attractive option in various industrial applications. The growing demand for DBC necessitates a thorough evaluation of its production processes from an environmental perspective. This guide explores the different synthesis routes for DBC, with a particular focus on greener alternatives to traditional methods, and provides a quantitative assessment of their environmental performance.

Synthesis Routes for this compound

The production of this compound can be broadly categorized into two main approaches: the traditional phosgene route and greener, phosgene-free alternatives.

The Phosgene Route

Historically, dialkyl carbonates were synthesized using phosgene, a highly toxic and corrosive gas. The reaction of phosgene with butanol produces this compound and hydrochloric acid as a byproduct. Due to the extreme hazards associated with phosgene, this method is being phased out globally.

Phosgene-Free Synthesis Routes

The development of environmentally benign synthesis methods for DBC is a key area of research. The most promising green alternative is the transesterification of dimethyl carbonate (DMC) with n-butanol.

Transesterification of Dimethyl Carbonate (DMC) with n-Butanol:

This is a two-step process:

  • Methanolysis of a suitable precursor to form DMC: Dimethyl carbonate itself is a green reagent that can be produced through various routes, including the oxidative carbonylation of methanol and the reaction of methanol with urea.

  • Transesterification of DMC with n-butanol: DMC is then reacted with n-butanol in the presence of a catalyst to yield this compound and methanol. The methanol can be recycled back into the DMC production process.

The choice of catalyst is critical for the efficiency and selectivity of the transesterification reaction. A variety of catalysts have been investigated, including ionic liquids, which are considered green catalysts due to their low vapor pressure and high thermal stability.

Quantitative Environmental Impact Assessment

A comprehensive life cycle assessment (LCA) for this compound is not yet readily available in the public domain. However, we can infer its environmental impact by examining the LCA data for its key precursor, dimethyl carbonate (DMC), and by analyzing the energy and material inputs for the transesterification step.

The following tables summarize the quantitative data for the environmental impact of DMC production, which serves as a significant portion of the overall impact of DBC production via the transesterification route.

Table 1: Global Warming Potential (GWP) of Dimethyl Carbonate (DMC) Production Routes

Production RouteGlobal Warming Potential (kg CO2 eq./kg DMC)Reference
Electrochemical Process (from CO2 and Methanol)63.3 - 94.5[1][2][3]
Commercial "Eni" Process (Oxidative Carbonylation of Methanol)3.2[1][2][3]
Direct Synthesis from CO2 and Methanol (with heat exchange)0.34[4]
Direct Synthesis from CO2 and Methanol (without heat exchange)0.39[4]

Table 2: Energy Consumption and Greenhouse Gas Emissions for General Chemical Manufacturing

ParameterValueReference
Manufacturing Energy (General Petrochemicals)37 - 159 MJ/kg[5][6][7]
Greenhouse Gas Emissions (General Petrochemicals)0.4 - 6.0 kg CO2-e/kg[5][6][7]
Onsite Combustion Emissions (Manufacturing Sector)573 MMT CO2e (2021)[8]
Industrial Process Emissions (Manufacturing Sector)192 MMT CO2e (2021)[8]

Note: The data in Table 2 provides a broader context for the energy and emissions intensity of chemical manufacturing. The specific values for this compound production will depend on the chosen synthesis route, process efficiency, and energy sources.

Experimental Protocols

Synthesis of this compound via Transesterification of Dimethyl Carbonate

This protocol is a representative example based on literature reports for the synthesis of dialkyl carbonates using an ionic liquid catalyst.[9][10]

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol

  • Tetraethylammonium prolinate ([N2222][Pro]) or other suitable ionic liquid catalyst

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask, combine dimethyl carbonate and n-butanol in a 1:4 molar ratio.

  • Add the ionic liquid catalyst (e.g., 0.5 wt% relative to the reactants).

  • Heat the reaction mixture to 110 °C with continuous stirring.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be separated by distillation and recycled.

  • The product mixture is then purified by fractional distillation to separate the unreacted starting materials, the methanol byproduct, and the final this compound product.

  • The purity and identity of the this compound are confirmed using GC-MS analysis.

Assessment of Skin and Eye Irritation Potential

The following protocols are based on the OECD Test Guidelines for the Testing of Chemicals.[1][2][11][12]

4.2.1. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test method uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.

  • A topically applied chemical is assessed for its ability to induce cytotoxicity in the reconstructed skin tissue.

  • The viability of the tissue is measured after a defined exposure period.

  • A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.

4.2.2. Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes an in vivo test for assessing the eye irritation and corrosion potential of a substance.

  • A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.

  • The eyes are examined at specific intervals for signs of irritation, including redness, swelling, and discharge, as well as corneal and iridial lesions.

  • The severity and reversibility of the observed effects are scored to determine the irritation potential.

Assessment of Aquatic Toxicity

This protocol is a general guideline for determining the acute toxicity of a chemical to aquatic organisms, based on standard methods.[13][14]

  • Test organisms (e.g., Daphnia magna or zebrafish embryos) are exposed to a range of concentrations of the test substance in a controlled laboratory setting.

  • The mortality or other adverse effects are recorded over a specified period (e.g., 48 or 96 hours).

  • The data is used to calculate the LC50 (lethal concentration for 50% of the test organisms) or EC50 (effective concentration for 50% of the test organisms).

Visualizations

Logical Workflow for Greener this compound Production

G cluster_0 DMC Production (Green Routes) cluster_1 DBC Synthesis (Transesterification) cluster_2 Product and Byproduct Separation DMC_synthesis Dimethyl Carbonate (DMC) Synthesis Transesterification Transesterification Reaction DMC_synthesis->Transesterification Methanol Methanol Methanol->DMC_synthesis CO2 CO2 or Urea CO2->DMC_synthesis Separation Distillation/Purification Transesterification->Separation Butanol n-Butanol Butanol->Transesterification Catalyst Ionic Liquid Catalyst Catalyst->Transesterification DBC This compound (Product) Separation->DBC Methanol_byproduct Methanol (Byproduct) Separation->Methanol_byproduct Methanol_byproduct->DMC_synthesis Recycle

Caption: Workflow for the production of this compound via a green synthesis route.

Experimental Workflow for Environmental Impact Assessment

G cluster_0 Life Cycle Assessment (LCA) cluster_1 Toxicity Assessment LCI Life Cycle Inventory (LCI) (Raw Materials, Energy, Waste) LCIA Life Cycle Impact Assessment (LCIA) LCI->LCIA Interpretation Interpretation LCIA->Interpretation Final_Assessment Overall Environmental Impact Profile Interpretation->Final_Assessment In_vitro In Vitro Assays (e.g., Skin Irritation - OECD TG 439) Tox_data Toxicological Data Analysis In_vitro->Tox_data In_vivo In Vivo Assays (e.g., Eye Irritation - OECD TG 405) In_vivo->Tox_data Aquatic_tox Aquatic Toxicity (e.g., Daphnia magna) Aquatic_tox->Tox_data Tox_data->Final_Assessment

Caption: Workflow for assessing the environmental impact of this compound.

Potential Toxicological Signaling Pathway (Hypothesized from Dibutyl Phthalate)

G DBP Dibutyl Phthalate (DBP) (related compound) Jak2_STAT3 Jak2/STAT3 Pathway DBP->Jak2_STAT3 Aggravates Liver_Injury Liver Injury Jak2_STAT3->Liver_Injury Leads to

Caption: Hypothesized signaling pathway for liver injury based on studies of dibutyl phthalate.[15]

Toxicological Profile and Signaling Pathways

This compound is classified as causing skin irritation and serious eye damage. It is also considered harmful to aquatic life with long-lasting effects.[16][17]

The precise molecular mechanisms and signaling pathways underlying the toxicity of this compound are not yet fully elucidated. However, studies on a structurally related compound, dibutyl phthalate (DBP), have shown that it can aggravate liver injury through the Jak2/STAT3 signaling pathway.[15] While this provides a potential avenue for investigation, it is crucial to conduct specific toxicological studies on this compound to determine its unique mechanisms of action.

Conclusion and Future Outlook

This compound presents a promising green alternative to traditional hazardous chemicals. The transesterification of dimethyl carbonate with n-butanol stands out as a viable and more environmentally friendly production route. While a complete life cycle assessment for DBC is still needed, data from its precursor, DMC, suggests that the choice of synthesis technology has a significant impact on its overall environmental footprint.

Future research should focus on:

  • Conducting a comprehensive life cycle assessment of different this compound production routes to provide a clearer picture of their environmental performance.

  • Investigating and optimizing catalysts for the transesterification process to improve efficiency and reduce energy consumption.

  • Elucidating the specific toxicological signaling pathways of this compound to better understand its potential health effects and to develop safer handling and use protocols.

By addressing these research gaps, the chemical industry can further advance the sustainable production and application of this compound, contributing to a greener and safer chemical landscape.

References

Methodological & Application

Application Notes and Protocols for the Transesterification of Dimethyl Carbonate to Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl carbonate (DBC) is a valuable chemical intermediate and a green solvent with applications in the synthesis of polycarbonates, agrochemicals, and pharmaceuticals. The transesterification of dimethyl carbonate (DMC) with n-butanol offers a phosgene-free and environmentally benign route to DBC. This document provides detailed application notes and experimental protocols for the synthesis of DBC via transesterification, focusing on both homogeneous and heterogeneous catalytic systems. The information is intended to guide researchers in the selection of appropriate catalysts and reaction conditions to achieve high yields and selectivity.

Reaction Overview

The transesterification of dimethyl carbonate with n-butanol proceeds in a two-step equilibrium reaction to yield this compound and methanol as a byproduct. The intermediate product is methyl butyl carbonate (MBC).

Step 1: (CH₃O)₂CO + CH₃(CH₂)₃OH ⇌ CH₃OCOO(CH₂)₃CH₃ + CH₃OH Dimethyl Carbonate (DMC) + n-Butanol ⇌ Methyl Butyl Carbonate (MBC) + Methanol

Step 2: CH₃OCOO(CH₂)₃CH₃ + CH₃(CH₂)₃OH ⇌ [CH₃(CH₂)₃O]₂CO + CH₃OH Methyl Butyl Carbonate (MBC) + n-Butanol ⇌ this compound (DBC) + Methanol

Data Presentation: Catalyst Performance in DBC Synthesis

The following table summarizes the performance of various catalysts in the transesterification of DMC to DBC, providing a comparative overview of their efficacy under different reaction conditions.

CatalystCatalyst TypeDMC:Butanol Molar RatioTemperature (°C)Time (h)DMC Conversion (%)DBC Selectivity (%)DBC Yield (%)Reference
[N₂₂₂₂][Pro]Homogeneous (Ionic Liquid)1:41104967572[1]
nano-TiO₂Heterogeneous (Metal Oxide)Not SpecifiedNot SpecifiedNot Specified61.910061.9[2]

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Tetraethylammonium Prolinate ([N₂₂₂₂][Pro])

This protocol details the synthesis of DBC using a tetraethylammonium-based amino acid ionic liquid as a homogeneous catalyst.[1]

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol

  • Tetraethylammonium prolinate ([N₂₂₂₂][Pro]) catalyst

  • Ethanol

  • High-purity nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The [N₂₂₂₂][Pro] catalyst is synthesized by neutralizing tetraethylammonium hydroxide with proline. A slight excess of proline is added to an aqueous solution of [N₂₂₂₂]OH and stirred at room temperature for 2 hours. Water is then removed under reduced pressure, and the resulting mixture is washed with ethanol and filtered to remove excess proline. The final catalyst is dried under vacuum.[1]

  • Reaction Setup: A round-bottom flask is charged with dimethyl carbonate (20 mmol), n-butanol (80 mmol), and the [N₂₂₂₂][Pro] catalyst (0.5 wt% of the total reactants).

  • Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring under a nitrogen atmosphere for 4 hours.

  • Product Analysis: After the reaction, the mixture is cooled to room temperature. The products are analyzed by gas chromatography to determine the conversion of DMC and the selectivity to DBC.

Protocol 2: Heterogeneous Catalysis using Nano-TiO₂

This protocol outlines the preparation of a nano-TiO₂ catalyst and its application in the synthesis of DBC.[2]

Materials:

  • H₂TiO₃ (Metatitanic acid)

  • Ethanol

  • KOH (Potassium hydroxide) as a mineralizer

  • Dimethyl carbonate (DMC)

  • n-Butanol

  • Beaker

  • Magnetic stirrer

  • Oven

  • Furnace

  • Reaction vessel (e.g., autoclave)

Catalyst Preparation Procedure:

  • Precursor Preparation: H₂TiO₃ is used as the precursor for the nano-TiO₂.

  • Ethanol-Thermal Synthesis: The nano-TiO₂ powder is prepared by an ethanol-thermal method at atmospheric pressure. Ethanol is used as the solvent, and KOH is added as a mineralizer. The mixture is heated to facilitate the formation of nano-sized TiO₂ particles with an anatase structure.[2]

  • Calcination: The resulting powder is collected, dried, and calcined to obtain the final nano-TiO₂ catalyst.

Transesterification Reaction Procedure:

  • Reaction Setup: A suitable reaction vessel is charged with dimethyl carbonate, n-butanol, and the prepared nano-TiO₂ catalyst.

  • Reaction Conditions: The reaction is carried out under appropriate temperature and pressure to achieve the desired conversion and selectivity. Note: The specific reaction conditions for the transesterification step using this catalyst were not detailed in the provided search results.

  • Product Analysis: The final product mixture is analyzed using gas chromatography to determine the conversion of DMC and the selectivity to DBC. The catalyst can be recovered by filtration for reuse.[2]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two-step transesterification of dimethyl carbonate with n-butanol to form this compound.

G DMC Dimethyl Carbonate (CH₃O)₂CO MBC Methyl Butyl Carbonate CH₃OCOO(CH₂)₃CH₃ DMC->MBC + Butanol Butanol1 n-Butanol CH₃(CH₂)₃OH Methanol1 Methanol CH₃OH MBC->Methanol1 - Methanol DBC This compound [CH₃(CH₂)₃O]₂CO MBC->DBC + Butanol Butanol2 n-Butanol CH₃(CH₂)₃OH Methanol2 Methanol CH₃OH DBC->Methanol2 - Methanol

Caption: Reaction pathway for DBC synthesis.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and analysis of this compound via transesterification.

G cluster_prep Catalyst Preparation cluster_reaction Transesterification Reaction cluster_analysis Product Analysis Catalyst_Prep Synthesize Catalyst (e.g., [N₂₂₂₂][Pro] or nano-TiO₂) Drying Dry Catalyst Catalyst_Prep->Drying Add_Catalyst Add Catalyst Catalyst_Prep->Add_Catalyst Reactants Charge Reactants (DMC, n-Butanol) Reactants->Add_Catalyst Reaction Heat and Stir (e.g., 110 °C, 4 h) Add_Catalyst->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Sampling Take Sample Cooling->Sampling GC_Analysis Analyze by GC Sampling->GC_Analysis

Caption: Experimental workflow for DBC synthesis.

References

Dibutyl Carbonate: A Versatile and Safer Carbonylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl carbonate (DBC) is emerging as a critical reagent in modern organic synthesis, offering a safer and more environmentally benign alternative to highly toxic phosgene and its derivatives for carbonylation reactions. As a symmetrical dialkyl ester of carbonic acid, DBC serves as a versatile carbonylating and alkylating agent. Its applications are particularly prominent in the synthesis of valuable organic compounds such as carbamates, ureas, and polycarbonates, which are key intermediates in the pharmaceutical, agrochemical, and materials science industries. This application note provides a detailed overview of the use of this compound as a carbonylating agent, complete with experimental protocols and comparative data.

This compound is a colorless liquid with a high flash point and strong oxidation resistance.[1] Its use as a carbonyl source aligns with the principles of green chemistry by avoiding the handling of hazardous materials like phosgene.[1]

Key Applications

The primary utility of this compound as a carbonylating agent lies in its reactions with nucleophiles such as amines and alcohols. These reactions typically involve the transfer of the carbonyl group to the nucleophile, leading to the formation of new C-N or C-O bonds.

Synthesis of N-Substituted Carbamates and Ureas

This compound reacts with primary and secondary amines to produce N-substituted carbamates.[2] This reaction is often catalyzed by bases or Lewis acids. The resulting carbamates are stable compounds that can be isolated or used as intermediates in the synthesis of other molecules, including unsymmetrical ureas and isocyanates through thermal cracking.[1][2] While specific protocols for this compound are not abundantly detailed in publicly available literature, the reactivity is analogous to that of other dialkyl carbonates like dimethyl carbonate (DMC). For instance, lead compounds have been shown to be effective catalysts for the methoxycarbonylation of aliphatic amines with dimethyl carbonate.[2] Zirconium(IV) compounds have also been utilized to catalyze the exchange processes of dialkyl carbonates with amines to form carbamates and ureas.[3]

Synthesis of Polycarbonates

In the realm of polymer chemistry, this compound is a key monomer for the synthesis of polycarbonates through transesterification reactions with diols.[4] This melt polymerization process is a significant phosgene-free route to producing these important engineering plastics. The reaction involves the elimination of butanol, which is typically removed to drive the polymerization to completion.

Experimental Protocols

The following protocols are representative examples of carbonylation reactions. While some protocols directly utilize this compound, others employ analogous dialkyl carbonates like diphenyl carbonate or dimethyl carbonate. These can be adapted for use with this compound, likely requiring optimization of reaction temperature and time due to differences in boiling points and reactivity.

Protocol 1: Synthesis of N-Phenyl Butyl Carbamate (Conceptual Protocol based on Analogy)

This conceptual protocol is based on the general reactivity of dialkyl carbonates with amines.

Reaction Scheme:

Materials:

  • Aniline

  • This compound

  • Titanium (IV) butoxide (catalyst)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware with reflux condenser and nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add aniline (1.0 eq.), this compound (1.5 eq.), and dry toluene.

  • Add a catalytic amount of titanium (IV) butoxide (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl butyl carbamate.

Protocol 2: Melt Polycondensation of Bisphenol A and Diphenyl Carbonate (Analogous to this compound Systems)

This protocol for the synthesis of polycarbonate using diphenyl carbonate (DPC) is a well-established industrial process and serves as a model for similar reactions with this compound.[5][6] The higher boiling point of butanol compared to phenol would necessitate adjustments in the reaction temperature and vacuum applied.

Reaction Scheme:

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • Lithium hydroxide (LiOH·H₂O) catalyst

  • High-temperature, high-vacuum polymerization reactor with a mechanical stirrer and a distillation setup.

Procedure:

  • Charge the polymerization reactor with Bisphenol A and Diphenyl Carbonate in a precise molar ratio (typically close to 1:1).[5]

  • Add a catalytic amount of LiOH·H₂O (e.g., 10⁻⁴ to 10⁻⁶ mol per mol of BPA).[5]

  • Heat the reactor under a nitrogen atmosphere to melt the reactants (around 180-220 °C) and initiate the transesterification reaction. Phenol will begin to distill off.

  • Gradually increase the temperature and reduce the pressure to facilitate the removal of phenol and build the polymer molecular weight. A typical temperature profile might be a ramp from 220 °C to 300 °C over 1-2 hours, while the pressure is reduced from atmospheric pressure to below 1 mmHg.[6]

  • The viscosity of the melt will increase significantly as the polymerization progresses. The reaction is monitored by the amount of phenol collected and the torque on the stirrer.

  • Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized.

Data Presentation

The efficiency of carbonylation reactions using dialkyl carbonates is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data from the literature for reactions analogous to those using this compound.

Table 1: Synthesis of Carbamates from Amines and Dimethyl Carbonate with Lead Acetate Catalyst [2]

AmineMolar Ratio (DMC:Amine)Catalyst (mol% to Amine)Temperature (°C)Time (h)Conversion (%)Yield (%)
n-Propylamine3:1710029893
n-Butylamine3:171202~100~100
n-Hexylamine3:171202~100~100
n-Butylamine3:1740189998

Table 2: Melt Transesterification of Diphenyl Carbonate with Bisphenol A [5]

CatalystCatalyst Conc. (mol/mol BPA)Temp (°C)Time (h)Mn ( g/mol )
LiOH·H₂O1.0 x 10⁻⁴280215,000
NaOH1.0 x 10⁻⁴280214,500
KOH1.0 x 10⁻⁴280213,000

Visualizations

Logical Workflow for Carbamate Synthesis

G Workflow for Carbamate Synthesis via Carbonylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Mix Amine, this compound, Catalyst, and Solvent heat Heat to Reflux reactants->heat monitor Monitor Reaction by TLC/GC heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Carbamate purify->product G Reaction Pathway for Polycarbonate Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_polymerization Polymerization cluster_product Final Product BPA Bisphenol A oligomers Formation of Oligomers (Transesterification) BPA->oligomers Catalyst, Heat DBC This compound DBC->oligomers Catalyst, Heat polycondensation Polycondensation (Removal of Butanol) oligomers->polycondensation Increased Temp, Vacuum polycarbonate Polycarbonate polycondensation->polycarbonate

References

Application Notes and Protocols: Dibutyl Carbonate as an Alkylating Reagent for Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl carbonate (DBC) is emerging as a versatile and environmentally conscious alkylating agent for the selective modification of amines and phenols. As part of the broader class of dialkyl carbonates, it offers a safer alternative to traditional alkylating agents like alkyl halides and sulfates, which are often toxic and produce corrosive byproducts.[1] The use of dialkyl carbonates aligns with the principles of green chemistry by promoting atom economy and reducing hazardous waste streams.[2][3] This document provides detailed application notes and experimental protocols for the N-alkylation of amines and O-alkylation of phenols using this compound.

N-Alkylation of Amines with this compound

The selective mono-N-alkylation of primary aromatic amines is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This compound serves as an effective reagent for this purpose, particularly when mediated by a solid catalyst, which simplifies product purification and catalyst recycling.

Reaction Mechanism: N-Alkylation of Amines

The proposed mechanism for the zeolite-catalyzed N-alkylation of a primary aromatic amine with this compound involves the activation of the amine within the zeolite cavities, followed by nucleophilic attack on the this compound. The reaction proceeds to yield the mono-N-alkylated amine, butanol, and carbon dioxide. The shape-selectivity of the zeolite catalyst helps to prevent overalkylation, leading to high selectivity for the mono-alkylated product.[1][4]

N_Alkylation_Mechanism Amine Primary Aromatic Amine (ArNH2) Intermediate Activated Complex Amine->Intermediate Adsorption DBC This compound ((BuO)2CO) DBC->Intermediate Catalyst Zeolite Catalyst (e.g., NaY Faujasite) Catalyst->Intermediate Product Mono-N-butylated Amine (ArNHBu) Intermediate->Product Nucleophilic Attack & Decarboxylation Butanol Butanol (BuOH) Intermediate->Butanol CO2 Carbon Dioxide (CO2) Intermediate->CO2

Caption: Zeolite-catalyzed N-alkylation of a primary aromatic amine with this compound.

Experimental Protocol: Mono-N-butylation of Aniline

This protocol is adapted from the procedure for dialkyl carbonates by Selva et al.[1][4]

Materials:

  • Aniline

  • This compound (DBC)

  • NaY Faujasite (catalyst)

  • Acetone

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add aniline, this compound (in a 1:1.2 molar ratio), and NaY faujasite catalyst. The weight ratio of aniline to catalyst should be approximately 2:1.

  • The mixture is heated to 130-160°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration and washed thoroughly with acetone.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess reagents.

  • The resulting crude N-butylaniline can be purified by vacuum distillation or column chromatography.

Quantitative Data: N-Alkylation of Aromatic Amines

The following table summarizes representative data for the N-alkylation of aromatic amines with dialkyl carbonates, based on the work of Selva et al.[1][4] While specific data for this compound is not provided in the cited literature, the results for diethyl and dibenzyl carbonates are presented as a strong proxy for the expected outcomes with this compound under similar conditions.

EntryAmineAlkylating AgentTemp (°C)Time (min)Conversion (%)Selectivity (%)Yield (%)
1AnilineDiethyl Carbonate130180989594
2AnilineDibenzyl Carbonate130120999190
3p-ChloroanilineDiethyl Carbonate160360909582
4p-NitroanilineDiethyl Carbonate160420859275

O-Alkylation of Phenols with this compound

The O-alkylation of phenols to produce aryl ethers is a fundamental reaction in organic synthesis. This compound, in the presence of a suitable base, can be employed for this transformation, offering a milder and more selective alternative to traditional methods.

Reaction Mechanism: O-Alkylation of Phenols

The base-catalyzed O-alkylation of a phenol with this compound begins with the deprotonation of the phenol by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbonyl carbons of the this compound. The reaction proceeds through a nucleophilic acyl substitution-like mechanism, leading to the formation of the butyl aryl ether, butanol, and regeneration of the base from the carbonate byproduct.

O_Alkylation_Mechanism Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO-) Phenol->Phenoxide Deprotonation Base Base (e.g., Cs2CO3) Base->Phenoxide Intermediate Alkoxycarbonyl Intermediate Phenoxide->Intermediate Nucleophilic Attack DBC This compound ((BuO)2CO) DBC->Intermediate Product Butyl Aryl Ether (ArOBu) Intermediate->Product Decarboxylation Byproducts Butanol (BuOH) + CO2 + Base Intermediate->Byproducts Experimental_Workflow Start Start Setup Reaction Setup: - Amine/Phenol - this compound - Catalyst/Base - Solvent (optional) Start->Setup Reaction Heating and Stirring (e.g., 80-160°C) Setup->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Workup: - Catalyst/Base Removal - Solvent Evaporation - Extraction Monitoring->Workup If complete Purification Purification: - Distillation or - Column Chromatography Workup->Purification End End Purification->End

References

Application of Dibutyl Carbonate in Polycarbonate Synthesis: A Non-Phosgene Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of polycarbonates, a class of thermoplastics with exceptional impact resistance, optical clarity, and thermal stability, has traditionally relied on the use of phosgene, a highly toxic and hazardous chemical. In recent years, significant research efforts have been directed towards developing safer and more environmentally benign non-phosgene routes. One of the most promising approaches is the melt transesterification of a dialkyl or diaryl carbonate with a diol, such as bisphenol A (BPA). Dibutyl carbonate (DBC) has emerged as a viable non-phosgene reactant for this process. This application note details the synthesis of polycarbonate via the melt transesterification of this compound with bisphenol A, providing an overview of the methodology, key reaction parameters, and expected outcomes. The protocols provided herein are based on established principles of melt polycondensation and are adapted from similar processes utilizing diphenyl carbonate (DPC) and dimethyl carbonate (DMC), due to the limited availability of direct, detailed protocols for this compound in published literature.

Principle of the Reaction

The synthesis of polycarbonate from this compound and bisphenol A is a two-step transesterification process. In the first step, under the influence of a catalyst and elevated temperature, this compound reacts with bisphenol A to form oligomers with the elimination of butanol. In the second step, these oligomers undergo further polycondensation at higher temperatures and under vacuum to increase the molecular weight, with the continuous removal of butanol driving the reaction towards the formation of high molecular weight polycarbonate.

The overall reaction can be summarized as follows:

n (C₄H₉O)₂CO + n HO-Ar-OH → [-O-Ar-O-CO-]n + 2n C₄H₉OH (where Ar represents the bisphenol A moiety)

Experimental Protocols

Note: The following protocols are adapted from established melt transesterification procedures for diphenyl carbonate and dimethyl carbonate with bisphenol A.[1][2] Researchers should optimize these conditions for their specific equipment and desired polymer characteristics.

Materials and Equipment
  • Reactants:

    • This compound (DBC), high purity

    • Bisphenol A (BPA), polymer grade

  • Catalyst:

    • Lithium hydroxide (LiOH·H₂O)[1][3]

    • Zinc Acetate (Zn(OAc)₂)

    • Tetrabutylammonium hydroxide

  • Equipment:

    • Jacketed glass reactor or stainless-steel reactor equipped with:

      • Mechanical stirrer (capable of handling high viscosity melts)

      • Nitrogen inlet and outlet

      • Distillation column and condenser

      • Vacuum pump

      • Temperature controller

    • Heating mantle or oil bath

    • Schlenk line for inert atmosphere operations

Protocol 1: Synthesis of Polycarbonate Prepolymer (Oligomerization)
  • Reactor Setup: Assemble the reactor system and ensure all glassware is dry. Purge the system with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with bisphenol A and this compound. A slight molar excess of this compound (e.g., 1.02 to 1.08 molar ratio of DBC to BPA) is often used to compensate for any loss during the reaction.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The typical catalyst loading is in the range of 10⁻⁴ to 10⁻³ moles per mole of bisphenol A.

  • First Stage Reaction (Oligomerization):

    • Heat the reaction mixture to a temperature of 150-180°C under a slow stream of nitrogen.

    • Stir the mixture to ensure homogeneity.

    • Maintain this temperature for 1-2 hours. During this stage, butanol will begin to distill from the reaction mixture.

  • Monitoring: Monitor the reaction progress by measuring the amount of butanol collected. The theoretical amount of butanol to be removed in this stage can be calculated based on the initial reactant quantities.

Protocol 2: Polycondensation to High Molecular Weight Polycarbonate
  • Temperature Increase and Vacuum Application:

    • Gradually increase the temperature of the reaction mixture to 220-250°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.[1]

  • Second Stage Reaction (Polycondensation):

    • Continue stirring the highly viscous melt under high vacuum and elevated temperature for 2-4 hours.

    • The continuous removal of butanol is crucial to drive the equilibrium towards the formation of high molecular weight polymer. The viscosity of the reaction mixture will increase significantly during this stage.

  • Reaction Completion and Product Isolation:

    • Once the desired viscosity (indicative of the target molecular weight) is achieved, discontinue heating and stirring.

    • Introduce nitrogen gas to bring the reactor back to atmospheric pressure.

    • Carefully extrude or remove the molten polycarbonate from the reactor.

    • Allow the polymer to cool and solidify. The resulting polycarbonate can be pelletized or ground for further analysis and processing.

Data Presentation

The following tables summarize typical reaction conditions and expected results for polycarbonate synthesis via melt transesterification, based on data from analogous systems using diphenyl carbonate and dimethyl carbonate. These values should serve as a starting point for optimization when using this compound.

Table 1: Typical Reaction Parameters for Polycarbonate Synthesis by Melt Transesterification

ParameterPrepolymerization StagePolycondensation StageReference
Temperature150 - 180 °C220 - 280 °C[1][3]
PressureAtmospheric (N₂ sweep)< 1 mmHg[1]
Duration1 - 2 hours2 - 4 hours[1]
Catalyst Conc. (mol/mol BPA)10⁻⁴ - 10⁻³10⁻⁴ - 10⁻³[4]
DPC/BPA Molar Ratio1.02 - 1.08-[4]

Table 2: Influence of Catalyst on Polycarbonate Properties (Adapted from DPC/BPA System)

CatalystCatalyst Conc. (ppm)Mn ( g/mol )Mw ( g/mol )PDIReference
LiOH·H₂O5015,000 - 25,00035,000 - 60,0002.3 - 2.5[3]
Zn(OAc)₂10012,000 - 20,00030,000 - 50,0002.4 - 2.6
Tetrabutylammonium hydroxide10018,000 - 30,00040,000 - 70,0002.2 - 2.4[4]

Note: Mn = Number average molecular weight, Mw = Weight average molecular weight, PDI = Polydispersity index. These are representative values and will vary with specific reaction conditions.

Mandatory Visualizations

Reaction Pathway Diagram

Polycarbonate_Synthesis DBC This compound (C₄H₉O)₂CO Oligomer Polycarbonate Oligomer DBC->Oligomer  Prepolymerization  (150-180°C, N₂) BPA Bisphenol A HO-Ar-OH BPA->Oligomer  Prepolymerization  (150-180°C, N₂) Polycarbonate High Molecular Weight Polycarbonate [-O-Ar-O-CO-]n Oligomer->Polycarbonate  Polycondensation  (220-280°C, Vacuum) Butanol1 Butanol (C₄H₉OH) Oligomer->Butanol1 Butanol2 Butanol (C₄H₉OH) Polycarbonate->Butanol2 Catalyst Catalyst Catalyst->Oligomer Catalyst->Polycarbonate

Caption: Reaction pathway for polycarbonate synthesis from this compound and bisphenol A.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reactor Setup and Nitrogen Purge Start->Setup Charge Charge this compound, Bisphenol A, and Catalyst Setup->Charge Prepoly Prepolymerization (150-180°C, Atmospheric Pressure) Charge->Prepoly Distill1 Distill and Collect Butanol Prepoly->Distill1 Polycond Polycondensation (Increase Temp to 220-280°C, Apply Vacuum) Distill1->Polycond Distill2 Continue Butanol Removal Polycond->Distill2 Cool Cool and Solidify Polycarbonate Distill2->Cool Isolate Isolate and Characterize Final Polymer Cool->Isolate End End Isolate->End

Caption: Generalized experimental workflow for melt transesterification of polycarbonate.

References

Application Notes and Protocols for Dibutyl Carbonate as a Potential Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Dibutyl Carbonate as a Potential Electrolyte Additive in Lithium-Ion Batteries

Introduction

This document provides a detailed overview of this compound (DBC) and its potential application as an electrolyte additive in lithium-ion batteries. While extensive research exists on various carbonate-based electrolyte additives, it is important to note that, to date, there is a significant lack of published literature specifically evaluating the performance of this compound as an additive. Therefore, this document will provide:

  • A summary of the known physicochemical properties of this compound.

  • A generalized, detailed experimental protocol for the evaluation of new electrolyte additives, which can be adapted for testing this compound.

  • A theoretical discussion on the potential mechanisms by which this compound might influence battery performance, based on the behavior of similar long-chain alkyl carbonates.

  • Visual diagrams illustrating the experimental workflow and general reaction mechanisms.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a potential electrolyte additive is crucial for predicting its behavior within a battery system. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈O₃[1]
Molecular Weight 174.24 g/mol [1]
Density 0.924 g/cm³ (at 20°C)
Boiling Point 207.7 °C
Flash Point High
Oxidation Resistance Strong
Appearance Colorless liquid

The high flash point and strong oxidation resistance of this compound suggest that it could potentially enhance the safety and electrochemical stability of lithium-ion batteries.

Experimental Protocols for Evaluation of a Novel Electrolyte Additive

The following protocols provide a comprehensive framework for the electrochemical evaluation of a new electrolyte additive, such as this compound. These are generalized procedures that should be adapted and optimized based on the specific cell chemistry and testing equipment.

Electrolyte Preparation
  • Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

  • Additive-Containing Electrolyte: Prepare a series of electrolyte solutions containing varying weight percentages (e.g., 0.5%, 1%, 2%, 5%) of this compound dissolved in the baseline electrolyte.

  • Handling: All electrolyte preparation should be conducted in an argon-filled glovebox with water and oxygen levels below 0.5 ppm to prevent contamination.

Coin Cell Assembly (CR2032)

A standard procedure for assembling coin cells is essential for reproducible results.

  • Electrode and Separator Preparation: Dry the cathode (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ - NMC532) and anode (e.g., graphite) materials in a vacuum oven at appropriate temperatures (e.g., 120°C for the cathode, 130°C for the anode) for at least 12 hours. Dry the separator (e.g., Celgard 2325) at a lower temperature (e.g., 70°C) for at least 24 hours.

  • Assembly: In an argon-filled glovebox, assemble the CR2032 coin cells in the following order: negative casing, spacer disc, spring, anode, separator, cathode, and positive casing.

  • Electrolyte Addition: Add a precise amount of the prepared electrolyte (baseline or with DBC) onto the separator.

  • Crimping: Crimp the coin cell using a crimping machine to ensure a hermetic seal.

Electrochemical Characterization
  • Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable Solid Electrolyte Interphase (SEI).

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) between the designated voltage limits (e.g., 3.0 V to 4.2 V for NMC/graphite) to evaluate rate capability and capacity retention.

  • Coulombic Efficiency Measurement: Precisely measure the charge and discharge capacity for each cycle to calculate the coulombic efficiency (Discharge Capacity / Charge Capacity).

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge (SOC) and after a certain number of cycles to investigate changes in cell impedance, which can provide insights into the properties of the SEI layer and charge transfer kinetics.

  • Cyclic Voltammetry (CV): Perform CV to determine the electrochemical window of the electrolyte and to identify the reduction and oxidation potentials of the additive.

Potential Mechanisms of Action for this compound

While direct experimental evidence is lacking, the behavior of other long-chain alkyl carbonates allows for informed speculation on the potential roles of DBC as an electrolyte additive.

Contribution to the Solid Electrolyte Interphase (SEI)

Linear carbonates can be reduced on the anode surface during the initial charging cycles, contributing to the formation of the SEI. The long butyl chains of DBC could potentially form a more flexible and stable SEI layer on the graphite anode. A robust SEI is critical for preventing further electrolyte decomposition and minimizing irreversible capacity loss.

Overcharge_Protection cluster_cell Lithium-Ion Cell during Overcharge cluster_electrolyte Electrolyte Cathode Cathode DBC DBC Cathode->DBC Oxidation at high voltage Anode Anode Anode->DBC Reduction DBC_oxidized DBC⁺ (oxidized) DBC_oxidized->Anode Diffusion Experimental_Workflow A Electrolyte Formulation (Baseline vs. DBC concentrations) B Coin Cell Assembly (e.g., NMC532/Graphite) A->B C Electrochemical Testing - Formation Cycles - Galvanostatic Cycling - EIS, CV B->C D Data Analysis - Coulombic Efficiency - Capacity Retention - Rate Capability - Impedance Evolution C->D E Post-mortem Analysis (for promising formulations) - XPS of electrodes (SEI) - GC-MS of electrolyte D->E F Conclusion on Additive Efficacy D->F E->F

References

Application Notes & Protocols: N-Alkylation of Amines with Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using dibutyl carbonate as a green alkylating agent. This compound offers a safer alternative to traditional alkylating agents like alkyl halides, producing byproducts that are more environmentally benign. The following protocols and data are intended to serve as a comprehensive guide for laboratory applications.

Overview

The N-alkylation of amines with dialkyl carbonates, including this compound, typically proceeds via a nucleophilic attack of the amine on the carbonate. The reaction can be catalyzed by various agents, such as zeolites or bases, and often provides high selectivity for mono-alkylation, particularly with aromatic amines.[1] The use of solvent-free conditions is often possible, further enhancing the green credentials of this methodology.[1]

Experimental Data

The following table summarizes representative data for the N-alkylation of various amines with dialkyl carbonates. While specific data for this compound is limited in the literature, the presented data for other carbonates illustrates the expected yields and selectivities under similar conditions.

EntryAmine SubstrateAlkylating AgentCatalystTemperature (°C)Time (h)Yield (%) of Mono-alkylated ProductSelectivity (%) for Mono-alkylation
1AnilineDiethyl CarbonateNaY Faujasite1303.59098
2p-ChloroanilineDiethyl CarbonateNaY Faujasite16057595
3p-NitroanilineDiethyl CarbonateNaY Faujasite16066890
4BenzylamineDibenzyl CarbonateNone170282 (Di-benzylated)-
5AnilineThis compoundNaY Faujasite160-1804-6(Estimated >80)(Estimated >90)

Note: Data for entries 1-3 is based on reactions with diethyl carbonate as reported in the literature.[1] Entry 4 provides data for dibenzyl carbonate.[2] Data for entry 5 is an educated estimation for this compound based on the reactivity trends of other dialkyl carbonates.

Reaction Mechanism

The N-alkylation of amines with dialkyl carbonates can proceed through two main pathways, depending on the reaction conditions and the nature of the nucleophile: a BAc2 (base-catalyzed acyl cleavage) or a BAl2 (base-catalyzed alkyl cleavage) mechanism. For N-alkylation, the BAl2 pathway is predominant, especially at higher temperatures.

Reaction_Mechanism Amine Amine (R-NH2) TransitionState Transition State Amine->TransitionState DibutylCarbonate This compound DibutylCarbonate->TransitionState Intermediate Carbamate Intermediate TransitionState->Intermediate BAl2 Pathway AlkylatedAmine N-Alkylated Amine (R-NH-Bu) Intermediate->AlkylatedAmine Decarboxylation Butanol Butanol Intermediate->Butanol CO2 Carbon Dioxide Intermediate->CO2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Mix Mix Amine, this compound, and Catalyst Start->Mix Heat Heat to Reaction Temperature (160-180°C) Mix->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Catalyst Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify End End Product Purify->End

References

Application Notes and Protocols for Dibutyl Carbonate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl carbonate (DBC), a dialkyl carbonate, is emerging as a promising green solvent for a variety of organic reactions. Its favorable physicochemical properties, including a high boiling point, low toxicity, and biodegradability, position it as a sustainable alternative to conventional volatile organic compounds (VOCs).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in key organic transformations, including alkylation, acylation, and palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in leveraging the benefits of this green solvent in their synthetic endeavors.

This compound's utility extends beyond being an inert reaction medium; it can also participate as a reagent in certain transformations, such as carbonylation and alkylation reactions.[1] Its polar aprotic nature, comparable to solvents like DMSO and DMF but with lower water miscibility, makes it suitable for a range of chemical processes.[1] These characteristics, combined with its derivation from potentially renewable resources, align with the principles of green chemistry, making it an attractive choice for sustainable chemical synthesis, including the production of active pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for reaction design, process optimization, and safety considerations.

PropertyValueReference(s)
Molecular Formula C₉H₁₈O₃[1][6]
Molecular Weight 174.24 g/mol [1][6]
Appearance Colorless transparent liquid[1]
Boiling Point 207 °C[5]
Melting Point < -25 °C[7]
Flash Point 76 °C[1]
Density 0.92 g/cm³ at 20 °C[8]
Refractive Index 1.419 at 20 °C[5]
Solubility in Water Insoluble[1]

Logical Workflow for Employing this compound as a Green Solvent

The decision to use this compound as a solvent in a synthetic workflow can be guided by several factors related to green chemistry principles and process efficiency. The following diagram illustrates a logical workflow for considering and implementing DBC.

green_solvent_workflow cluster_consideration Consideration Phase cluster_implementation Implementation Phase reaction_scope Reaction Type (Alkylation, Acylation, etc.) protocol_dev Protocol Development reaction_scope->protocol_dev Selects green_metrics Green Chemistry Metrics (E-factor, Atom Economy) green_metrics->protocol_dev Informs solvent_properties Solvent Properties (Boiling Point, Polarity) solvent_properties->protocol_dev Guides reaction_opt Reaction Optimization protocol_dev->reaction_opt Leads to workup Work-up & Purification reaction_opt->workup Followed by solvent_recovery Solvent Recovery & Reuse workup->solvent_recovery Allows for

Workflow for implementing this compound.

Application Notes and Experimental Protocols

Alkylation Reactions

This compound is an excellent solvent for alkylation reactions, particularly for the alkylation of active methylene compounds like malonic esters. Its high boiling point allows for reactions to be conducted at elevated temperatures, often leading to improved reaction rates and yields.

Experimental Protocol: Benzylation of Di-n-butyl Cetylmalonate

This protocol is adapted from a patented procedure demonstrating the utility of this compound as a solvent for alkylation.

Materials:

  • Di-n-butyl cetylmalonate

  • Potassium butylate

  • Benzyl chloride

  • This compound (solvent)

  • Phenolphthalein indicator

  • Dibutyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, prepare the potassium derivative of di-n-butyl cetylmalonate by treating 75 g of the ester with one equivalent of potassium butylate in 175 g of di-n-butyl carbonate.

  • To the resulting di-n-butyl carbonate solution of the potassium derivative, add 24 g of benzyl chloride.

  • Heat the mixture at 100 °C for 4 hours. The reaction is complete when the mixture is no longer alkaline to phenolphthalein.

  • After the reaction is complete, cool the mixture and wash it with water to remove potassium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill the dibutyl ether under reduced pressure to isolate the product.

  • The final product, di-n-butyl benzylcetylmalonate, is obtained with a yield of approximately 67%.

Quantitative Data Summary:

Reactant/ProductMolar Mass ( g/mol )Amount UsedYield
Di-n-butyl cetylmalonate~396.675 g-
Benzyl chloride126.5824 g-
Di-n-butyl benzylcetylmalonate~486.8-60 g (67%)
Acylation Reactions (Adapted Protocol)

While specific literature on this compound as a solvent for acylation is limited, its properties suggest it as a suitable medium. The following is an adapted protocol based on general procedures for acylation reactions, where this compound can replace more hazardous solvents.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Adapted)

This adapted protocol suggests the use of this compound as a high-boiling, non-coordinating solvent for Friedel-Crafts acylation.

Materials:

  • Anisole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • This compound (solvent)

  • Hydrochloric acid (aqueous)

  • Sodium bicarbonate (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous this compound under an inert atmosphere, add the anisole (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in this compound.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the layers and extract the aqueous layer with dibutyl ether or another suitable solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Workflow for Acylation in this compound:

acylation_workflow start Start reactants Anisole, Acetyl Chloride, AlCl3 in this compound start->reactants reaction Reaction at 0 °C to RT reactants->reaction quench Quench with HCl/ice reaction->quench extraction Extraction quench->extraction wash Aqueous Wash extraction->wash dry Drying & Concentration wash->dry purify Purification dry->purify product Product purify->product

Acylation reaction workflow.
Palladium-Catalyzed Cross-Coupling Reactions (Adapted Protocols)

Dialkyl carbonates have been successfully employed as solvents in palladium-catalyzed cross-coupling reactions. Their polar aprotic nature can stabilize catalytic intermediates, and their high boiling points are advantageous for less reactive substrates. The following are adapted protocols for common cross-coupling reactions, suggesting this compound as a green alternative to solvents like dioxane or toluene.

General Considerations for Palladium-Catalyzed Reactions in this compound:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine-based, N-heterocyclic carbene) is crucial and should be optimized for the specific reaction.

  • Base: The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for the efficiency of the catalytic cycle.

  • Temperature: The high boiling point of this compound allows for a wide range of reaction temperatures, which can be optimized to improve yields and reaction times.

  • Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (solvent)

  • Water (as a co-solvent if needed)

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (1-5 mol%), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (and water, if used) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Experimental Protocol: Heck Coupling (Adapted)

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N)

  • This compound (solvent)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.0 equiv).

  • Add this compound as the solvent.

  • Add the alkene (1.1-1.5 equiv).

  • Heat the mixture under an inert atmosphere at 100-140 °C until the reaction is complete.

  • After cooling, filter the reaction mixture to remove the precipitated palladium and salts.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the product by distillation or chromatography.

Experimental Protocol: Sonogashira Coupling (Adapted)

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N or other amine)

  • This compound (solvent)

Procedure:

  • In a reaction flask, dissolve the aryl halide (1.0 equiv) and terminal alkyne (1.2 equiv) in this compound and the amine base.

  • Degas the solution by bubbling with an inert gas.

  • Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

palladium_coupling_workflow cluster_setup Reaction Setup reactants Aryl Halide + Coupling Partner reaction Reaction under Inert Atmosphere (Optimized Temperature) reactants->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base base->reaction solvent This compound solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Coupled Product purification->product

General workflow for Pd-catalyzed cross-coupling.

Conclusion

This compound presents a viable and environmentally benign alternative to conventional organic solvents for a range of important organic transformations. Its high boiling point, low toxicity, and favorable solvating properties make it particularly suitable for reactions requiring elevated temperatures, such as alkylations and certain palladium-catalyzed couplings. While direct literature evidence for its use in all reaction classes is still emerging, its similarity to other well-studied dialkyl carbonates like DMC and DEC provides a strong basis for its application. The protocols and data presented herein offer a solid starting point for researchers to explore the use of this compound in their synthetic work, contributing to the development of more sustainable chemical processes. Further research into the broader applicability of this compound as a green solvent is encouraged to fully realize its potential in modern organic synthesis.

References

Application Notes and Protocols: Synthesis of Carbamates Using Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of carbamates utilizing dibutyl carbonate (DBC) as a key reagent. This greener and less hazardous alternative to phosgene-based methodologies offers a versatile route to a wide array of carbamate compounds, which are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and materials. This document outlines the underlying reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate the application of this synthetic strategy in a research and development setting.

Introduction

The carbamate functional group is a cornerstone in the design of bioactive molecules and functional materials. Traditional methods for carbamate synthesis have often relied on hazardous reagents such as phosgene and its derivatives. The use of dialkyl carbonates, and specifically this compound, has emerged as a significantly safer and more environmentally benign alternative. This compound serves as an effective carbonyl source for the aminolysis reaction with primary and secondary amines to yield the corresponding N-alkyl or N-aryl carbamates. The reaction can be effectively promoted through either base or Lewis acid catalysis, allowing for tunable reaction conditions to accommodate a variety of substrates.

Reaction Mechanisms

The synthesis of carbamates from this compound and an amine proceeds via a nucleophilic substitution reaction at the carbonyl carbon of the carbonate. The mechanism can be broadly categorized into base-catalyzed and Lewis acid-catalyzed pathways.

2.1. Base-Catalyzed Mechanism

In the presence of a base, the amine is deprotonated to increase its nucleophilicity. The resulting amide anion then attacks the electrophilic carbonyl carbon of this compound, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a butoxide anion to form the desired carbamate. The butoxide anion is then protonated by the conjugate acid of the base, regenerating the basic catalyst.

2.2. Lewis Acid-Catalyzed Mechanism

A Lewis acid catalyst activates the this compound by coordinating to one of the carbonyl oxygen atoms. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The subsequent steps of tetrahedral intermediate formation and collapse are similar to the base-catalyzed pathway, with the Lewis acid being regenerated at the end of the catalytic cycle.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of carbamates using this compound with various amines and catalysts.

Table 1: Catalyst-Free Synthesis of Butyl Carbamates

Amine SubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
n-Butylamine1502475[Fictionalized Data]
Aniline1804860[Fictionalized Data]
Di-n-butylamine1603655[Fictionalized Data]

Table 2: Catalytic Synthesis of Butyl Carbamates

Amine SubstrateCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
n-ButylamineSodium Methoxide5100892[Fictionalized Data]
AnilineZinc Acetate101201285[Fictionalized Data]
Di-n-butylamineTitanium (IV) butoxide51101088[Fictionalized Data]
BenzylaminePotassium tert-butoxide1080695[Fictionalized Data]

Note: The data in these tables are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

4.1. General Protocol for Base-Catalyzed Carbamate Synthesis

This protocol describes a general procedure for the synthesis of N-substituted butyl carbamates using a base catalyst.

Materials:

  • This compound (DBC)

  • Amine (primary or secondary)

  • Base catalyst (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.

  • Add the base catalyst (e.g., sodium methoxide, 0.05 - 0.1 eq).

  • To this mixture, add this compound (1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

4.2. General Protocol for Lewis Acid-Catalyzed Carbamate Synthesis

This protocol outlines a general method for the synthesis of N-substituted butyl carbamates using a Lewis acid catalyst.

Materials:

  • This compound (DBC)

  • Amine (primary or secondary)

  • Lewis acid catalyst (e.g., zinc acetate, titanium (IV) butoxide)

  • Anhydrous solvent (e.g., Toluene, Xylene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (0.05 - 0.1 eq) and the anhydrous solvent.

  • Add the amine (1.0 eq) to the suspension.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 100-140 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst (if heterogeneous). If the catalyst is soluble, proceed to the work-up.

  • Dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to yield the pure carbamate.

Visualizations

5.1. Reaction Pathway

Reaction_Mechanism Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack DBC This compound DBC->Intermediate Catalyst Catalyst (Base or Lewis Acid) Catalyst->Amine Activation Catalyst->DBC Activation Carbamate Carbamate Intermediate->Carbamate Collapse Byproduct Butanol Intermediate->Byproduct

Caption: General reaction mechanism for carbamate synthesis.

5.2. Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Amine - this compound - Catalyst - Solvent Start->Setup Reaction Heating and Stirring (Monitor Progress) Setup->Reaction Workup Aqueous Work-up - Quenching - Extraction Reaction->Workup Purification Purification - Chromatography - Distillation Workup->Purification Product Pure Carbamate Purification->Product

Caption: A typical experimental workflow for carbamate synthesis.

5.3. Catalyst Selection Logic

Catalyst_Selection Substrate Amine Substrate High_Nucleophilicity High Nucleophilicity? (e.g., Alkylamines) Substrate->High_Nucleophilicity Low_Nucleophilicity Low Nucleophilicity? (e.g., Anilines) High_Nucleophilicity->Low_Nucleophilicity No Base_Catalyst Consider Base Catalyst (e.g., NaOMe, t-BuOK) High_Nucleophilicity->Base_Catalyst Yes Lewis_Acid_Catalyst Consider Lewis Acid Catalyst (e.g., Zn(OAc)2, Ti(OBu)4) Low_Nucleophilicity->Lewis_Acid_Catalyst Yes No_Catalyst Consider No Catalyst (Higher Temperature) Low_Nucleophilicity->No_Catalyst No

Caption: A decision guide for selecting an appropriate catalyst.

Application Notes and Protocols for Greener Synthesis of Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl carbonate (DBC) is a valuable chemical intermediate and an environmentally benign solvent, finding applications in pharmaceuticals, plastics, and as a green fuel additive.[1][2] Traditionally, its production involved the use of highly toxic phosgene, a process fraught with safety hazards and corrosive byproducts.[3][4] The principles of green chemistry have spurred the development of safer, more sustainable, and efficient phosgene-free synthesis routes.[3] These alternative pathways, including transesterification, urea alcoholysis, and direct synthesis from CO2, offer significant advantages by utilizing less hazardous materials, reducing waste, and improving atom economy.

This document provides detailed application notes and experimental protocols for three prominent greener synthesis routes for DBC, targeted at researchers and chemical development professionals.

Application Note 1: Synthesis of this compound via Transesterification of Dimethyl Carbonate (DMC)

The transesterification of dimethyl carbonate (DMC) with n-butanol is a widely adopted phosgene-free route to produce DBC.[3] This reaction is an equilibrium-driven process where DMC reacts with n-butanol to form the intermediate methyl butyl carbonate (MBC) and methanol, followed by a second transesterification step to yield this compound and more methanol.[5][6] The use of effective catalysts is crucial to drive the reaction towards high conversion and selectivity. Recent studies have highlighted the exceptional performance of functionalized ionic liquids.[7]

Data Presentation: Catalyst Performance in Transesterification
CatalystReactants (Molar Ratio)Temp. (°C)Time (h)DMC Conversion (%)DBC Selectivity (%)DBC Yield (%)Reference
[N2222][Pro] (Ionic Liquid)n-butanol:DMC (4:1)1104967572[3][7]
K2O/SBA-15 (2% K2O)n-butanol:DMC (3:1)180289.664.758
Anatase TiO2n-butanol:DMC (N/A)N/AN/A61.910061.9
Experimental Protocol: DBC Synthesis using [N2222][Pro] Catalyst

This protocol is based on the methodology for using tetraethylammonium prolinate ([N2222][Pro]) as a homogeneous catalyst.[3]

Materials:

  • Dimethyl carbonate (DMC)

  • n-butanol (BuOH)

  • Tetraethylammonium prolinate ([N2222][Pro]) catalyst

  • High-pressure stainless-steel autoclave reactor with magnetic stirring and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Synthesize [N2222][Pro] ionic liquid as per established literature methods or procure from a commercial source.

  • Reactor Charging: Charge the autoclave reactor with dimethyl carbonate (20 mmol) and n-butanol (80 mmol), achieving an initial molar ratio of 4:1 (BuOH:DMC).[3]

  • Catalyst Addition: Add the [N2222][Pro] catalyst to the reactor. The optimal catalyst dosage is 0.5 wt% relative to the total mass of the reactants.[3]

  • Reaction Execution: Seal the reactor and purge with nitrogen gas. Heat the reactor to the optimal reaction temperature of 110 °C while stirring.[3]

  • Reaction Monitoring: Maintain the reaction for 4 hours. Samples can be carefully withdrawn at intervals to monitor the progress of the reaction via GC analysis to determine DMC conversion and product selectivity.[3]

  • Product Recovery and Purification: After the reaction is complete, cool the reactor to room temperature. The product mixture can be separated from the homogeneous ionic liquid catalyst by distillation. Further fractional distillation is required to separate unreacted starting materials, the methanol byproduct, the intermediate methyl butyl carbonate, and the final this compound product.

Visualization: Transesterification Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Downstream Processing reactants Charge Reactants (DMC, n-Butanol) catalyst Add Catalyst ([N2222][Pro]) react Heat & Stir (110 °C, 4h) catalyst->react Seal & Purge separate Catalyst Separation (Distillation) react->separate Cool Down purify Fractional Distillation separate->purify product Pure DBC purify->product

Caption: Workflow for DBC synthesis via transesterification.

Application Note 2: Synthesis of this compound via Urea Alcoholysis

The alcoholysis of urea with n-butanol presents another economically and environmentally attractive route for DBC production.[8] This method avoids phosgene and utilizes inexpensive and readily available raw materials.[9] The reaction proceeds through the formation of a butyl carbamate intermediate, which then reacts with another molecule of n-butanol to yield DBC and ammonia.[10] The timely removal of the ammonia byproduct is essential to drive the reaction equilibrium towards the products.[10]

Data Presentation: Catalyst Performance in Urea Alcoholysis
CatalystReactants (Molar Ratio)Temp. (°C)Time (h)DBC Yield (%)Reference
ZnOEthanol:Urea (10:1)190514.2 (for DEC)[8]
La2O3Ethanol:Urea (10:1)210338.6 (for DEC)[11]
None specifiedButanol:Urea180-2601-2084.6[10]
ZnAlPO4urea:HDA:butanol (2.6:1:8.6)220689.7 (for dibutyl dicarbamate)**[8]

*Data for Diethyl Carbonate (DEC) is provided for catalyst comparison as specific DBC data is limited. The principles are analogous. **Data for a related carbamate product, indicating catalyst activity in similar systems.

Experimental Protocol: DBC Synthesis using Zinc-Based Catalyst

This protocol is a generalized procedure based on the principles of urea alcoholysis using metal oxide catalysts like ZnO.[8]

Materials:

  • Urea

  • n-butanol (BuOH)

  • Zinc oxide (ZnO) catalyst

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer

  • Heating mantle

  • Gas outlet/trap for ammonia

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure the gas outlet is connected to a suitable trap (e.g., an acidic solution) to capture the ammonia byproduct.

  • Reactant Charging: Add urea, n-butanol, and the ZnO catalyst to the flask. A typical molar ratio of butanol to urea is high (e.g., 10:1 or greater) to serve as both reactant and solvent.[8] The catalyst amount can range from 1-6% by weight of urea.[8]

  • Reaction Execution: Heat the mixture to the desired reaction temperature (typically between 170-220 °C) with vigorous stirring.[8][10] The reaction will produce ammonia gas, which should be continuously removed.

  • Reaction Monitoring: Monitor the reaction for 3-6 hours. The progress can be tracked by quantifying the amount of ammonia evolved or by taking aliquots of the reaction mixture for analysis (e.g., by GC or HPLC after derivatization).

  • Product Recovery and Purification: After the reaction, cool the mixture and separate the solid catalyst by filtration. The excess n-butanol can be removed by distillation. The resulting liquid contains DBC, the butyl carbamate intermediate, and unreacted urea. Purify the DBC through vacuum fractional distillation.

Visualization: Urea Alcoholysis Reaction Pathway

urea Urea (NH2)2CO hnco Isocyanic Acid (HNCO) urea->hnco Heat nh3_1 Ammonia (NH3) urea->nh3_1 Heat carbamate Butyl Carbamate (BuO-CO-NH2) hnco->carbamate butanol_1 n-Butanol (BuOH) butanol_1->carbamate + dbc This compound (BuO)2CO carbamate->dbc nh3_2 Ammonia (NH3) carbamate->nh3_2 butanol_2 n-Butanol (BuOH) butanol_2->dbc +

Caption: Key steps in the urea alcoholysis route to DBC.

Application Note 3: Direct Synthesis of this compound from CO2 and n-Butanol

The direct synthesis of DBC from carbon dioxide and n-butanol is the most atom-economical and environmentally attractive route, utilizing CO2 as a renewable C1 feedstock.[12][13] However, this reaction is thermodynamically limited, resulting in low equilibrium conversions.[14] A key challenge is the formation of water as a byproduct, which promotes the reverse reaction.[14] To achieve viable yields, strategies must be employed to continuously remove water from the reaction system, thereby shifting the equilibrium towards the product side.[12][14]

Data Presentation: Challenges and Strategies

Direct quantitative data for DBC synthesis from CO2 is scarce due to low yields. The focus is on strategies to overcome thermodynamic limitations.

StrategyPrincipleCatalyst ExampleConditionsExpected OutcomeReference
Chemical Water Trap A chemical agent (e.g., 2-cyanopyridine, butylene oxide) reacts with water to remove it from the system.CeO2140-180 °C, High Pressure (9+ MPa)Increased alcohol conversion and carbonate yield.[14]
Pervaporation Membrane A membrane selectively removes water from the reaction mixture during the process.Mixed OxidesMild TemperatureShifts equilibrium, improving DBC yield.
Supercritical CO2 Using supercritical CO2 as both reactant and solvent can enhance reaction rates.CeO2140 °C, 200 barRecord productivities achieved for DMC/DEC.[12]
Experimental Protocol: Direct Carboxylation with In-Situ Water Removal

This protocol describes a conceptual procedure using a chemical water trap, a method proven effective for similar dialkyl carbonates.[11][14]

Materials:

  • n-butanol (BuOH)

  • Carbon dioxide (CO2), high purity

  • Cerium (IV) oxide (CeO2) catalyst

  • A chemical water trap (e.g., 2-cyanopyridine or butylene oxide)

  • High-pressure stainless-steel autoclave reactor with gas inlet, stirrer, and temperature control

Procedure:

  • Catalyst Activation: Activate the CeO2 catalyst by calcining at a high temperature (e.g., 400-500 °C) before use to remove moisture.

  • Reactor Charging: Add the activated CeO2 catalyst, n-butanol, and the chosen chemical water trap to the reactor.

  • Reaction Execution: Seal the reactor and purge it with low-pressure CO2. Pressurize the reactor with CO2 to the desired pressure (e.g., 5-20 MPa). Heat the reactor to the reaction temperature (e.g., 140-160 °C) with constant stirring.[12][14]

  • Reaction Monitoring: The reaction may require an extended time (e.g., 6-24 hours) due to the low reaction rates. Monitor the internal pressure and analyze samples periodically if the setup allows.

  • Product Recovery and Purification: After the reaction, cool the reactor and vent the excess CO2. Separate the catalyst by filtration. The product mixture will contain unreacted butanol, the hydrated form of the water trap, and DBC. A multi-step distillation and purification process will be required to isolate the DBC product.

Visualization: Overcoming Equilibrium in Direct CO2 Synthesis

cluster_reactants cluster_products BuOH 2x n-Butanol Equilibrium Thermodynamic Equilibrium BuOH->Equilibrium CO2 CO2 CO2->Equilibrium DBC This compound H2O Water H2O->Equilibrium Reverse Rxn (Limits Yield) WaterRemoval Continuous Water Removal (e.g., Membrane, Chemical Trap) H2O->WaterRemoval Shift Equilibrium Equilibrium->DBC Forward Rxn Equilibrium->H2O

Caption: Strategy to shift equilibrium in direct DBC synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Dibutyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of dibutyl carbonate (DBC).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and environmentally friendly methods for synthesizing this compound are the transesterification of dimethyl carbonate (DMC) with n-butanol and the alcoholysis of urea with n-butanol.[1][2] The traditional phosgene-based route is largely being replaced due to the high toxicity of phosgene.[1]

Q2: What are the typical yields I can expect for this compound synthesis?

A2: Yields for this compound synthesis are highly dependent on the chosen method, catalyst, and reaction conditions. For the transesterification of DMC with n-butanol, yields can reach up to 72%.[1] The alcoholysis of urea with n-butanol can achieve yields of up to 84.6%.[3]

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through distillation, often under reduced pressure, to separate it from unreacted starting materials, byproducts, and the catalyst.[4][5] For solid catalysts, filtration is a straightforward separation method.

Q4: What are the main byproducts to look out for in my reaction?

A4: In the transesterification of DMC with butanol, the primary intermediate is methyl butyl carbonate (MBC). In the alcoholysis of urea, butyl carbamate is a key intermediate.[6] Side reactions in the urea-based method can lead to the formation of isocyanic acid and cyanuric acid, especially at higher temperatures.[3]

Q5: Can the catalyst be reused for multiple reactions?

A5: Many catalysts used in this compound synthesis are designed for reusability. For instance, some ionic liquid catalysts and solid-supported catalysts like K₂O/SBA-15 have been shown to be effective over multiple cycles with minimal loss of activity.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Transesterification Reaction

Question: I am performing a transesterification reaction between dimethyl carbonate and n-butanol, but my yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the transesterification synthesis of this compound can stem from several factors related to reaction equilibrium, catalyst activity, and reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The reaction temperature significantly influences the reaction rate and equilibrium. For many catalytic systems, the optimal temperature is around 110°C. Temperatures that are too high can favor the reverse reaction, thus decreasing the yield.[1]

  • Adjust the Molar Ratio of Reactants: An excess of n-butanol is often used to shift the reaction equilibrium towards the formation of this compound. A molar ratio of n-butanol to dimethyl carbonate of 4:1 has been shown to be effective.[1]

  • Check Catalyst Loading: The amount of catalyst used is critical. Insufficient catalyst will result in a slow reaction rate and incomplete conversion. Conversely, an excessive amount may not lead to a proportional increase in yield and could complicate purification. A typical catalyst loading is around 0.5 wt% of the total reactants.[1]

  • Ensure Adequate Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time to determine the optimal reaction duration. For some systems, a reaction time of 4 hours is sufficient.[1]

  • Effective Removal of Methanol Byproduct: The methanol produced during the reaction can shift the equilibrium back towards the reactants. Employing techniques like reactive distillation can help in the continuous removal of methanol, thereby driving the reaction forward.[7]

Issue 2: Catalyst Deactivation

Question: My catalyst, which initially gave a high yield of this compound, has lost its activity after a few cycles. What could be causing this deactivation and how can I prevent it?

Answer: Catalyst deactivation is a common issue in catalytic reactions and can be caused by several factors, including poisoning, fouling, and thermal degradation.

Troubleshooting Steps:

  • Identify Potential Poisons: In the synthesis of this compound, impurities in the reactants or side products can act as catalyst poisons. For example, in the alcoholysis of urea, ammonia is a byproduct and can interact with some metal oxide catalysts.[8]

  • Prevent Fouling: Fouling occurs when a substance covers the active sites of the catalyst. This can be due to the deposition of byproducts or polymerization of reactants/products on the catalyst surface.

  • Control Reaction Temperature: High temperatures can lead to thermal degradation of the catalyst, causing a loss of active sites. Operate within the recommended temperature range for your specific catalyst.

  • Implement a Regeneration Procedure: Depending on the nature of the catalyst and the cause of deactivation, a regeneration step may be possible. This could involve washing the catalyst with a suitable solvent to remove adsorbed species or calcination at a specific temperature to burn off carbonaceous deposits. For instance, some reacted MgO nanosheet catalysts can be regenerated by vacuum calcination.[9]

Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterTransesterification of DMC with n-ButanolAlcoholysis of Urea with n-Butanol
Catalyst Tetraethylammonium prolinate ([N2222][Pro])Metal Oxides (e.g., ZnO)
Optimal Temperature 110 °C180-220 °C (second stage)
Reactant Molar Ratio n-Butanol:DMC = 4:1n-Butanol:Urea = variable
Reaction Time 4 hours10-20 hours (second stage)
Typical Yield ~72%Up to 84.6%
Key Byproduct MethanolAmmonia

Note: The conditions for the alcoholysis of urea are presented for the second stage of the reaction, which is the conversion to this compound.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on the use of an ionic liquid catalyst for the transesterification of dimethyl carbonate with n-butanol.

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol

  • Tetraethylammonium prolinate ([N2222][Pro]) catalyst

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl carbonate (20 mmol) and n-butanol (80 mmol).

  • Add the [N2222][Pro] catalyst (0.5 wt% of the total reactant weight).

  • Heat the reaction mixture to 110°C with continuous stirring.

  • Maintain the reaction at this temperature for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Separate the catalyst from the product mixture. If the catalyst is a solid, it can be filtered. For a liquid catalyst, extraction or distillation may be necessary.

  • Purify the this compound from the crude product mixture by vacuum distillation.

Protocol 2: Synthesis of this compound via Urea Alcoholysis

This protocol describes a general procedure for the synthesis of this compound from urea and n-butanol using a metal oxide catalyst.

Materials:

  • Urea

  • n-Butanol

  • Metal oxide catalyst (e.g., ZnO)

Procedure:

  • Add the metal oxide catalyst, urea, and n-butanol to a high-pressure reactor.

  • Purge the reactor with nitrogen to remove air.

  • Heat the reactor to the first stage temperature of 130-150°C and maintain for 2-6 hours. During this stage, butyl carbamate is formed.

  • Increase the temperature to the second stage of 180-220°C and maintain for 10-20 hours to convert the butyl carbamate to this compound.

  • After the reaction is complete, cool the reactor to room temperature.

  • Recover the catalyst by filtration. The catalyst can often be washed with a solvent like ethanol or acetone, dried, and reused.

  • Separate and purify the this compound from the reaction mixture using vacuum distillation.

Visualizations

experimental_workflow_transesterification start Start reactants Mix DMC and n-Butanol start->reactants catalyst Add Catalyst (e.g., [N2222][Pro]) reactants->catalyst reaction Heat to 110°C for 4 hours catalyst->reaction cool Cool to Room Temperature reaction->cool separate Separate Catalyst cool->separate purify Purify by Vacuum Distillation separate->purify product This compound purify->product logical_relationship_yield_optimization low_yield Low this compound Yield temp Suboptimal Temperature low_yield->temp ratio Incorrect Reactant Ratio low_yield->ratio catalyst Insufficient Catalyst low_yield->catalyst time Inadequate Reaction Time low_yield->time byproduct Byproduct Inhibition low_yield->byproduct solution_temp Optimize Temperature (e.g., ~110°C for transesterification) temp->solution_temp solution_ratio Increase Excess of n-Butanol (e.g., 4:1 ratio) ratio->solution_ratio solution_catalyst Adjust Catalyst Loading (e.g., ~0.5 wt%) catalyst->solution_catalyst solution_time Increase Reaction Time (Monitor progress) time->solution_time solution_byproduct Remove Methanol Byproduct (e.g., Reactive Distillation) byproduct->solution_byproduct

References

Technical Support Center: Catalyst Selection for Dibutyl Carbonate Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the transesterification of dimethyl carbonate (DMC) with n-butanol to produce dibutyl carbonate (DBC). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the transesterification for this compound (DBC) synthesis.

ProblemPossible CausesSuggested Solutions
Low this compound (DBC) Yield - Suboptimal Reaction Temperature: The transesterification of DMC with butanol is often a reversible and slightly exothermic reaction. Temperatures that are too high can favor the reverse reaction, decreasing the yield.[1] - Inappropriate Catalyst Loading: Too little catalyst will result in a slow reaction rate, while an excessive amount may not significantly improve conversion and could lead to decreased selectivity.[1] - Incorrect Molar Ratio of Reactants: An insufficient excess of n-butanol may limit the conversion of the intermediate, methyl butyl carbonate (MBC), to DBC.- Optimize Temperature: For catalysts like tetraethylammonium prolinate ([N2222][Pro]), the optimal temperature is around 110°C. A sharp decrease in selectivity has been observed at temperatures of 120°C and 130°C.[1] - Adjust Catalyst Amount: For the [N2222][Pro] catalyst, an optimal loading of 0.5 wt% has been reported.[1] - Optimize Molar Ratio: Increasing the n-butanol to DMC molar ratio (e.g., up to 4:1) can enhance the conversion and selectivity to DBC.[1]
Low Selectivity to this compound (DBC) - High Reaction Temperature: Elevated temperatures can promote side reactions or favor the equilibrium of the first transesterification step over the second. For instance, with the [N2222][Pro] catalyst, selectivity to DBC decreases at temperatures above 110°C.[1] - Catalyst Choice: Some catalysts may favor the formation of the intermediate methyl butyl carbonate (MBC) over DBC.- Control Temperature: Maintain the optimal reaction temperature. For the [N2222][Pro] catalyst, 110°C was found to be optimal for DBC selectivity.[1] - Select an Appropriate Catalyst: Catalysts like anatase TiO2 have been reported to exhibit 100% selectivity for DBC under specific conditions.
Catalyst Deactivation - Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. This is a common issue with solid acid and base catalysts, especially at higher temperatures. - Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites, rendering them inactive. - Leaching: For supported catalysts, the active species may leach into the reaction mixture, leading to a loss of activity. This has been noted for KF/γ-Al2O3 catalysts.[2] - Sintering: High temperatures can cause the agglomeration of metal particles in supported catalysts, reducing the active surface area.- Regeneration: Deactivated solid catalysts can often be regenerated. For coke deposition, calcination in air can burn off the carbon. For example, a deactivated MoO3/SiO2 catalyst was fully regenerated by calcination at 500°C in air.[3] - Purify Reactants: Ensure the purity of DMC and n-butanol to avoid introducing catalyst poisons. - Optimize Catalyst Support and Preparation: A strong interaction between the active species and the support can minimize leaching. High-temperature calcination during catalyst preparation can sometimes improve stability.[2]
Difficulty in Catalyst Separation and Reuse - Homogeneous Catalysts: Catalysts that are soluble in the reaction mixture, such as ionic liquids, can be difficult to separate from the product.- Use Heterogeneous Catalysts: Solid catalysts, such as metal oxides or supported catalysts, can be easily separated by filtration. - Catalyst Recovery for Homogeneous Systems: For ionic liquid catalysts like [N2222][Pro], a recovery process involving distillation of the products and washing and drying of the catalyst residue can be employed. This catalyst has shown stable activity for up to five cycles with minimal loss in performance.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for this compound (DBC) transesterification?

A1: A variety of catalysts can be used, including:

  • Homogeneous Catalysts: Ionic liquids, such as tetraethylammonium prolinate ([N2222][Pro]), have shown high activity and selectivity.[1]

  • Heterogeneous Catalysts:

    • Basic Oxides: Magnesium oxide (MgO) and calcium oxide (CaO) are effective basic catalysts.

    • Acidic Oxides: Vanadium(V) oxide (V2O5) and titanium dioxide (TiO2), particularly in the anatase form, have been used.

    • Supported Catalysts: Potassium carbonate on alumina (K2CO3/Al2O3) and potassium oxide on SBA-15 (K2O/SBA-15) are examples of effective supported basic catalysts.

Q2: How do I choose the best catalyst for my experiment?

A2: The choice of catalyst depends on several factors:

  • Activity and Selectivity: Ionic liquids like [N2222][Pro] have demonstrated high yields (around 72%) and selectivity (around 75%) under optimized conditions.[1] Some heterogeneous catalysts like anatase TiO2 have been reported to offer very high selectivity.

  • Separation and Reusability: Heterogeneous catalysts are generally easier to separate from the reaction mixture and reuse. For example, anatase TiO2 showed nearly unchanged activity after four reuses.

  • Reaction Conditions: The optimal temperature, pressure, and reaction time will vary depending on the catalyst.

  • Cost and Availability: The cost and ease of synthesis or procurement of the catalyst are also important practical considerations.

Q3: What are the typical reaction conditions for DBC synthesis?

A3: Reaction conditions are catalyst-dependent. For example, using the [N2222][Pro] ionic liquid catalyst, optimal conditions were found to be a reaction temperature of 110°C, a reaction time of 4 hours, an n-butanol to DMC molar ratio of 4:1, and a catalyst loading of 0.5 wt%.[1] For K2O/SBA-15, a reaction temperature of 180°C and a reaction time of 2 hours have been reported.

Q4: What are the main side products in this reaction, and how can I avoid them?

A4: Under optimized conditions with a catalyst like [N2222][Pro], the main products are the intermediate methyl butyl carbonate (MBC) and the desired this compound (DBC), with no other side products detected by GC-MS.[1] However, at excessively high temperatures, there is a potential for the formation of dibutyl ether via the dehydration of n-butanol. To avoid side reactions, it is crucial to operate at the optimal temperature for the chosen catalyst and to use a catalyst with high selectivity.

Q5: How can I regenerate a deactivated solid catalyst?

A5: The regeneration method depends on the cause of deactivation. For deactivation due to coke deposition, a common method is calcination in air at an elevated temperature (e.g., 500°C) to burn off the carbon deposits.[3] For deactivation by poisoning, a washing step with a suitable solvent might be necessary before calcination. The specific regeneration protocol should be optimized for the particular catalyst and deactivation mechanism.

Data Presentation

Table 1: Comparative Performance of Catalysts in this compound Synthesis

CatalystCatalyst TypeDMC Conversion (%)DBC Selectivity (%)DBC Yield (%)Temperature (°C)Time (h)Molar Ratio (Butanol:DMC)
[N2222][Pro][1]Ionic Liquid96757211044:1
Anatase TiO2Heterogeneous (Acidic Oxide)61.910061.9N/AN/AN/A
K2O/SBA-15Heterogeneous (Supported Base)89.664.75818023:1
n-Bu2SnO[1]Homogeneous (Organometallic)N/AN/A72N/A12N/A

Experimental Protocols

Protocol 1: this compound Synthesis using [N2222][Pro] Ionic Liquid Catalyst

This protocol is based on the work by Ouyang et al.[1]

1. Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol (BuOH)

  • Tetraethylammonium prolinate ([N2222][Pro]) catalyst

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, magnetic stirrer, heating mantle)

2. Catalyst Preparation ([N2222][Pro]):

  • Dissolve tetraethylammonium hydroxide in water.

  • Add an equimolar amount of L-proline and stir the mixture at room temperature for 2 hours.

  • Remove water by distillation at 60°C under reduced pressure.

  • Add ethanol to the reaction mixture and filter to remove any excess amino acid.

  • Evaporate the solvent from the filtrate.

  • Dry the resulting ionic liquid under high vacuum at 90°C for 12 hours.

3. Transesterification Reaction:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Charge the flask with DMC (20 mmol), n-butanol (80 mmol), and [N2222][Pro] (0.5 wt% of the total reactants).

  • Heat the reaction mixture to 110°C with continuous stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

4. Product Analysis:

  • Analyze the product mixture using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of DMC and the selectivity to DBC.

Protocol 2: this compound Synthesis using a Heterogeneous Catalyst (Illustrative)

This is a general illustrative protocol for a solid catalyst.

1. Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol (BuOH)

  • Solid catalyst (e.g., K2O/SBA-15)

  • Nitrogen gas

  • Standard laboratory glassware and filtration apparatus

2. Catalyst Preparation (e.g., K2O/SBA-15):

  • Synthesize or procure the SBA-15 support material.

  • Impregnate the SBA-15 with a solution of a potassium precursor (e.g., potassium nitrate) in a suitable solvent.

  • Dry the impregnated support to remove the solvent.

  • Calcine the dried material at a high temperature (e.g., 500-600°C) in air to decompose the precursor and form the active K2O species.

3. Transesterification Reaction:

  • In a three-necked flask, add the solid catalyst, DMC, and n-butanol in the desired molar ratio.

  • Heat the mixture to the target reaction temperature (e.g., 180°C) with vigorous stirring under a nitrogen atmosphere.

  • Allow the reaction to proceed for the specified time (e.g., 2 hours).

  • After the reaction is complete, cool the mixture to room temperature.

4. Catalyst and Product Separation:

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Wash the recovered catalyst with a suitable solvent (e.g., methanol or ethanol) and dry it for reuse.

  • Analyze the liquid product mixture by GC and GC-MS.

  • Purify the DBC from the product mixture by distillation.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Transesterification Reaction cluster_workup Product Work-up prep_start Start catalyst_synthesis Catalyst Synthesis / Procurement prep_start->catalyst_synthesis catalyst_characterization Catalyst Characterization (e.g., XRD, BET) catalyst_synthesis->catalyst_characterization reactants Charge Reactants (DMC, n-Butanol, Catalyst) catalyst_characterization->reactants reaction Heat and Stir under Inert Atmosphere reactants->reaction monitoring Monitor Reaction (e.g., GC) reaction->monitoring separation Catalyst Separation (Filtration/Distillation) monitoring->separation purification Product Purification (e.g., Distillation) separation->purification analysis Product Analysis (GC, GC-MS, NMR) purification->analysis

Caption: Experimental workflow for this compound synthesis.

Factors_Affecting_Performance cluster_params Reaction Parameters cluster_catalyst Catalyst Properties center_node Catalyst Performance (Yield, Selectivity, Stability) temp Temperature temp->center_node ratio Molar Ratio (Butanol:DMC) ratio->center_node time Reaction Time time->center_node loading Catalyst Loading loading->center_node type Catalyst Type (Homogeneous/Heterogeneous) type->center_node acidity_basicity Acidity/Basicity acidity_basicity->center_node surface_area Surface Area & Porosity (for solid catalysts) surface_area->center_node

Caption: Factors influencing catalyst performance.

Reaction_Mechanism cluster_step1 Step 1: Formation of Methyl Butyl Carbonate (MBC) cluster_step2 Step 2: Formation of this compound (DBC) dmc DMC (CH3O)2CO intermediate1 Tetrahedral Intermediate dmc->intermediate1 butanol1 n-Butanol (C4H9OH) butanol1->intermediate1 catalyst1 Catalyst catalyst1->intermediate1 mbc MBC (CH3OCOOC4H9) intermediate1->mbc methanol1 Methanol (CH3OH) intermediate1->methanol1 mbc2 MBC (CH3OCOOC4H9) intermediate2 Tetrahedral Intermediate mbc2->intermediate2 butanol2 n-Butanol (C4H9OH) butanol2->intermediate2 catalyst2 Catalyst catalyst2->intermediate2 dbc DBC (C4H9O)2CO intermediate2->dbc methanol2 Methanol (CH3OH) intermediate2->methanol2

Caption: General reaction pathway for DBC synthesis.

References

Technical Support Center: Overcoming Equilibrium Limitations in Dibutyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Dibutyl Carbonate (DBC) Synthesis. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming the equilibrium limitations inherent in various synthetic routes to this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Transesterification of Dimethyl Carbonate (DMC) with Butanol

The primary equilibrium challenge in this widely used, phosgene-free method is the removal of the methanol byproduct to drive the reaction towards DBC formation.

Common Issue: Low this compound (DBC) Yield and/or Selectivity

Potential Cause Troubleshooting Steps
Inadequate Methanol Removal - Enhance Distillation: Ensure your distillation apparatus is efficient. Check the column packing, insulation, and reflux ratio to maximize the removal of the lower-boiling methanol. - Employ a Stripping Gas: Introduce a slow stream of an inert gas, such as nitrogen or argon, below the liquid surface to aid in the removal of methanol vapors.
Catalyst Inactivity or Deactivation - Check for Poisons: The catalyst can be poisoned by impurities. Ensure all reactants and solvents are anhydrous and free from acidic or other reactive contaminants.[1] - Catalyst Regeneration: For solid catalysts, consult the supplier's guidelines for regeneration. This may involve washing with a solvent followed by calcination.
Suboptimal Reaction Parameters - Temperature Control: The transesterification reaction is often reversible and can be exothermic. Excessively high temperatures may shift the equilibrium back towards the reactants. An optimal temperature of around 110°C has been reported for certain catalytic systems.[2] - Molar Ratio Adjustment: While a large excess of butanol can favor the forward reaction, it can also complicate downstream purification. Experiment with different DMC-to-butanol molar ratios to find the best balance for your system.
Prevalence of Side Reactions - Intermediate Accumulation: The reaction proceeds through the intermediate methyl butyl carbonate (MBC). To favor the formation of DBC, you may need to increase the reaction time or adjust the temperature to promote the second transesterification step.[2] - Ether Formation: At elevated temperatures, particularly with acidic catalysts, butanol can undergo dehydration to form dibutyl ether. If this is observed, consider lowering the reaction temperature or using a more selective catalyst.
Direct Synthesis from CO2 and Butanol

This green chemistry approach is thermodynamically challenging, with the primary hurdle being the removal of the water byproduct, which can inhibit the reaction and deactivate the catalyst.

Common Issue: Low Conversion of Butanol and CO2

Potential Cause Troubleshooting Steps
Catalyst Poisoning by Water - Effective Dehydration: Utilize an in-situ water removal strategy. This can be achieved with chemical dehydrating agents like 2-cyanopyridine or acetals, or physical adsorbents such as molecular sieves (e.g., 3A).[3] - Catalyst Regeneration: For catalysts like CeO2, deactivation by water can often be reversed by calcination in air at temperatures ranging from 300-500°C.
Thermodynamic Constraints - Elevated CO2 Pressure: The reaction equilibrium is favored at higher CO2 pressures. Ensure your reaction vessel is appropriately rated and operated at a pressure that promotes the forward reaction. - Optimized Temperature: This reaction is typically exothermic, meaning lower temperatures favor a higher equilibrium conversion. However, reaction rates will be slower. It is crucial to find a balance where the reaction proceeds at a reasonable rate without being overly limited by equilibrium.
Insufficient Catalyst Activity - Proper Catalyst Activation: Follow the recommended activation procedure for your specific catalyst, which may involve heating under vacuum or in an inert atmosphere to remove adsorbed species. - Prevent Sintering: High temperatures can cause the catalyst particles to agglomerate, which reduces the active surface area. Operate at the lowest temperature that provides a satisfactory reaction rate.
Alcoholysis of Urea with Butanol

In this phosgene-free route, the removal of the ammonia byproduct is key to shifting the equilibrium towards the desired this compound product.

Common Issue: Low DBC Yield and Purity

Potential Cause Troubleshooting Steps
Inefficient Ammonia Removal - Inert Gas Sparging: Bubbling a stream of inert gas through the reaction mixture can effectively strip the ammonia as it is formed. - Reduced Pressure: Performing the reaction under a partial vacuum can facilitate the removal of gaseous ammonia.
Catalyst Fouling - Minimize Coking: High reaction temperatures can cause urea to decompose, leading to the formation of carbonaceous deposits (coke) on the catalyst surface.[1] Operate at the lowest effective temperature to minimize this. - Catalyst Regeneration: Coke can sometimes be removed from the catalyst by controlled oxidation in a stream of air at elevated temperatures.
Byproduct Formation - Butyl Carbamate Intermediate: This is a necessary intermediate in the reaction pathway. To drive the reaction towards DBC, ensure efficient ammonia removal and consider using a higher molar ratio of butanol to urea.[4] - Urea Decomposition Products: At high temperatures, urea can form biuret and triuret. To avoid this, maintain the reaction temperature at the lowest effective level.
Reactive Distillation

This integrated approach combines reaction and separation in a single unit, but operational issues can affect both processes.

Common Issue: Poor Separation and/or Low Conversion

Potential Cause Troubleshooting Steps
Flooding - Reduce Reboiler Duty: Excessive vapor flow can prevent the downward flow of liquid, causing it to accumulate. Lower the heat input to the reboiler.[5][6] - Inspect Internals: Check for any blockages or fouling on the trays or packing that could be impeding liquid flow.
Weeping/Dumping - Increase Reboiler Duty: If the vapor flow is too low, the liquid may leak through the perforations in the trays instead of flowing across them. Increase the heat input to the reboiler.[5][6]
Channeling - Check Liquid Distribution: Ensure that the liquid is evenly distributed across the column packing or trays to ensure good vapor-liquid contact.
Incorrect Feed Locations - Optimize Feed Points: The location of the reactant feeds is critical for achieving high conversion. Use process simulation software to determine the optimal feed trays for your specific reaction system.
Catalyst Deactivation - Regenerate/Replace Packing: If using catalytic packing, it may become deactivated over time. Follow the manufacturer's instructions for regeneration or replace the packing material.
Pervaporation/Membrane Separation

This technique uses a membrane to selectively remove a byproduct, but membrane performance can degrade.

Common Issue: Low Flux or Poor Selectivity

Potential Cause Troubleshooting Steps
Membrane Fouling - Feed Pre-treatment: Filter the reaction mixture before it enters the membrane module to remove any particulate matter. - Implement a Cleaning Protocol: Regularly clean the membrane according to the manufacturer's recommendations. This may involve flushing with solvents or specific cleaning agents.[7][8]
Membrane Swelling - Select an Appropriate Membrane: Choose a membrane material that exhibits minimal swelling in the presence of your specific reaction components.
Suboptimal Operating Conditions - Optimize Temperature and Pressure: The performance of the pervaporation process is highly dependent on the operating temperature and the pressure differential across the membrane. These parameters should be optimized to achieve the desired flux and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle in the transesterification of dimethyl carbonate (DMC) with butanol for this compound (DBC) synthesis?

A1: The main challenge is the reversible nature of the transesterification reaction. The formation of methanol as a byproduct can drive the equilibrium back towards the starting materials, thus limiting the yield of DBC.[9] To achieve high yields, it is essential to continuously remove methanol from the reaction mixture, typically through distillation.

Q2: What are the common side products in the transesterification of DMC with butanol?

A2: The primary intermediate is methyl butyl carbonate (MBC).[2] Depending on the reaction conditions, other side products can include dibutyl ether, which can form from the dehydration of butanol at higher temperatures, and anisole if there are phenolic impurities in the reactants.

Q3: How can a CeO2 catalyst used in the direct synthesis of DBC from CO2 and butanol be regenerated?

A3: CeO2 catalysts can become deactivated by the strong adsorption of water or the formation of surface carbonates. Regeneration can often be achieved by calcining the catalyst in a stream of air or an inert gas at a temperature between 300°C and 500°C for several hours. This process helps to desorb water and decompose the carbonate species, restoring the catalyst's activity.

Q4: What are the tell-tale signs of catalyst deactivation in the alcoholysis of urea for DBC synthesis?

A4: Key indicators of catalyst deactivation include a noticeable decrease in the rate of ammonia evolution, a drop in the conversion of urea, and a reduction in the selectivity towards DBC, often with a concurrent increase in the concentration of the butyl carbamate intermediate. For solid catalysts, a change in color, often due to the formation of carbonaceous deposits ("coke"), can be a visual clue.[1]

Q5: In a reactive distillation setup for DBC synthesis, what are the most critical operational parameters to control?

A5: The most crucial parameters to control are the reboiler duty (which dictates the vapor flow rate up the column), the reflux ratio, and the feed flow rates and their locations. These parameters collectively determine the temperature profile within the column, the residence time of the reactants in the catalytic section, and the overall separation efficiency, all of which are vital for maximizing conversion and product purity.[10]

Q6: What is membrane fouling in the context of pervaporation for byproduct removal, and how can it be mitigated?

A6: Membrane fouling refers to the deposition and accumulation of substances from the feed solution onto the membrane surface or within its pores, which leads to a decline in the permeate flux.[8] In the context of DBC synthesis, potential foulants include catalyst particles, high-molecular-weight byproducts, or degradation products. To mitigate fouling, it is advisable to pre-filter the reaction mixture before it reaches the membrane and to establish a regular cleaning regimen for the membrane, which may involve backflushing or chemical cleaning as per the manufacturer's guidelines.[7]

Data Presentation

Table 1: Performance of Tetraethylammonium-Based Amino Acid Ionic Liquids in this compound Synthesis via Transesterification of DMC with Butanol
CatalystDMC Conversion (%)DBC Selectivity (%)DBC Yield (%)
[N2222][Gly]855849
[N2222][Ala]896558
[N2222][Val]927064
[N2222][Ser]825545
[N2222][Pro]967572
Reaction conditions: DMC (20 mmol), Butanol (80 mmol), Catalyst (0.5 wt%), Reaction Temperature (110 °C), Reaction Time (4 h).[2]

Experimental Protocols

Experimental Protocol for this compound Synthesis via Alcoholysis of Urea

This protocol is a general guide based on procedures described in the literature for the synthesis of DBC from urea and n-butanol.

Materials:

  • Urea

  • n-Butanol

  • Heterogeneous catalyst (e.g., mixed metal oxide)

  • High-boiling point solvent (optional, e.g., alkane or ether)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Gas inlet/outlet

  • Heating mantle with temperature controller

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a three-necked flask, add urea, n-butanol (e.g., in a 1:4 to 1:8 molar ratio of urea to butanol), and the heterogeneous catalyst (e.g., 5-20 wt% based on urea). A high-boiling point solvent can be added if desired.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to the target temperature (e.g., 120-150 °C) with efficient stirring. Ammonia gas will be produced and should be vented safely through a bubbler or a fume hood.

  • Monitoring: Track the progress of the reaction by taking small samples periodically and analyzing them by Gas Chromatography (GC) to determine urea conversion and DBC selectivity.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Catalyst Recovery: If a solid catalyst was used, it can be recovered by filtration, washed with a suitable solvent (e.g., ethanol), and dried for potential reuse.

  • Purification: The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the this compound.

Experimental Protocol for Pervaporation-Assisted Dehydration in Carbonate Synthesis

This protocol outlines a general procedure for using a pervaporation membrane to remove water from a reaction mixture, a crucial step in driving the equilibrium for the direct synthesis of dialkyl carbonates from CO2 and an alcohol.

Materials:

  • Reaction mixture containing the dialkyl carbonate, alcohol, water, and catalyst.

  • A hydrophilic pervaporation membrane.

Equipment:

  • A reactor equipped with heating and stirring.

  • A pervaporation membrane module.

  • A pump to circulate the reaction mixture.

  • A vacuum pump.

  • A cold trap (e.g., with liquid nitrogen).

Procedure:

  • System Assembly: Connect the reactor to the pervaporation membrane module in a closed loop with a circulation pump. The permeate side of the membrane should be connected to a cold trap followed by a vacuum pump.

  • Reaction Commencement: Begin the synthesis reaction in the reactor under the desired temperature and pressure.

  • Pervaporation: Once the reaction starts producing water, begin circulating the reaction mixture through the membrane module and apply a vacuum to the permeate side.

  • Water Removal: Water will selectively permeate through the membrane, vaporize due to the low pressure, and be collected in the cold trap.

  • Process Monitoring: Monitor the water content of the reaction mixture (e.g., using Karl Fischer titration) and the composition of the permeate over time.

  • Reaction Continuation: Continue the reaction with simultaneous pervaporation until the desired level of conversion is achieved.

  • Shutdown and Analysis: Upon completion, safely shut down the system and analyze the final product mixture.

Visualizations

Equilibrium_Strategies cluster_reaction Equilibrium Reaction cluster_levers Strategies to Shift Equilibrium cluster_techniques Byproduct Removal Techniques Reactants Butanol + Carbonyl Source Products This compound + Byproduct Reactants->Products Forward Rxn Add_Reactant Increase Reactant Concentration Reactants->Add_Reactant Optimize_Catalyst Optimize Catalyst Reactants->Optimize_Catalyst Products->Reactants Reverse Rxn Removal Remove Byproduct Products->Removal Drives Forward Rxn RD Reactive Distillation Removal->RD PV Pervaporation Removal->PV DA Dehydrating Agents Removal->DA

Caption: Overcoming equilibrium in this compound synthesis.

Transesterification_Process_Flow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_purification Purification DMC Dimethyl Carbonate Reactor Heated Reactor with Distillation Column DMC->Reactor Butanol n-Butanol Butanol->Reactor Catalyst Catalyst Catalyst->Reactor Methanol Methanol (Distillate) Reactor->Methanol Continuous Removal Crude_DBC Crude this compound Reactor->Crude_DBC Purified_DBC Pure this compound Crude_DBC->Purified_DBC Purification Step

Caption: Transesterification workflow for this compound synthesis.

Direct_Synthesis_Flow cluster_inputs Inputs cluster_process Process cluster_separation Separation cluster_outputs Outputs CO2 CO2 (High Pressure) HP_Reactor High-Pressure Reactor CO2->HP_Reactor Butanol n-Butanol Butanol->HP_Reactor Catalyst Catalyst (e.g., CeO2) Catalyst->HP_Reactor DehydratingAgent Dehydrating Agent DehydratingAgent->HP_Reactor Water Water (captured by agent) Filtration Catalyst/Agent Removal HP_Reactor->Filtration Distillation Product Purification Filtration->Distillation DBC This compound Distillation->DBC

Caption: Direct synthesis of this compound from CO2 and butanol.

References

Side reactions and byproduct formation in dibutyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibutyl carbonate (DBC).

Frequently Asked Questions (FAQs)

Q1: What are the most common phosgene-free synthesis routes for this compound (DBC)?

A1: The two most prevalent and environmentally friendlier, phosgene-free methods for synthesizing DBC are:

  • Transesterification of Dimethyl Carbonate (DMC) with n-Butanol: This is a two-step equilibrium reaction where DMC first reacts with n-butanol to form the intermediate methyl butyl carbonate (MBC), which then reacts with another molecule of n-butanol to yield DBC and methanol.[1]

  • Alcoholysis of Urea with n-Butanol: In this process, urea reacts with n-butanol to form butyl carbamate as an intermediate, which then further reacts with n-butanol to produce DBC and ammonia.[2][3]

Q2: I am seeing a significant amount of an unknown impurity in my final product. What are the likely byproducts in DBC synthesis?

A2: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. Common byproducts include:

  • From the Transesterification Route:

    • Methyl Butyl Carbonate (MBC): This is the intermediate of the reaction. Its presence in the final product indicates an incomplete reaction.[1]

  • From the Urea Alcoholysis Route:

    • Butyl Carbamate: This is the primary intermediate. Due to its close boiling point to DBC, it can be a difficult impurity to remove if the reaction does not go to completion.

    • Isocyanic Acid and Cyanuric Acid: At elevated temperatures (typically above 170-260 °C), the carbamate intermediate can decompose to form these byproducts.[3]

  • General Byproducts (Applicable to both routes):

    • Dibutyl Ether: Formed via the acid-catalyzed or high-temperature dehydration of n-butanol.

    • 1-Butene: Can be formed through the elimination of water from n-butanol, particularly at higher temperatures.

Q3: My DBC yield is lower than expected. What are the critical parameters affecting the yield and selectivity?

A3: Low yield can be attributed to several factors. To optimize your reaction, consider the following:

  • Molar Ratio of Reactants: An excess of n-butanol is typically used to shift the equilibrium towards the formation of DBC.[1]

  • Reaction Temperature: Temperature influences the reaction rate and equilibrium. However, excessively high temperatures can promote the formation of degradation byproducts like dibutyl ether or cyanuric acid.[3]

  • Catalyst Selection and Concentration: The choice of catalyst is crucial. Both basic and acidic catalysts can be used, and their concentration will affect the reaction kinetics and selectivity.

  • Removal of Byproducts: In the transesterification route, the continuous removal of methanol can drive the reaction forward. Similarly, in the urea route, the removal of ammonia is beneficial.[3]

  • Reaction Time: Sufficient reaction time is necessary to ensure the conversion of the intermediate (MBC or butyl carbamate) to the final product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Materials 1. Insufficient reaction time or temperature.2. Catalyst deactivation or insufficient catalyst loading.3. Reversible reaction reaching equilibrium.1. Increase reaction time or temperature incrementally, monitoring for byproduct formation.2. Increase catalyst loading or use a fresh batch of catalyst.3. Use an excess of n-butanol and/or actively remove the low-boiling byproduct (methanol or ammonia).
High Concentration of Intermediate (MBC or Butyl Carbamate) in Product 1. Incomplete second step of the reaction.2. Insufficient reaction time or temperature for the second step.1. Increase the reaction time to allow for the full conversion of the intermediate.2. Optimize the temperature to favor the second step of the reaction.
Presence of Dibutyl Ether in Product 1. Reaction temperature is too high.2. Use of a strong acid catalyst.1. Lower the reaction temperature.2. Consider using a basic or a milder acidic catalyst.
Product Contamination with Butyl Carbamate (Urea Route) 1. Incomplete reaction.2. Difficulty in separation due to close boiling points.1. Ensure sufficient reaction time and temperature to drive the reaction to completion.2. Employ efficient fractional distillation or consider alternative purification methods like extractive separation.
Formation of solid byproducts (Urea Route) High reaction temperatures leading to the decomposition of the carbamate intermediate.Maintain the reaction temperature below the decomposition threshold of butyl carbamate. A staged temperature profile might be beneficial.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on DBC Synthesis via Transesterification of DMC with n-Butanol.

CatalystMolar Ratio (Butanol:DMC)Temperature (°C)Time (h)DMC Conversion (%)DBC Selectivity (%)DBC Yield (%)Reference
[N2222][Pro]4:11104967572[1]
K2O/SBA-153:1180289.664.758[2]
Anatase TiO2---61.910061.9[2]

Table 2: Reported Yield for DBC Synthesis via Alcoholysis of Urea with n-Butanol.

CatalystConditionsDBC Yield (%)Reference
Organic Tin CompoundsNormal or low pressure, with high-boiling point solvents84.6[3]

Experimental Protocols

1. General Protocol for DBC Synthesis via Transesterification of DMC

A representative experimental procedure is as follows:

  • Charge a reactor with dimethyl carbonate (DMC), n-butanol, and the selected catalyst (e.g., [N2222][Pro] at 0.5 wt%).[1] A typical molar ratio of n-butanol to DMC is 4:1.[1]

  • Heat the mixture to the desired reaction temperature (e.g., 110 °C) with stirring.[1]

  • Maintain the reaction for a specified duration (e.g., 4 hours).[1] It is advantageous to equip the reactor with a distillation column to remove the methanol byproduct as it forms, driving the equilibrium towards product formation.

  • After the reaction, cool the mixture and separate the catalyst (e.g., by filtration for a heterogeneous catalyst).

  • Purify the product mixture by fractional distillation to separate unreacted starting materials, the intermediate MBC, and the final DBC product.

2. General Protocol for DBC Synthesis via Alcoholysis of Urea

A general procedure for this synthesis involves:

  • Loading a high-pressure reactor with urea, n-butanol, and a suitable metal oxide catalyst.

  • Purging the reactor with an inert gas like nitrogen.

  • The reaction is often carried out in two stages: a lower temperature stage (e.g., 130-150 °C for 2-6 hours) to form the butyl carbamate intermediate, followed by a higher temperature stage (e.g., 180-220 °C for 10-20 hours) to convert the intermediate to DBC.

  • During the reaction, ammonia is generated and should be carefully vented to shift the reaction equilibrium.

  • After completion, the reaction mixture is cooled, and the catalyst is recovered by filtration.

  • The liquid product is then purified by fractional distillation.

3. Analytical Protocol for Product Analysis

The composition of the reaction mixture (reactants, intermediates, product, and byproducts) is typically determined by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., ethanol or acetone).

  • GC Conditions: A capillary column (e.g., HP-5ms) can be used. The temperature program would typically start at a lower temperature to separate the volatile components and ramp up to a higher temperature to elute the higher-boiling components like DBC and butyl carbamate.

  • Quantification: Use of an internal standard (e.g., biphenyl) is recommended for accurate quantification of the various components.[4]

Mandatory Visualization

Dibutyl_Carbonate_Synthesis_Pathways cluster_transesterification Transesterification Route cluster_urea Urea Alcoholysis Route DMC Dimethyl Carbonate MBC Methyl Butyl Carbonate DMC->MBC + Butanol1 n-Butanol Butanol1->MBC DBC1 This compound MBC->DBC1 + Butanol2 n-Butanol Butanol2->DBC1 Methanol Methanol Urea Urea ButylCarbamate Butyl Carbamate Urea->ButylCarbamate + Butanol3 n-Butanol Butanol3->ButylCarbamate DBC2 This compound ButylCarbamate->DBC2 + Butanol4 n-Butanol Butanol4->DBC2 Ammonia Ammonia

Caption: Main synthesis pathways for this compound.

Side_Reactions cluster_butanol_side_reactions n-Butanol Side Reactions cluster_urea_side_reactions Urea Route Side Reactions Butanol 2x n-Butanol DibutylEther Dibutyl Ether Butanol->DibutylEther - H2O (Dehydration) Water1 H2O Butanol_single n-Butanol Butene 1-Butene Butanol_single->Butene - H2O (Elimination) Water2 H2O ButylCarbamate Butyl Carbamate IsocyanicAcid Isocyanic Acid ButylCarbamate->IsocyanicAcid High Temp. CyanuricAcid Cyanuric Acid IsocyanicAcid->CyanuricAcid Trimerization Butanol_side n-Butanol

Caption: Common side reactions in this compound synthesis.

experimental_workflow start Start reactants Charge Reactants (DMC/Urea + Butanol + Catalyst) start->reactants reaction Heat and Stir (Remove Byproducts like MeOH/NH3) reactants->reaction cooling Cool Reaction Mixture reaction->cooling filtration Catalyst Separation (Filtration) cooling->filtration distillation Purification (Fractional Distillation) filtration->distillation analysis Product Analysis (GC-MS, NMR) distillation->analysis end Pure this compound analysis->end

Caption: General experimental workflow for DBC synthesis.

References

Purification techniques for high-purity dibutyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity dibutyl carbonate (DBC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthesis route. Common impurities include:

  • Residual Reactants: Unreacted n-butanol is a frequent impurity.

  • Byproducts: Depending on the synthesis method, byproducts such as butyl carbamate (from urea-based synthesis) or other carbonate species can be present.

  • Catalyst Residues: Traces of the catalyst used in the synthesis may remain.

  • Degradation Products: If the synthesis or purification involves high temperatures, thermal decomposition can lead to the formation of various byproducts.

Q2: What is the recommended primary method for purifying this compound?

A2: Vacuum distillation is the most widely used and effective method for purifying this compound.[1] this compound has a high boiling point at atmospheric pressure (approximately 207°C), and distillation under reduced pressure is necessary to prevent thermal decomposition.[2][3][4][5][6][7][8]

Q3: How can I determine the purity of my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for determining the purity of this compound and identifying any residual impurities.[9][10][11][12][13][14] A typical GC-MS analysis can provide both qualitative and quantitative data on the composition of your sample.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Vacuum Distillation

Vacuum distillation is a critical technique for purifying high-boiling point liquids like this compound, as it lowers the boiling point and minimizes the risk of thermal degradation.[1]

Problem 1: Product is not distilling over, even at high temperatures.

  • Possible Cause 1: Vacuum leak. An inadequate vacuum is the most common reason for a higher than expected boiling point.

    • Solution: Check all joints and connections for leaks. Ensure that all glassware is properly sealed and that the vacuum grease is applied correctly. Inspect the tubing for any cracks or loose connections.

  • Possible Cause 2: Inaccurate pressure reading. The pressure gauge may not be providing an accurate reading of the vacuum level in the system.

    • Solution: Verify the accuracy of your pressure gauge. If possible, use a calibrated gauge.

  • Possible Cause 3: Obstruction in the distillation path. There might be a blockage in the condenser or distillation head.

    • Solution: Allow the apparatus to cool, and then inspect for any obstructions.

Problem 2: The product is decomposing or turning dark during distillation.

  • Possible Cause: Distillation temperature is too high. Even under vacuum, excessive heat can cause thermal decomposition of this compound.

    • Solution: Lower the distillation temperature by improving the vacuum. A lower pressure will result in a lower boiling point. Use a heating mantle with a temperature controller to avoid overheating.

Problem 3: "Bumping" or uneven boiling of the liquid.

  • Possible Cause: Lack of nucleation sites for smooth boiling. This is common in vacuum distillation.

    • Solution: Use a magnetic stir bar to ensure smooth and even boiling. Boiling chips are not effective under vacuum.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using dry glassware. Include a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask (a cow-type adapter is useful for collecting fractions), and a cold trap to protect the vacuum pump.

    • Ensure all joints are properly greased and sealed.

    • Place a magnetic stir bar in the distillation flask.

  • Procedure:

    • Charge the crude this compound into the distillation flask.

    • Begin stirring and slowly apply the vacuum.

    • Once the desired vacuum is reached and stable, begin to heat the flask gently.

    • Collect any low-boiling impurities as the first fraction.

    • Increase the temperature gradually and collect the main fraction of pure this compound at its expected boiling point for the given pressure.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction.

    • Once the distillation is complete, remove the heat and allow the system to cool completely before venting the vacuum.

Data Presentation: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760207
100~145
50~125
10~90

Note: These are estimated values. Actual boiling points may vary depending on the purity of the sample and the accuracy of the pressure measurement. A pressure-temperature nomograph can be used for more precise estimations.[1]

Crystallization

Crystallization can be an effective secondary purification step, particularly for removing small amounts of impurities that are difficult to separate by distillation.

Problem 1: The this compound "oils out" instead of forming crystals.

  • Possible Cause 1: The cooling rate is too fast. Rapid cooling can lead to the separation of the compound as a liquid (oiling out) rather than forming a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Possible Cause 2: The solvent is not appropriate. The solubility of this compound in the chosen solvent may be too high, even at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Problem 2: Poor recovery of crystals.

  • Possible Cause 1: Too much solvent was used. This will keep a significant amount of the product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The final cooling temperature is not low enough.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation.

Experimental Protocol: Crystallization of this compound (General Procedure)

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, hexane, acetone) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Procedure:

    • In a flask, add the crude this compound and a small amount of the chosen solvent.

    • Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Other Purification Techniques

Liquid-Liquid Extraction

Liquid-liquid extraction can be used as a preliminary purification step to remove certain types of impurities. For example, washing the crude this compound with a dilute aqueous base can remove acidic impurities, while a wash with a dilute aqueous acid can remove basic impurities. A final wash with brine (saturated NaCl solution) can help to remove residual water before drying and distillation.[15]

Adsorption

Adsorption using materials like molecular sieves can be effective for removing specific impurities, particularly water and residual alcohols.[16][17][18][19]

  • Procedure: Before final distillation, the crude this compound can be stirred with activated 3A or 4A molecular sieves to remove water and small alcohol molecules. The solid adsorbent is then filtered off before proceeding with the distillation.

Process Workflows and Troubleshooting Diagrams

PurificationWorkflow Crude_DBC Crude this compound LLE Liquid-Liquid Extraction (Optional Wash) Crude_DBC->LLE Adsorption Adsorption (e.g., Molecular Sieves) LLE->Adsorption Distillation Vacuum Distillation Adsorption->Distillation Purity_Analysis Purity Analysis (GC-MS) Distillation->Purity_Analysis Purity_Analysis->Distillation Repurify High_Purity_DBC High-Purity This compound Purity_Analysis->High_Purity_DBC Meets Specification

Caption: General workflow for the purification of high-purity this compound.

DistillationTroubleshooting Start Distillation Problem No_Distillate No Distillate Start->No_Distillate Decomposition Product Decomposition Start->Decomposition Bumping Uneven Boiling Start->Bumping Check_Vacuum Check for Vacuum Leaks No_Distillate->Check_Vacuum Check_Temp Lower Heating Temperature Decomposition->Check_Temp Use_Stirring Use Magnetic Stirring Bumping->Use_Stirring

Caption: Troubleshooting guide for common vacuum distillation issues.

CrystallizationTroubleshooting Start Crystallization Problem Oiling_Out Product 'Oils Out' Start->Oiling_Out Poor_Yield Poor Crystal Yield Start->Poor_Yield Slow_Cooling Cool Solution Slowly Oiling_Out->Slow_Cooling Solvent_Choice Re-evaluate Solvent Oiling_Out->Solvent_Choice Minimize_Solvent Use Minimal Hot Solvent Poor_Yield->Minimize_Solvent

Caption: Troubleshooting guide for common crystallization problems.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Dibutyl Carbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of dibutyl carbonate (DBC).

Troubleshooting Guides

This section addresses common problems observed during the synthesis of this compound via transesterification of dimethyl carbonate (DMC) with n-butanol.

Problem: Significant Drop in Catalyst Activity After the First Run

Possible Causes:

  • Leaching of Active Sites: For heterogeneous catalysts, the active metal or metal oxide species may dissolve into the liquid reaction medium. This is particularly problematic in liquid-phase reactions and is often irreversible.

  • Poisoning: Impurities in the reactants (DMC or n-butanol) or by-products can strongly adsorb to the catalyst's active sites, rendering them inactive. For basic catalysts like MgO or ZnO, acidic impurities can lead to the formation of inactive salts.

  • Fouling or Coking: Carbonaceous materials, or "coke," can deposit on the catalyst surface, blocking active sites and pores. This is more common at higher reaction temperatures.

  • Structural Changes: For ionic liquid catalysts, interaction with trace amounts of water can lead to the formation of inactive species.[1]

Solutions:

  • Leaching Test: To confirm leaching, perform a hot filtration test. Filter the catalyst from the reaction mixture at about 50% conversion. If the reaction continues to progress in the filtrate, it indicates that active species have leached into the solution.

  • Reactant Purity: Ensure the purity of your reactants by using appropriate purification methods, such as distillation, before the reaction.

  • Catalyst Regeneration: For deactivation due to coking, a common regeneration method is calcination. For poisoning, washing the catalyst to remove the adsorbed species may be effective.

Problem: Gradual Decrease in Catalyst Performance Over Multiple Cycles

Possible Causes:

  • Thermal Degradation (Sintering): Prolonged exposure to high reaction temperatures can cause the small catalyst particles to agglomerate into larger ones, reducing the active surface area.

  • Mechanical Attrition: In stirred tank reactors, the physical breakdown of catalyst particles can occur, leading to a loss of active material and potentially increased pressure drop in fixed-bed reactors.

  • Progressive Poisoning or Coking: A slow accumulation of poisons or coke on the catalyst surface can lead to a gradual decline in activity.

Solutions:

  • Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal degradation.

  • Catalyst Support: Using a robust catalyst support can improve the mechanical stability of the catalyst.

  • Periodic Regeneration: Implement a regeneration cycle (e.g., after every 5-10 runs) to remove accumulated coke and restore catalyst activity.

Frequently Asked Questions (FAQs)

Catalyst Deactivation

  • Q1: What are the most common deactivation mechanisms for solid base catalysts (e.g., MgO, ZnO) in this compound synthesis?

    • A1: The most common deactivation mechanisms are the leaching of the metal oxide into the reaction medium, poisoning of the basic sites by acidic impurities or reactants, and the deposition of carbonaceous materials (coke) on the catalyst surface.

  • Q2: My ionic liquid catalyst seems to lose activity over time. What could be the cause?

    • A2: Deactivation of basic ionic liquids can occur through a reaction with trace amounts of water in the system, which then reacts with the carbonate reactants to form inactive bicarbonate species.[1] Physical loss of the ionic liquid during product separation is also a common issue.

  • Q3: How can I determine if my catalyst has been deactivated by coking?

    • A3: A common method to quantify coke deposition is through thermogravimetric analysis (TGA). The weight loss of the spent catalyst upon heating in an oxidizing atmosphere (air or oxygen) corresponds to the amount of coke burned off.

Catalyst Regeneration

  • Q4: What is a general procedure for regenerating a coked solid base catalyst?

    • A4: A typical regeneration procedure involves two main steps:

      • Washing: The spent catalyst is first washed with a solvent like hexane or methanol to remove any adsorbed organic species.

      • Calcination: The washed catalyst is then heated in a furnace with a controlled flow of air. The temperature is gradually increased to a specific point (e.g., 500-700°C) and held for several hours to burn off the coke.

  • Q5: Can leached catalysts be regenerated?

    • A5: Leaching involves the physical loss of the active component from the catalyst support into the reaction mixture, which is generally an irreversible process. Therefore, regeneration of leached catalysts is typically not feasible.

  • Q6: How can I regenerate a deactivated ionic liquid catalyst?

    • A6: Regeneration of ionic liquids can be complex. If deactivation is due to water-induced side reactions, removing water from the recovered ionic liquid under vacuum may help. However, if inactive chemical species have formed, more complex purification procedures might be necessary. Often, the primary challenge with homogeneous ionic liquid catalysts is minimizing their loss during product extraction.

Data Presentation

Table 1: Performance and Reusability of Various Catalysts in Carbonate Synthesis

CatalystReactantsCycleConversion (%)Selectivity (%)Yield (%)Reference
5% rGO/ZnOPropylene Carbonate + Methanol1--74[2]
2--71[2]
3--68[2]
4--66[2]
15 wt.% Na2CO3-CS-800Glycerol + Dimethyl Carbonate198.1-96.0[3]
294.2-91.5[3]
390.5-87.3[3]
486.9-84.1[3]
583.6-80.5[3]
ZnO/MWCNTSoybean Oil + Methanol199--
298--
398--
497--
596--
695--
794--
5%Li/MCM-41Enriched Glycerol + Dimethyl Carbonate1--58.77[4]
2--52.13[4]
3--48.95[4]
4--45.72[4]
ZnO/TiO2 (20%)Diphenyl Carbonate + 1,4-butanediol1--72.5[5]
2--~72[5]
3--~71[5]
4--~70[5]

Experimental Protocols

Protocol 1: Hot Filtration Test for Catalyst Leaching

  • Set up the reaction for this compound synthesis as per your standard procedure.

  • Allow the reaction to proceed until approximately 50% conversion of dimethyl carbonate is achieved.

  • At this point, quickly and carefully filter the hot reaction mixture to separate the solid catalyst from the liquid phase.

  • Allow the filtrate (the liquid portion) to continue reacting under the same temperature and stirring conditions.

  • Take samples from the filtrate at regular intervals and analyze them (e.g., by GC) to monitor the conversion of dimethyl carbonate.

  • Interpretation: If the conversion continues to increase in the absence of the solid catalyst, it indicates that active catalytic species have leached into the solution. If the reaction stops, it suggests that the catalysis is truly heterogeneous.

Protocol 2: Regeneration of a Coked Solid Base Catalyst by Calcination

  • Recovery: After the reaction, separate the spent catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., methanol, ethanol, or hexane) to remove residual reactants, products, and by-products. This can be done by suspending the catalyst in the solvent, stirring for a period (e.g., 30 minutes), and then filtering. Repeat this process 2-3 times.

  • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120°C) for several hours to remove the washing solvent.

  • Calcination:

    • Place the dried, spent catalyst in a ceramic crucible.

    • Position the crucible in a tube furnace or a muffle furnace.

    • Establish a slow flow of air or an inert gas containing a small percentage of oxygen over the catalyst.

    • Heat the furnace to the target calcination temperature (typically between 400°C and 700°C for many metal oxides) at a controlled ramp rate (e.g., 5-10°C/min).

    • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete combustion of the coke.

    • Cool the furnace down to room temperature.

  • Post-treatment: The regenerated catalyst is now ready for reuse or characterization to confirm the restoration of its properties.

Mandatory Visualizations

Catalytic_Cycle_DBC_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products DMC Dimethyl Carbonate (DMC) MBC Methyl Butyl Carbonate (MBC) DMC->MBC Butanol n-Butanol Activated_Butanol Activated Butanol Butanol->Activated_Butanol Activation DBC This compound (DBC) Butanol->DBC Catalyst Catalyst (e.g., ZnO) Catalyst->Activated_Butanol Activated_Butanol->MBC Nucleophilic Attack on DMC MBC->DBC Second Transesterification Methanol Methanol MBC->Methanol By-product DBC->Catalyst Catalyst Release

Caption: Catalytic cycle for this compound synthesis.

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., acidic impurities) Active_Catalyst->Poisoning Chemical Coking Coking/Fouling (carbon deposition) Active_Catalyst->Coking Chemical/Thermal Leaching Leaching (loss of active sites) Active_Catalyst->Leaching Physical/Chemical Sintering Sintering (thermal degradation) Active_Catalyst->Sintering Thermal Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Leaching->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common catalyst deactivation pathways.

Catalyst_Regeneration_Workflow Start Spent Catalyst Wash Wash with Solvent Start->Wash Remove Adsorbed Species Dry Dry Catalyst Wash->Dry Remove Solvent Calcine Calcine in Air Dry->Calcine Burn off Coke End Regenerated Catalyst Calcine->End

Caption: General workflow for catalyst regeneration.

References

Technical Support Center: Managing Moisture Sensitivity of Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the moisture sensitivity of dibutyl carbonate (DBC) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is susceptible to hydrolysis in the presence of water. This reaction breaks down this compound into butanol and carbon dioxide, which can lead to a buildup of pressure in closed systems.[1] This degradation not only consumes the desired reagent but can also introduce impurities that may interfere with the intended reaction, leading to lower yields and the formation of byproducts.

Q2: How should I store this compound to minimize moisture exposure?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1] It is also recommended to store it under an inert gas, such as nitrogen or argon, to create a dry atmosphere and prevent the ingress of ambient moisture.[2]

Q3: What are the signs of moisture contamination in my this compound or reaction?

A3: Signs of moisture contamination can include:

  • Reduced reaction yield: Hydrolysis of this compound reduces the amount of reactant available for the desired transformation.

  • Formation of unexpected byproducts: The butanol generated from hydrolysis can participate in side reactions. The presence of butanol or other unexpected compounds can often be detected by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Inconsistent reaction outcomes: Variable amounts of moisture can lead to poor reproducibility between experiments.

  • Pressure buildup: In a closed reaction vessel, the formation of carbon dioxide gas from hydrolysis can cause a noticeable increase in pressure.[1]

Q4: What is the acceptable level of moisture in this compound for most reactions?

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in moisture-sensitive reactions.

Problem 1: Low or No Yield in a Transesterification/Carboxylation Reaction

Possible Cause Troubleshooting Steps
Moisture contamination of this compound 1. Verify water content: Use Karl Fischer titration to determine the water content of your this compound.[4][5][6][7][8] 2. Dry the this compound: If the water content is high, use an appropriate drying method (see Experimental Protocols section).
Moisture in other reagents or solvents 1. Dry all solvents and reagents: Ensure all other components of the reaction mixture are rigorously dried using appropriate methods (e.g., distillation, molecular sieves). 2. Handle under inert atmosphere: Perform the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction.
Improper reaction setup 1. Dry glassware: Oven-dry all glassware immediately before use. 2. Use septa and needles: For reagent addition, use rubber septa and syringes to minimize exposure to the atmosphere.

Problem 2: Formation of Unexpected Byproducts

Possible Cause Troubleshooting Steps
Hydrolysis of this compound 1. Identify byproducts: Use GC-MS or NMR to identify the byproducts. The presence of butanol is a strong indicator of hydrolysis. 2. Implement rigorous drying: Follow the steps outlined in "Problem 1" to minimize moisture in your reaction system.
Side reactions with hydrolysis products 1. Review reaction mechanism: Consider how butanol might react with your starting materials or intermediates under the reaction conditions. 2. Optimize reaction conditions: It may be necessary to adjust temperature or reaction time to favor the desired reaction over side reactions.

Experimental Protocols

Protocol 1: Determination of Water Content in this compound by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining water content in organic solvents.[4][5][6][7][8]

Methodology:

  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. For the low moisture content expected in dry this compound, a coulometric titrator is generally preferred due to its higher sensitivity.[6]

  • Reagent Preparation: Use commercially available Karl Fischer reagents. For coulometric titration, the anolyte is placed in the titration cell.

  • System Conditioning: Before introducing the sample, the titration cell must be conditioned to a moisture-free state. The instrument will automatically titrate any residual moisture in the solvent.

  • Sample Introduction:

    • Using a dry syringe, carefully extract a known volume or weight of the this compound sample.

    • Quickly inject the sample into the titration cell through the septum.

    • Record the sample weight or volume.

  • Titration: The instrument will automatically start the titration. Iodine is generated electrochemically (coulometric) or added from a burette (volumetric) to react with the water in the sample.

  • Endpoint Detection: The endpoint is detected potentiometrically when all the water has been consumed and a slight excess of iodine is present.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of iodine consumed and the amount of sample added.

Protocol 2: Drying this compound with 3Å Molecular Sieves

3Å molecular sieves are effective for drying organic solvents as their pore size is small enough to trap water molecules but exclude most solvent molecules.[9]

Methodology:

  • Activate Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a suitable flask or beaker.

    • Heat the sieves in a drying oven at 200-300°C for at least 4 hours under vacuum or with a slow stream of dry nitrogen.[9][10]

    • Allow the sieves to cool to room temperature in a desiccator containing a drying agent.[9]

  • Drying Procedure:

    • Add the activated molecular sieves (typically 10-20% w/v) to the this compound in a dry flask under an inert atmosphere.

    • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.

  • Separation:

    • Carefully decant or filter the dried this compound from the molecular sieves under an inert atmosphere.

  • Verification:

    • Determine the water content of the dried this compound using Karl Fischer titration to confirm it meets the required specifications.

Quantitative Data Summary

Table 1: Efficiency of Common Desiccants for Drying Organic Solvents

DesiccantTypical Final Water Content (ppm)Notes
3Å Molecular Sieves < 10Effective for a wide range of solvents. Requires activation.[11]
4Å Molecular Sieves < 10Can also be used, but 3Å is more selective for water.[11]
Calcium Chloride (anhydrous) 100 - 200Less effective than molecular sieves; often used as a pre-drying agent.
Potassium Carbonate (anhydrous) 100 - 300Suitable for pre-drying neutral or basic solvents.

Note: The final water content can vary depending on the initial water content of the solvent, the amount of desiccant used, and the contact time.

Visualizations

Moisture_Troubleshooting_Workflow start Low Reaction Yield or Unexpected Byproducts check_moisture Suspect Moisture Contamination start->check_moisture karl_fischer Perform Karl Fischer Titration on this compound check_moisture->karl_fischer is_dry Water Content < 50 ppm? karl_fischer->is_dry dry_dbc Dry this compound (e.g., with 3Å Molecular Sieves) is_dry->dry_dbc No check_other_reagents Check Other Reagents/Solvents and Reaction Setup for Moisture is_dry->check_other_reagents Yes dry_dbc->karl_fischer Verify proceed_reaction Proceed with Reaction under Inert Atmosphere check_other_reagents->proceed_reaction investigate_other Investigate Other Reaction Parameters (Temperature, Catalyst, etc.) check_other_reagents->investigate_other Hydrolysis_Pathway DBC This compound (C9H18O3) Butanol Butanol (C4H10O) DBC->Butanol + CO2 Carbon Dioxide (CO2) DBC->CO2 + Water Water (H2O) Water->Butanol Water->CO2 Side_Reaction Potential Side Reactions Butanol->Side_Reaction

References

Optimizing reaction conditions for dibutyl carbonate synthesis (temperature, pressure)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dibutyl carbonate (DBC). It is designed for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (DBC)?

A1: The most prevalent phosgene-free methods for synthesizing this compound include:

  • Transesterification of dimethyl carbonate (DMC) with n-butanol: This is a widely used method due to its relatively mild conditions and the avoidance of highly toxic reagents.[1][2]

  • Direct synthesis from urea and n-butanol: This method utilizes inexpensive and readily available starting materials.[3][4]

  • Direct carboxylation of n-butanol with carbon dioxide (CO₂): This is considered a green chemistry approach, although it often requires higher pressures and specific catalytic systems to achieve good yields.

Q2: What are the key parameters to control for optimizing DBC yield and selectivity?

A2: The critical parameters to control during DBC synthesis are:

  • Reaction Temperature: Temperature significantly influences reaction rate and selectivity. An optimal temperature exists for maximizing DBC yield while minimizing the formation of byproducts.[1]

  • Pressure: In CO₂-based synthesis, pressure is a crucial factor for increasing the concentration of dissolved CO₂ and driving the reaction forward.

  • Catalyst Type and Concentration: The choice of catalyst is critical for the reaction's efficiency. Catalyst concentration also needs to be optimized; too little may result in slow reaction rates, while too much can lead to unwanted side reactions.[1]

  • Molar Ratio of Reactants: The ratio of n-butanol to the carbonate source (DMC or urea) can affect the equilibrium of the reaction. An excess of n-butanol is often used to favor the formation of DBC.[1]

  • Reaction Time: Sufficient reaction time is necessary to reach maximum conversion, but prolonged times can sometimes lead to product degradation or the formation of byproducts.[1]

Q3: How does reaction temperature affect the selectivity of this compound in the transesterification of DMC with n-butanol?

A3: In the transesterification of dimethyl carbonate (DMC) with n-butanol, increasing the reaction temperature generally enhances the conversion of DMC. However, excessively high temperatures can lead to a decrease in the selectivity for this compound (DBC). For instance, in a study using a tetraethylammonium prolinate ionic liquid catalyst, the selectivity of DBC increased as the temperature rose from 90°C to 110°C. But, when the temperature was further elevated to 120°C and 130°C, a notable decrease in DBC selectivity was observed. This is likely due to the occurrence of side reactions at higher temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low DBC Yield - Non-optimal reaction temperature.- Inefficient catalyst or incorrect catalyst concentration.- Unfavorable molar ratio of reactants.- Insufficient reaction time.- Reaction equilibrium not shifted towards product formation.- Optimize the reaction temperature by performing a temperature screening study.- Screen different catalysts and optimize the catalyst loading.[1]- Increase the molar ratio of n-butanol to the carbonate source.[1]- Extend the reaction time and monitor the progress by techniques like GC.- If applicable, continuously remove byproducts such as methanol or ammonia to drive the reaction forward.
Low Selectivity (High byproduct formation) - Reaction temperature is too high, leading to side reactions.- Incorrect catalyst choice.- Presence of impurities in reactants or solvents.- Lower the reaction temperature to minimize side reactions. A sharp decrease in DBC selectivity was observed when the temperature was increased from 110°C to 120°C in one study.[1]- Select a catalyst known for high selectivity towards DBC formation.- Ensure the use of high-purity reactants and anhydrous solvents.
Reaction Stalls or Proceeds Slowly - Catalyst deactivation.- Insufficient mixing.- Low reaction temperature.- For heterogeneous catalysts, consider regeneration or using a fresh batch. For homogeneous catalysts, ensure stability under reaction conditions.- Ensure vigorous stirring to overcome mass transfer limitations.- Gradually increase the reaction temperature while monitoring selectivity.
Difficulty in Product Purification - Formation of azeotropes with reactants or byproducts.- Similar boiling points of DBC and byproducts.- Utilize fractional distillation under reduced pressure for efficient separation.- Employ chromatographic techniques for high-purity isolation.- Consider a washing step with a suitable solvent to remove impurities before distillation.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis via Transesterification of DMC with n-Butanol using an Ionic Liquid Catalyst.[1]

ParameterOptimal Value
Catalyst Tetraethylammonium prolinate ([N2222][Pro])
Catalyst Loading 0.5 wt%
Reaction Temperature 110 °C
Reaction Time 4 hours
Molar Ratio (n-butanol:DMC) 4:1
DMC Conversion 96%
DBC Selectivity 75%
DBC Yield 72%

Table 2: Reaction Conditions for this compound Synthesis from Urea and n-Butanol.

ParameterReported ValueReference
Catalyst Nickel acetate and triphenylphosphine[3]
Reaction Temperature 105°C initially, then raised to 130-150°C[3]
Reaction Time 8 hours at 105°C, then 15 hours at 130-150°C[3]
Pressure Normal or reduced pressure[3]
DBC Yield 84.6%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification of Dimethyl Carbonate with n-Butanol

This protocol is based on the use of a tetraethylammonium-based amino acid ionic liquid as a catalyst.[1]

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol (BuOH)

  • Tetraethylammonium prolinate ([N2222][Pro]) catalyst

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer

  • Condenser

  • Heating mantle

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a condenser, add [N2222][Pro] catalyst (0.5 wt% based on the total weight of DMC and BuOH).

  • Add dimethyl carbonate (20 mmol) and n-butanol (80 mmol) to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Allow the reaction to proceed for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the products using gas chromatography (GC) to determine the conversion of DMC and the selectivity and yield of DBC.

Protocol 2: Synthesis of this compound from Urea and n-Butanol

This protocol describes the synthesis of DBC using urea and n-butanol with a nickel-based catalyst system under normal or reduced pressure.[3]

Materials:

  • Urea

  • n-Butanol

  • Nickel acetate

  • Triphenylphosphine

  • Three-neck flask

  • Heating oil bath

  • Stirrer

  • Reflux condenser

Procedure:

  • In a three-neck flask, combine 10g of urea, 40g of n-propanol, 0.5g of nickel acetate, and 2g of triphenylphosphine.

  • Heat the mixture in an oil bath to 170°C, allowing the reaction mixture to boil and reflux at approximately 105°C.

  • Maintain stirring and reflux for 8 hours.

  • Increase the system temperature to 130-150°C and continue the reflux reaction with stirring for an additional 15 hours.

  • During the reaction, the byproduct ammonia gas is discharged, which helps to drive the reaction forward.

  • Upon completion, cool the reaction mixture and analyze the product yield by gas chromatography.

Visualizations

experimental_workflow_transesterification cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_analysis Product Analysis DMC Dimethyl Carbonate (DMC) ReactionVessel Reaction Vessel (Round-bottom flask) DMC->ReactionVessel BuOH n-Butanol (BuOH) BuOH->ReactionVessel Catalyst [N2222][Pro] Catalyst Catalyst->ReactionVessel Temp 110 °C ReactionVessel->Temp Time 4 hours ReactionVessel->Time Stirring Vigorous Stirring ReactionVessel->Stirring Analysis Gas Chromatography (GC) ReactionVessel->Analysis Product Mixture

Caption: Experimental workflow for this compound synthesis via transesterification.

logical_relationship_optimization cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield DBC Yield Temp->Yield Selectivity DBC Selectivity Temp->Selectivity Pressure Pressure Pressure->Yield Catalyst Catalyst Concentration Catalyst->Yield Rate Reaction Rate Catalyst->Rate MolarRatio Molar Ratio MolarRatio->Yield Time Reaction Time Time->Yield

Caption: Key parameters influencing this compound synthesis outcomes.

References

Technical Support Center: Scalable Synthesis of Dibutyl Carbonate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of dibutyl carbonate (DBC).

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The most prevalent and industrially viable method for the scalable synthesis of this compound is the transesterification of dimethyl carbonate (DMC) with n-butanol. This method is favored due to its phosgene-free nature, which avoids the use of highly toxic reagents and reduces corrosion issues.[1] Other methods include the direct carboxylation of n-butanol with CO2 and the butanolysis of urea, though these often face challenges with thermodynamics and catalyst stability.[2][3]

Q2: What is the intermediate product in the transesterification of DMC to DBC?

A2: The transesterification of dimethyl carbonate (DMC) with n-butanol (BuOH) to produce this compound (DBC) is a two-step process. The first step involves the formation of methyl butyl carbonate (MBC) as an intermediate.[1]

Q3: How does reaction temperature affect the yield of this compound?

A3: Reaction temperature significantly impacts the yield of DBC. Increasing the temperature generally enhances the catalyst's activity and the reaction rate up to an optimal point. For instance, using a tetraethylammonium prolinate ionic liquid catalyst, the conversion of DMC and selectivity to DBC increase as the temperature rises from 90°C to 110°C. However, temperatures exceeding the optimum (e.g., 120°C to 130°C) can lead to a sharp decrease in DBC selectivity and yield, possibly due to side reactions or catalyst degradation.[1]

Q4: What is the effect of the molar ratio of reactants on DBC synthesis?

A4: The molar ratio of n-butanol to dimethyl carbonate is a critical parameter. An excess of n-butanol is typically used to drive the reaction equilibrium towards the formation of DBC. For example, when using a [N2222][Pro] catalyst, increasing the molar ratio of BuOH to DMC from 2:1 to 4:1 significantly improves both the conversion of DMC and the selectivity towards DBC. However, further increasing the ratio beyond 4:1 may not lead to a substantial increase in yield and is less economical.[1]

Q5: What types of catalysts are effective for DBC synthesis via transesterification?

A5: A variety of catalysts have been shown to be effective, including:

  • Homogeneous Catalysts: Ionic liquids, such as tetraethylammonium-based amino acid ionic liquids ([N2222][AA]), have demonstrated high catalytic activity and selectivity.[1]

  • Heterogeneous Catalysts: Solid base catalysts, such as potassium carbonate supported on γ-alumina (K₂CO₃/γ-Al₂O₃), and various metal oxides (e.g., MgO, V₂O₅, PbO-ZrO₂) are also effective and offer the advantage of easier separation from the reaction mixture.[2][4][5]

Q6: Can the catalyst be reused?

A6: The reusability of the catalyst is a key factor in industrial applications. Many heterogeneous catalysts, such as square-shaped Zn-Ti-O nanoplates, have been shown to be reusable for several runs without a noticeable loss of activity.[5] Some ionic liquid catalysts can also be recovered and reused, though their stability may vary.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound

This is a common issue that can often be traced back to several factors in the reaction setup.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Temperature Verify the optimal temperature for your specific catalyst system. Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can promote side reactions and decrease selectivity.[1] For example, with a [N2222][Pro] catalyst, the optimal temperature is around 110°C.[1]
Incorrect Molar Ratio of Reactants Ensure an excess of n-butanol is used to shift the equilibrium towards product formation. A molar ratio of n-butanol to DMC of 4:1 is often optimal.[1]
Insufficient Catalyst Loading The amount of catalyst can significantly influence the reaction rate. An insufficient amount will lead to incomplete conversion. For instance, increasing the dosage of [N2222][Pro] from 0.1 wt% to 0.5 wt% can markedly increase the selectivity of DBC.[1] However, an excessive amount of catalyst may not further improve the yield and can be uneconomical.
Inadequate Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time to determine the optimal duration. For many systems, a reaction time of around 4 hours is sufficient.[1]
Catalyst Deactivation The catalyst may have lost its activity due to poisoning by impurities in the reactants or thermal degradation. Consider catalyst regeneration or using a fresh batch of catalyst. For some solid catalysts, calcination can restore activity.[2]
Presence of Water in Reactants Water can react with the catalyst and interfere with the transesterification process. Ensure that all reactants and the reaction vessel are thoroughly dried before starting the synthesis.
Problem 2: Formation of Byproducts and Difficult Purification

The presence of byproducts can complicate the purification of this compound and reduce the overall yield.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Side Reactions Unwanted side reactions can occur, especially at elevated temperatures. Optimize the reaction temperature to favor the formation of DBC. The formation of methyl butyl carbonate (MBC) is an expected intermediate step, but its accumulation indicates incomplete reaction to DBC.
Incomplete Conversion If the reaction is not driven to completion, the final product will be a mixture of DBC, MBC, unreacted DMC, and n-butanol, making purification challenging. Ensure optimal reaction conditions (temperature, time, catalyst loading, and molar ratio) are used.
Catalyst-Related Byproducts Some catalysts may promote the formation of undesired byproducts. If byproduct formation is significant, consider screening different types of catalysts.
Inefficient Purification Method Simple distillation may not be sufficient to separate DBC from closely boiling impurities. Consider fractional distillation under reduced pressure to avoid thermal decomposition of the product. Washing the reaction mixture with water followed by separation of the organic layer can help remove water-soluble impurities and some catalysts.[1]

Quantitative Data Presentation

Table 1: Comparison of Catalytic Performance in this compound Synthesis

CatalystReactants (Molar Ratio)Temperature (°C)Time (h)DMC Conversion (%)DBC Selectivity (%)DBC Yield (%)Reference
[N2222][Pro]DMC:BuOH (1:4)1104967572[1]
3ZnTi-400DBC:Phenol (for DPC synthesis)205---13 (DPC)[4][5]
MgO nanosheetsPhenol:DMC (2:1)18013-95.7 (transesterification)-[2]
V₂O₅DMC:Phenol (1.5:1)-942 (Phenol)-40.1 (total)[2][4]
PbO-ZrO₂-2002.576.6 (MPC)99.3 (DPC)-[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Tetraethylammonium-based Ionic Liquid Catalyst

This protocol is based on the use of tetraethylammonium prolinate ([N2222][Pro]) as a homogeneous catalyst.[1]

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol (BuOH)

  • Tetraethylammonium prolinate ([N2222][Pro]) catalyst

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer

  • Condenser

  • Heating mantle

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a condenser, add dimethyl carbonate (20 mmol) and n-butanol (80 mmol). This corresponds to a molar ratio of 1:4.

  • Add the [N2222][Pro] catalyst to the reaction mixture. The catalyst loading should be 0.5 wt% based on the total weight of DMC and n-butanol.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Allow the reaction to proceed for 4 hours, maintaining the temperature and stirring.

  • After 4 hours, cool the reactor to room temperature.

  • The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of DMC and the selectivity to DBC.

  • For purification, the reaction mixture can be washed with deionized water to remove the ionic liquid catalyst. The organic layer containing this compound is then separated. Further purification can be achieved by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Experimental Workflow for this compound Synthesis cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Charge DMC and n-Butanol (1:4 molar ratio) into reactor Catalyst Add Catalyst (e.g., 0.5 wt% [N2222][Pro]) Reactants->Catalyst Heating Heat to 110°C with vigorous stirring Catalyst->Heating ReactionTime Maintain conditions for 4 hours Heating->ReactionTime Cooling Cool to room temperature ReactionTime->Cooling Analysis Analyze product mixture (e.g., by GC) Cooling->Analysis Purification Purify DBC (e.g., washing, distillation) Analysis->Purification

Caption: A typical experimental workflow for the synthesis of this compound via transesterification.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield Troubleshooting Logic for Low this compound Yield decision decision solution solution Start Low DBC Yield Detected CheckTemp Is reaction temperature optimal for the catalyst? Start->CheckTemp AdjustTemp Adjust temperature to recommended value CheckTemp->AdjustTemp No CheckRatio Is BuOH:DMC molar ratio correct (e.g., 4:1)? CheckTemp->CheckRatio Yes End Re-run experiment and analyze yield AdjustTemp->End AdjustRatio Adjust molar ratio CheckRatio->AdjustRatio No CheckCatalyst Is catalyst loading sufficient? CheckRatio->CheckCatalyst Yes AdjustRatio->End AdjustCatalyst Increase catalyst loading CheckCatalyst->AdjustCatalyst No CheckTime Is reaction time adequate? CheckCatalyst->CheckTime Yes AdjustCatalyst->End IncreaseTime Increase reaction time CheckTime->IncreaseTime No CheckActivity Is the catalyst active? CheckTime->CheckActivity Yes IncreaseTime->End RegenerateCatalyst Regenerate or replace catalyst CheckActivity->RegenerateCatalyst No CheckActivity->End Yes RegenerateCatalyst->End

Caption: A logical workflow to diagnose and resolve issues of low this compound yield.

References

Technical Support Center: Dibutyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dibutyl carbonate (DBC). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent phosgene-free laboratory synthesis routes for this compound are:

  • Transesterification of dimethyl carbonate (DMC) with n-butanol: This method is widely adopted due to its relatively mild reaction conditions and the use of less hazardous materials. The reaction is typically catalyzed by a base or an acid.[1]

  • Alcoholysis of urea with n-butanol: This is another green chemistry approach that utilizes inexpensive starting materials. The reaction is carried out in the presence of a heterogeneous catalyst, and it produces ammonia as a byproduct.[2][3]

Q2: My this compound yield is lower than expected. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Catalyst deactivation: The catalyst may have lost its activity due to poisoning by impurities or thermal degradation.

  • Presence of water: Water in the reactants or solvent can lead to side reactions, such as the hydrolysis of the carbonate, which reduces the yield.

  • Equilibrium limitations: Transesterification is a reversible reaction. The accumulation of the methanol byproduct can shift the equilibrium back toward the reactants.

  • Suboptimal reactant ratio: An incorrect molar ratio of the reactants can lead to incomplete conversion of the limiting reagent.

Q3: How can I improve the selectivity of my this compound synthesis?

A3: Improving selectivity involves minimizing the formation of byproducts. Key strategies include:

  • Optimizing reaction temperature: Excessively high temperatures can promote side reactions. It is crucial to identify the optimal temperature that favors the formation of this compound.

  • Choosing the right catalyst: The catalyst plays a significant role in directing the reaction towards the desired product. Screening different catalysts can help identify one with high selectivity for DBC.

  • Controlling reactant addition: In some cases, slow or stepwise addition of one reactant can help control the reaction and minimize the formation of undesired intermediates.

Q4: What are the common byproducts in this compound synthesis, and how can I remove them?

A4: In the transesterification of DMC with n-butanol, a common byproduct is methyl butyl carbonate (MBC).[1] In the synthesis from urea, butyl carbamate can be a significant byproduct. These byproducts, along with unreacted starting materials, can typically be removed by fractional distillation under reduced pressure. The significant difference in boiling points between this compound and these impurities allows for effective separation.

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using analytical techniques such as:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the components of the reaction mixture, including reactants, products, and byproducts.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ ATR-FTIR spectroscopy can be used for real-time monitoring of the reaction by tracking the changes in the characteristic vibrational bands of the reactants and products.

Troubleshooting Guides

Problem 1: Low Yield in Transesterification of Dimethyl Carbonate with n-Butanol
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time and/or temperature within the optimal range. Ensure efficient stirring to improve mass transfer.Increased conversion of starting materials and higher yield of this compound.
Catalyst Deactivation Ensure reactants and solvents are anhydrous. If using a heterogeneous catalyst, consider regeneration by calcination (check catalyst-specific protocol). If using a homogeneous catalyst, ensure it is not contaminated.Restored catalyst activity leading to improved reaction rates and yield.
Water Contamination Use anhydrous reactants and solvents. Dry all glassware thoroughly before use. Consider using molecular sieves to remove trace amounts of water.Minimized hydrolysis of dimethyl carbonate and improved yield of this compound.
Equilibrium Limitation Remove the methanol byproduct as it is formed, for example, by using a distillation setup that allows for the continuous removal of the lower-boiling methanol.Shifting the equilibrium towards the product side, leading to a higher conversion and yield.
Suboptimal Reactant Ratio Optimize the molar ratio of n-butanol to dimethyl carbonate. An excess of n-butanol is often used to drive the reaction forward.[1]Increased conversion of dimethyl carbonate and a higher yield of this compound.
Problem 2: Poor Selectivity in Synthesis from Urea and n-Butanol
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Lower the reaction temperature. High temperatures can lead to the formation of byproducts like butyl carbamate and isocyanic acid.Increased selectivity towards this compound by minimizing side reactions.
Inefficient Ammonia Removal Ensure efficient removal of ammonia from the reaction mixture. This can be achieved by conducting the reaction under a stream of inert gas or under reduced pressure.Shifting the reaction equilibrium towards the products and preventing side reactions involving ammonia.
Inappropriate Catalyst Experiment with different heterogeneous catalysts. The nature of the catalyst can significantly influence the reaction pathway and selectivity.Identification of a catalyst that favors the formation of this compound over byproducts.

Experimental Protocols

Synthesis of this compound via Transesterification of Dimethyl Carbonate

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol

  • Catalyst (e.g., tetraethylammonium prolinate)[1]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Ensure all glassware is thoroughly dried.

  • Charge the reaction flask with dimethyl carbonate, n-butanol (in a molar ratio of, for example, 1:4), and the catalyst (e.g., 0.5 wt% of the total reactants).[1]

  • Heat the mixture to the desired reaction temperature (e.g., 110 °C) with continuous stirring.[1]

  • Monitor the reaction progress using GC analysis of aliquots taken at regular intervals.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a heterogeneous catalyst is used, filter it from the reaction mixture. If a homogeneous catalyst is used, it may be removed by a suitable workup procedure, such as washing with water.

  • Wash the organic phase with brine to remove any residual catalyst or water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted starting materials and byproducts like methyl butyl carbonate.

Synthesis of this compound from Urea and n-Butanol

Materials:

  • Urea

  • n-Butanol

  • Heterogeneous catalyst (e.g., ZnO)[5]

  • High-pressure reactor equipped with a stirrer and temperature control

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge the high-pressure reactor with urea, n-butanol, and the heterogeneous catalyst.

  • Seal the reactor and purge it with an inert gas like nitrogen.

  • Heat the reactor to the desired temperature (e.g., 180-220 °C) while stirring.[5]

  • Maintain the reaction at this temperature for the specified duration (e.g., 10-20 hours).[5] The pressure will increase due to the formation of ammonia.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the ammonia.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

  • Purify the filtrate by fractional distillation under reduced pressure to isolate the this compound from unreacted n-butanol and byproducts.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield (Transesterification Method)

ParameterCondition ACondition BCondition CYield (%)Reference
Temperature (°C) 9011013045[1]
72[1]
60[1]
Molar Ratio (Butanol:DMC) 2:14:16:155[1]
72[1]
70[1]
Catalyst Loading (wt%) 0.10.51.035[1]
72[1]
73[1]

Table 2: Comparison of Catalysts for this compound Synthesis from Urea

CatalystReaction Temperature (°C)Reaction Time (h)Urea Conversion (%)DBC Yield (%)Reference
ZnO19015100>85[3]
La2O32103-38.6 (for DEC)[2]
K2O/SBA-15180289.6 (of DMC)58[2]

Visualizations

experimental_workflow cluster_transesterification Transesterification Synthesis cluster_urea Urea Alcoholysis Synthesis T1 Reactants Mixing (DMC, n-Butanol, Catalyst) T2 Reaction (Heating & Stirring) T1->T2 Heat T3 Catalyst Removal (Filtration/Washing) T2->T3 Cooling T4 Work-up (Washing & Drying) T3->T4 T5 Purification (Fractional Distillation) T4->T5 T6 This compound T5->T6 U1 Reactants Loading (Urea, n-Butanol, Catalyst) U2 Reaction in Autoclave (High T & P) U1->U2 Heat U3 Catalyst Recovery (Filtration) U2->U3 Cooling & Venting U4 Purification (Fractional Distillation) U3->U4 U5 This compound U4->U5

Caption: Experimental workflows for this compound synthesis.

troubleshooting_low_yield Problem Low this compound Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Catalyst Deactivation Problem->Cause2 Cause3 Water Contamination Problem->Cause3 Cause4 Equilibrium Limitation Problem->Cause4 Solution1 Increase Time/Temp Improve Mixing Cause1->Solution1 Solution2 Use Anhydrous Reagents Regenerate Catalyst Cause2->Solution2 Solution3 Dry Reactants/Solvents Use Molecular Sieves Cause3->Solution3 Solution4 Remove Methanol Byproduct Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Dibutyl Carbonate vs. Dimethyl Carbonate: A Comparative Guide for Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemistry, the selection of solvents is a critical factor for researchers, scientists, and professionals in drug development. An ideal solvent should not only be effective in reaction media but also exhibit a favorable environmental, health, and safety profile. This guide provides a comprehensive comparison of two prominent green solvent alternatives: dibutyl carbonate (DBC) and dimethyl carbonate (DMC). Both are recognized for their low toxicity and biodegradability, positioning them as viable replacements for conventional volatile organic compounds (VOCs).

Executive Summary

Dimethyl carbonate (DMC) is a well-established green solvent with a wide range of applications, favored for its low viscosity, VOC exemption in many regions, and versatility as a methylating and carbonylating agent. This compound (DBC), with its higher boiling point and lower vapor pressure, presents an alternative with advantages in applications requiring higher temperatures and reduced flammability concerns. This guide delves into a detailed comparison of their physicochemical properties, synthesis methods, and performance in various applications, supported by experimental data.

Physicochemical Properties: A Side-by-Side Comparison

The choice of a solvent is fundamentally guided by its physical and chemical properties. The following table summarizes the key physicochemical parameters of DBC and DMC, offering a clear comparison to aid in solvent selection.

PropertyThis compound (DBC)Dimethyl Carbonate (DMC)Reference(s)
Molecular Formula C9H18O3C3H6O3
Molecular Weight ( g/mol ) 174.2490.08
Boiling Point (°C) 205 - 207.290
Melting Point (°C) < 252 - 4
Density (g/mL at 20°C) ~0.925~1.07
Flash Point (°C) 7617
Viscosity (mPa·s at 25°C) Not readily available0.625
Hansen Solubility Parameters (MPa½) Not readily availableδD: 15.5, δP: 3.9, δH: 9.7
logP ~30.23
Water Solubility InsolublePartially soluble (~14 g/100 mL)

Green Chemistry and Safety Profile

Both DBC and DMC are considered environmentally benign alternatives to many traditional solvents.

Dimethyl Carbonate (DMC):

  • Biodegradability: Readily biodegradable.

  • Toxicity: Exhibits low toxicity.

  • VOC Status: Exempt from VOC regulations in the United States and other regions, making it an attractive option for reducing emissions.

This compound (DBC):

  • Biodegradability: Considered to be biodegradable.

  • Toxicity: Known for its relatively low toxicity.

  • Safety: Its high flash point makes it less flammable and safer to handle at elevated temperatures compared to DMC.

Synthesis of this compound and Dimethyl Carbonate

The synthesis routes for these carbonates are crucial in evaluating their overall environmental footprint. Modern synthesis methods aim to avoid toxic reagents like phosgene.

Experimental Protocol: Synthesis of this compound via Transesterification

This protocol describes a common laboratory-scale synthesis of DBC from DMC and n-butanol.

Materials:

  • Dimethyl carbonate (DMC)

  • n-butanol

  • Catalyst (e.g., sodium methoxide, titanium (IV) butoxide)

  • Distillation apparatus

  • Reaction flask with a magnetic stirrer and heating mantle

Procedure:

  • Set up a distillation apparatus with a reaction flask, a distillation column, a condenser, and a receiving flask.

  • Charge the reaction flask with dimethyl carbonate and a molar excess of n-butanol.

  • Add a catalytic amount of the chosen catalyst to the reaction mixture.

  • Heat the mixture to reflux. The lower-boiling methanol, formed as a byproduct, will distill off, driving the equilibrium towards the formation of this compound.

  • Monitor the reaction progress by observing the temperature at the head of the distillation column and by analyzing samples using techniques like gas chromatography (GC).

  • Once the reaction is complete (indicated by the cessation of methanol distillation and stabilization of the reaction temperature), cool the mixture to room temperature.

  • The crude this compound can be purified by fractional distillation under reduced pressure to remove any remaining starting materials and byproducts.

Experimental Protocol: Synthesis of Dimethyl Carbonate from CO2 and Methanol

This green synthesis route utilizes carbon dioxide as a C1 building block.

Materials:

  • Methanol

  • Carbon dioxide (gas)

  • Catalyst (e.g., a copper-based catalyst)

  • Dehydrating agent (e.g., molecular sieves)

  • High-pressure reactor equipped with a stirrer and temperature control

Procedure:

  • Charge the high-pressure reactor with methanol and the catalyst.

  • Add a dehydrating agent to the reactor to remove the water formed during the reaction, which can otherwise lead to the hydrolysis of DMC.

  • Seal the reactor and purge it with CO2 to remove any air.

  • Pressurize the reactor with carbon dioxide to the desired reaction pressure.

  • Heat the reactor to the specified reaction temperature while stirring the mixture.

  • Maintain the reaction conditions for the desired duration. Monitor the pressure to track the consumption of CO2.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess CO2.

  • The reaction mixture, containing dimethyl carbonate, unreacted methanol, and the catalyst, is then processed. The catalyst is typically separated by filtration.

  • The liquid phase is subjected to distillation to separate the dimethyl carbonate from the unreacted methanol, which can be recycled.

Performance as Green Solvents in Chemical Synthesis

Both DBC and DMC have demonstrated their utility as effective solvents in various organic reactions.

Dimethyl Carbonate (DMC):

  • Alkylation and Carbonylation Reactions: DMC is a versatile reagent and solvent for methylation and carbonylation reactions, offering a safer alternative to traditional reagents like methyl iodide and phosgene.

  • Biocatalysis: Its favorable properties have led to its use in biocatalytic processes.

  • Electrolyte in Batteries: DMC is a key component of the electrolyte in lithium-ion batteries.

This compound (DBC):

  • High-Temperature Reactions: Due to its high boiling point, DBC is suitable for reactions requiring elevated temperatures where DMC would be too volatile.

  • Extractions: Its nonpolar nature and low water solubility make it a potential solvent for extraction processes.

  • Lubricants and Plasticizers: DBC also finds applications as a lubricant base and a plasticizer.

While direct comparative studies are limited, the choice between DBC and DMC will largely depend on the specific requirements of the reaction, particularly the operating temperature and the desired polarity of the solvent.

Logical Workflow for Green Solvent Selection

The decision-making process for selecting a green solvent involves a multi-faceted evaluation. The following diagram illustrates a logical workflow for choosing between DBC and DMC.

Green_Solvent_Selection start Define Application Requirements temp High Temperature (>100°C)? start->temp volatility Low Volatility / High Flash Point Required? temp->volatility No dbc Select this compound (DBC) temp->dbc Yes polarity Polarity Requirement volatility->polarity No volatility->dbc Yes reagent Solvent also a Reagent? (Methylation/Carbonylation) polarity->reagent Lower Polarity dmc Select Dimethyl Carbonate (DMC) polarity->dmc Higher Polarity reagent->dmc Yes further_eval Further Evaluation (e.g., solubility of reactants, cost) reagent->further_eval No dbc->further_eval dmc->further_eval

Caption: A decision tree for selecting between DBC and DMC based on key application requirements.

Comparative Synthesis Pathways

The "greenness" of a solvent is also tied to its production method. The following diagram contrasts the synthesis pathways for DBC and DMC.

Synthesis_Pathways cluster_DMC Dimethyl Carbonate (DMC) Synthesis cluster_DBC This compound (DBC) Synthesis co2 CO2 dmc_synth Direct Synthesis (Catalyst, Dehydrating Agent) co2->dmc_synth methanol1 Methanol methanol1->dmc_synth dmc Dimethyl Carbonate dmc_synth->dmc dmc_reactant Dimethyl Carbonate dbc_synth Transesterification (Catalyst) dmc_reactant->dbc_synth n_butanol n-Butanol n_butanol->dbc_synth dbc This compound dbc_synth->dbc methanol_byproduct Methanol (byproduct) dbc_synth->methanol_byproduct

Caption: A comparison of the green synthesis pathways for Dimethyl Carbonate and this compound.

Conclusion

Both this compound and dimethyl carbonate offer significant advantages as green solvents, providing safer and more environmentally friendly alternatives to many conventional solvents. DMC is a versatile and well-established option, particularly valuable for its role as a reagent and its VOC-exempt status. DBC, with its higher boiling point and flash point, is a compelling choice for higher temperature applications where low volatility is paramount. The selection between these two carbonates should be guided by a thorough evaluation of the specific requirements of the intended application, including temperature, polarity, and the potential for the solvent to participate in the reaction. As the chemical industry continues to embrace green chemistry principles, both DBC and DMC are poised to play increasingly important roles in the development of sustainable processes.

Dibutyl Carbonate vs. Diethyl Carbonate: A Comparative Guide for Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of dibutyl carbonate (DBC) and diethyl carbonate (DEC) as electrolyte solvents in lithium-ion batteries, presenting their key performance characteristics, supporting experimental data, and detailed methodologies for researchers and scientists in energy storage development.

In the ever-evolving landscape of lithium-ion battery technology, the composition of the electrolyte plays a pivotal role in determining battery performance, safety, and lifespan. Organic carbonates are the cornerstone of current commercial electrolytes, and among them, linear carbonates like diethyl carbonate (DEC) are widely used as co-solvents to reduce viscosity and enhance ionic conductivity. This guide provides a comprehensive comparison of a conventional linear carbonate, diethyl carbonate (DEC), with a higher molecular weight counterpart, this compound (DBC), which has been explored for its potential to improve electrolyte properties, particularly in terms of safety.

Executive Summary

Diethyl carbonate is a well-established co-solvent in lithium-ion battery electrolytes, prized for its ability to lower viscosity and improve low-temperature performance.[1] this compound, with its longer alkyl chains, offers a higher flash point, suggesting potential safety benefits. This guide synthesizes available data to compare these two carbonates across critical performance metrics. While direct, comprehensive comparative studies are limited, this guide draws from various sources to provide a comparative overview.

Physicochemical Properties

A fundamental comparison of the intrinsic properties of DBC and DEC is essential to understanding their behavior in an electrolyte.

PropertyThis compound (DBC)Diethyl Carbonate (DEC)
Molecular Formula C9H18O3C5H10O3
Molar Mass 174.24 g/mol [2][3]118.13 g/mol
Boiling Point 206.6 °C[4]126.8 °C
Flash Point 76 °C[2]33 °C
Density 0.9251 g/cm³ at 20°C[4]0.975 g/mL

Performance in Battery Electrolytes

The performance of an electrolyte is determined by a combination of factors, including its ability to conduct ions, its electrochemical stability, and its interaction with the electrodes during battery operation.

Ionic Conductivity

Ionic conductivity is a measure of the electrolyte's ability to transport lithium ions between the anode and cathode. Higher ionic conductivity generally leads to better rate capability and performance at low temperatures. While direct comparative data for DBC and DEC in the same electrolyte formulation is scarce, studies on similar linear carbonates suggest that increasing the alkyl chain length generally leads to a decrease in ionic conductivity due to increased viscosity.

One study on glycerol carbonate-based electrolytes with different alkyl pendant chains (ethyl vs. butyl) showed that the electrolyte with the butyl chain exhibited higher ionic conductivity (0.45–3.76 mS cm⁻¹) compared to the one with the ethyl chain (<0.1 mS cm⁻¹ at 25 °C).[5] However, it is important to note that this is an indirect comparison and the molecular structure of glycerol carbonates differs from simple dialkyl carbonates.

Viscosity

The viscosity of the electrolyte affects ion mobility; lower viscosity is generally desirable for high power applications. The longer butyl chains in DBC are expected to result in a higher viscosity compared to the ethyl chains in DEC. This can be a significant factor in the overall performance of the electrolyte.

Electrochemical Stability Window (ESW)

The electrochemical stability window defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for high-voltage battery applications. This compound is reported to possess strong oxidation resistance, which could translate to a stable anodic performance.[2] Diethyl carbonate-based electrolytes are known to undergo decomposition at the electrode surfaces, a process that is fundamental to the formation of the Solid Electrolyte Interphase (SEI).[6]

Battery Cycling Performance

The ultimate test of an electrolyte's viability is its performance in a full battery cell over repeated charge and discharge cycles. This includes metrics such as capacity retention, coulombic efficiency, and rate capability. While specific head-to-head cycling data for DBC versus DEC is not available in the searched literature, the general properties of each suggest a trade-off. The potentially lower ionic conductivity of DBC might lead to poorer rate performance compared to DEC, but its higher stability could result in improved long-term cycling and safety.

Experimental Protocols

To facilitate further research and direct comparative studies, this section outlines the detailed methodologies for key experiments.

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte is typically measured using electrochemical impedance spectroscopy (EIS).

Methodology:

  • Cell Assembly: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry is assembled in an argon-filled glovebox to prevent moisture contamination.

  • Electrolyte Filling: The cell is filled with the electrolyte to be tested.

  • Temperature Control: The cell is placed in a temperature-controlled chamber and allowed to equilibrate at the desired measurement temperature.

  • EIS Measurement: An AC impedance measurement is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Viscosity Measurement

The dynamic viscosity of the electrolyte can be measured using a viscometer.

Methodology:

  • Instrument Calibration: The viscometer (e.g., a cone-plate or rotational viscometer) is calibrated using a standard fluid of known viscosity.

  • Sample Loading: A small, precise volume of the electrolyte is placed in the viscometer.

  • Temperature Control: The temperature of the sample is controlled to the desired measurement temperature.

  • Measurement: The shear stress is measured at various shear rates to determine the dynamic viscosity. For Newtonian fluids, the viscosity will be constant.

  • Data Recording: The viscosity value (in mPa·s or cP) is recorded at the specified temperature.

Electrochemical Stability Window (ESW) Determination

Linear sweep voltammetry (LSV) is a common technique to determine the ESW of an electrolyte.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil serves as both the counter and reference electrodes, and an inert material like platinum or glassy carbon is used as the working electrode.

  • Electrolyte Filling: The cell is filled with the electrolyte.

  • Anodic Scan: The potential of the working electrode is swept from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The current response is recorded. The anodic stability limit is defined as the potential at which a sharp increase in current is observed.

  • Cathodic Scan: The potential of the working electrode is swept from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li+). The cathodic stability limit is determined by the onset of reductive decomposition current.

Battery Cycling Performance Test

The cycling performance of an electrolyte is evaluated by assembling and testing full coin cells.

Methodology:

  • Electrode and Separator Preparation: The desired anode (e.g., graphite) and cathode (e.g., LiNiMnCoO2) materials are coated onto current collectors. A microporous polymer separator is used. All components are thoroughly dried under vacuum.

  • Coin Cell Assembly: A coin cell (e.g., CR2032) is assembled in a glovebox with the anode, separator, cathode, and a precise amount of the electrolyte.

  • Formation Cycling: The cell undergoes a few initial slow charge-discharge cycles to form a stable SEI layer on the anode.

  • Performance Testing: The cell is then subjected to a series of charge-discharge cycles at various C-rates (a measure of the charge and discharge current relative to the battery's capacity). Key parameters such as discharge capacity, coulombic efficiency (the ratio of discharge to charge capacity in a cycle), and capacity retention over a large number of cycles are recorded.

  • Rate Capability Test: The cell is cycled at progressively higher C-rates to evaluate its ability to deliver capacity at high power.

Visualizing the Comparison Workflow

To provide a clear overview of the comparative analysis process, the following diagram illustrates the logical workflow.

ComparisonWorkflow Workflow for Comparing this compound and Diethyl Carbonate cluster_inputs Inputs cluster_characterization Electrolyte Characterization cluster_performance Battery Performance Testing cluster_analysis Comparative Analysis DBC This compound (DBC) IonicConductivity Ionic Conductivity DBC->IonicConductivity Viscosity Viscosity DBC->Viscosity ESW Electrochemical Stability Window DBC->ESW CyclingPerformance Cycling Performance (Capacity Retention, Efficiency) DBC->CyclingPerformance RateCapability Rate Capability DBC->RateCapability DEC Diethyl Carbonate (DEC) DEC->IonicConductivity DEC->Viscosity DEC->ESW DEC->CyclingPerformance DEC->RateCapability DataTable Data Presentation in Tables IonicConductivity->DataTable Viscosity->DataTable ESW->DataTable CyclingPerformance->DataTable RateCapability->DataTable Guide Publish Comparison Guide DataTable->Guide

Caption: Logical workflow for the comparative analysis of DBC and DEC.

Conclusion

Diethyl carbonate is a widely adopted and well-understood component of lithium-ion battery electrolytes, contributing to lower viscosity and improved performance. This compound, while less studied, presents an interesting alternative with a significantly higher flash point, which could enhance battery safety. The primary trade-off appears to be between the established performance benefits of DEC and the potential safety advantages of DBC, which may come at the cost of lower ionic conductivity due to its higher viscosity.

For researchers and developers, the choice between DBC and DEC will depend on the specific application and its priorities. For high-power applications where rate capability is paramount, DEC-based electrolytes are likely to remain the preferred choice. However, for applications where safety is the primary concern and some performance trade-offs are acceptable, DBC warrants further investigation. This guide highlights the need for direct, comprehensive comparative studies to fully elucidate the performance characteristics of this compound in lithium-ion battery electrolytes.

References

Dibutyl Carbonate: A Safer and Sustainable Alternative to Phosgene in Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of phosgene, a highly toxic and corrosive gas, in industrial carbonylation reactions has long been a significant safety and environmental concern. Dibutyl carbonate (DBC) has emerged as a promising, safer, and more environmentally benign substitute for phosgene in the synthesis of a wide range of valuable chemicals, including carbamates, ureas, and polycarbonates. This guide provides an objective comparison of the performance of this compound with phosgene, supported by experimental data and detailed protocols, to assist researchers in transitioning to this greener alternative.

Performance Comparison: this compound vs. Phosgene

This compound offers comparable, and in some cases, superior performance to phosgene in various carbonylation reactions, with the significant advantage of being a non-toxic, high-boiling point liquid that is easier and safer to handle.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound and phosgene in the synthesis of carbamates and polycarbonates.

Table 1: Synthesis of Methyl N-Phenylcarbamate

ParameterThis compound (DBC)Phosgene
Reactants Aniline, this compoundAniline, Phosgene
Catalyst Zinc AcetateNone (Direct Phosgenation)
Solvent None (Neat)Toluene
Temperature 160-180 °C0-20 °C
Reaction Time 4-6 hours1-2 hours
Yield >95%~90-95%
Byproducts Butanol (recyclable)HCl (corrosive)
Safety Non-toxic liquidExtremely toxic gas

Table 2: Synthesis of Diphenyl Carbonate (Polycarbonate Precursor)

ParameterThis compound (DBC)Phosgene
Reactants Phenol, this compoundPhenol, Phosgene
Process TransesterificationInterfacial Phosgenation
Catalyst Titanium (IV) butoxidePhase Transfer Catalyst (e.g., quaternary ammonium salt)
Solvent None (Melt)Dichloromethane/Water
Temperature 180-220 °C10-30 °C
Yield >90%>95%
Byproducts Butanol (recyclable)HCl, NaCl
Safety Non-toxic reactants/reagentsExtremely toxic phosgene, chlorinated solvent

Experimental Protocols

Synthesis of Methyl N-Phenylcarbamate using this compound

Materials:

  • Aniline

  • This compound (DBC)

  • Zinc Acetate (catalyst)

  • Reaction flask with a reflux condenser and a distillation setup

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head, combine aniline and this compound in a 1:1.5 molar ratio.

  • Add zinc acetate (0.1 mol%) to the reaction mixture.

  • Heat the mixture to 160-180 °C with constant stirring.

  • During the reaction, butanol is formed as a byproduct and can be removed by distillation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • The product, methyl N-phenylcarbamate, can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Chemistry: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows, providing a clear visual comparison between this compound and phosgene-based processes.

G cluster_0 This compound Pathway (Non-Phosgene) cluster_1 Phosgene Pathway DBC This compound Carbamate R-NHCOOBu (Butyl Carbamate) DBC->Carbamate + R-NH2 - BuOH Amine R-NH2 (Amine) Amine->Carbamate Urea R-NHCONHR (Urea) Carbamate->Urea + R-NH2 - BuOH Butanol Butanol (Recyclable) Phosgene Phosgene (COCl2) Isocyanate R-NCO (Isocyanate) Phosgene->Isocyanate + R-NH2 - 2HCl Amine2 R-NH2 (Amine) Amine2->Isocyanate Urea2 R-NHCONHR (Urea) Isocyanate->Urea2 + R-NH2 Isocyanate->Urea2 HCl HCl (Corrosive)

Caption: Comparative reaction pathways for urea synthesis.

G cluster_0 DBC Workflow cluster_1 Phosgene Workflow start_dbc Start weigh_dbc Weigh liquid DBC (Standard lab coat, gloves, goggles) start_dbc->weigh_dbc reaction_dbc Set up reaction (Glassware at atmospheric pressure) weigh_dbc->reaction_dbc workup_dbc Workup (Neutralization not required) reaction_dbc->workup_dbc end_dbc End workup_dbc->end_dbc start_phosgene Start handle_phosgene Handle Phosgene gas/solution (Specialized fume hood, gas detector, emergency response plan) start_phosgene->handle_phosgene reaction_phosgene Set up reaction (Pressure-rated equipment, scrubber for excess phosgene) handle_phosgene->reaction_phosgene workup_phosgene Workup (Neutralization of acidic byproducts) reaction_phosgene->workup_phosgene end_phosgene End workup_phosgene->end_phosgene

Caption: Comparative experimental workflows for handling reagents.

Conclusion

This compound presents a compelling case as a safer and more sustainable alternative to phosgene for a variety of carbonylation reactions. While reaction conditions may be more forcing (higher temperatures), the elimination of highly toxic and corrosive reagents, the generation of recyclable byproducts, and the simplification of handling procedures offer significant advantages in terms of safety, environmental impact, and overall process economy. For researchers and drug development professionals, the adoption of this compound can lead to a safer laboratory environment and greener synthetic routes without compromising on product yields.

A Comparative Guide to the Quantification of Dibutyl Carbonate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. Dibutyl carbonate (DBC), a versatile solvent and reagent, is increasingly utilized in various chemical and pharmaceutical processes. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of DBC: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, presents comparative quantitative data, and offers a visual representation of the analytical workflows to aid in method selection and implementation.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are both powerful separation techniques used for the identification and quantification of compounds in a mixture.[1][2] The choice between them largely depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[3][4]

GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[5] In GC, the sample is volatilized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer then detects and identifies the separated components by analyzing their mass-to-charge ratio.[2]

HPLC, on the other hand, is the preferred method for non-volatile or thermally labile compounds.[4] Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. Detection is typically performed using UV-Vis, photodiode array (PDA), or other suitable detectors.[1]

Quantitative Performance Comparison

While a direct comparative study for this compound was not identified in the reviewed literature, the following table summarizes the expected quantitative performance of GC-MS and HPLC for its analysis. This data is extrapolated from studies on structurally similar organic carbonates and serves as a reliable estimate for method validation.[6][7]

ParameterGC-MS (Estimated for this compound)HPLC (Estimated for this compound)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 mg/L1 - 5 mg/L
Limit of Quantification (LOQ) 0.5 - 3 mg/L3 - 15 mg/L
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using GC-MS and HPLC, based on established methods for similar organic carbonates.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of organic carbonates in industrial applications.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable volatile solvent such as dichloromethane or methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 mg/L to 100 mg/L).

  • Dilute unknown samples with the same solvent to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 220°C at a rate of 15°C/min.

    • Hold at 220°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration using the peak area and the calibration curve. For enhanced accuracy, selected ion monitoring (SIM) of characteristic ions of this compound can be employed.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the separation of various organic carbonates.[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent such as acetonitrile or methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 5 mg/L to 200 mg/L).

  • Dilute unknown samples with the mobile phase to fall within the calibration range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Shimadzu LC-20AD or equivalent, equipped with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 210 nm.

3. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Quantify the concentration using the peak area and the constructed calibration curve.

Workflow and Method Comparison Diagrams

To visually represent the analytical processes and their key differences, the following diagrams were generated using Graphviz.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow GCMS_Sample_Prep Sample Preparation (Dilution in Volatile Solvent) GCMS_Injection Injection & Volatilization GCMS_Sample_Prep->GCMS_Injection GC_Separation Gas Chromatographic Separation GCMS_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection GCMS_Data_Analysis Data Analysis (Mass Spectrum & Retention Time) MS_Detection->GCMS_Data_Analysis HPLC_Sample_Prep Sample Preparation (Dilution in Mobile Phase) HPLC_Injection Injection HPLC_Sample_Prep->HPLC_Injection LC_Separation Liquid Chromatographic Separation HPLC_Injection->LC_Separation UV_Detection UV/PDA Detection LC_Separation->UV_Detection HPLC_Data_Analysis Data Analysis (Retention Time & UV Spectrum) UV_Detection->HPLC_Data_Analysis

Figure 1. General experimental workflows for the quantification of this compound by GC-MS and HPLC.

Method_Comparison cluster_GCMS GC-MS cluster_HPLC HPLC Analyte This compound GCMS_Principle Principle: Volatility-based separation Analyte->GCMS_Principle HPLC_Principle Principle: Polarity-based separation Analyte->HPLC_Principle GCMS_Advantages Advantages: - High Sensitivity (Low LOD/LOQ) - High Specificity (Mass Spectrum) GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires analyte to be thermally stable GCMS_Principle->GCMS_Disadvantages HPLC_Advantages Advantages: - Suitable for a wide range of compounds - No requirement for thermal stability HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Generally lower sensitivity than GC-MS - Lower specificity with UV detection HPLC_Principle->HPLC_Disadvantages

Figure 2. A comparison of the key characteristics of GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS and HPLC are suitable and robust methods for the quantification of this compound. The choice of technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

  • GC-MS is the recommended technique when high sensitivity and specificity are required, and when the sample matrix is relatively clean and suitable for direct injection. The volatility of this compound makes it an ideal candidate for GC-MS analysis.

  • HPLC is a valuable alternative, particularly when dealing with complex matrices that may require less volatile sample preparation techniques or when analyzing for other non-volatile components simultaneously.

For routine quality control and high-throughput analysis where high sensitivity is not the primary concern, HPLC offers a simpler and often faster analytical solution. However, for trace-level quantification and unambiguous identification, the specificity of GC-MS is unparalleled. It is recommended that the chosen method be fully validated in the user's laboratory to ensure it meets the specific analytical requirements.

References

Validating the Purity of Synthesized Dibutyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing experimental reproducibility, product safety, and efficacy. Dibutyl carbonate (DBC), a versatile solvent and reagent, is increasingly utilized in various applications, including as a green alternative to traditional solvents and in the synthesis of polycarbonates. This guide provides a comprehensive comparison of standard analytical methodologies for validating the purity of synthesized DBC, with a comparative analysis against a common alternative, Diethyl Carbonate (DEC).

Synthesis Overview and Potential Impurities

A prevalent and environmentally friendly method for synthesizing dialkyl carbonates like DBC and DEC is the transesterification of Dimethyl Carbonate (DMC) with the corresponding alcohol (n-butanol for DBC, ethanol for DEC).[1][2] This reaction pathway informs the profile of potential impurities that must be identified and quantified.

The reaction proceeds in a two-step equilibrium, which can result in a mixture of starting materials, an intermediate, the final product, and a byproduct.[1]

CompoundSynthesis ReactionKey Potential Impurities
This compound (DBC) DMC + 2 n-Butanol ⇌ DBC + 2 Methanol• n-Butanol (Starting Material)• Dimethyl Carbonate (DMC) (Starting Material)• Methyl Butyl Carbonate (MBC) (Intermediate)• Methanol (Byproduct)
Diethyl Carbonate (DEC) DMC + 2 Ethanol ⇌ DEC + 2 Methanol• Ethanol (Starting Material)• Dimethyl Carbonate (DMC) (Starting Material)• Methyl Ethyl Carbonate (MEC) (Intermediate)• Methanol (Byproduct)

Comparison of Analytical Validation Techniques

The validation of purity for DBC and DEC relies on a suite of complementary analytical techniques. The primary methods—Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—each offer distinct advantages for quantification and identification.[3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse for quantitative purity analysis. It separates volatile compounds based on their boiling points and interactions with the stationary phase. For both DBC and DEC, GC-FID provides excellent separation of the main component from lower-boiling impurities like methanol, ethanol, and DMC, as well as the higher-boiling intermediate. The boiling point difference between DBC (207 °C) and n-butanol (118 °C) is larger than that between DEC (126 °C) and ethanol (78 °C), which can sometimes allow for more baseline-resolved separation in DBC samples under optimized conditions.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides unambiguous structural confirmation and can detect impurities containing protons.[4] For both DBC and DEC, the spectra are relatively simple. The key diagnostic signals are the triplets corresponding to the -O-CH₂ - protons. Impurities like residual alcohols and the intermediate carbonate will have distinct, well-resolved signals, allowing for identification and semi-quantitative analysis through integration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups and for quickly screening for gross contamination.[5] The defining feature for both DBC and DEC is the strong carbonyl (C=O) stretch. While FTIR is excellent for confirming the carbonate functional group, it is less suited for quantifying minor impurities, which may have overlapping absorbances with the main product. Its primary role is confirmatory identification.

Experimental Protocols

This protocol is designed for quantifying DBC, DEC, and their related volatile impurities.

  • Instrumentation: Agilent 8860 GC system (or equivalent) with a flame ionization detector (FID) and a split/splitless injector.

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Sample Preparation: Dilute 10 µL of the synthesized carbonate sample in 990 µL of a suitable solvent (e.g., Dichloromethane, HPLC grade). Vortex to mix.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 3 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 25 °C/min to 280 °C, hold for 2 minutes.

    • Detector Temperature: 300 °C.

  • Analysis: Calculate purity based on the peak area percentage. The area of the main product peak is divided by the total area of all peaks in the chromatogram.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

    • Spectral Width: 20 ppm.

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all signals and assign them to the product and identified impurities. The residual solvent peak of CHCl₃ at ~7.26 ppm can be used as a reference.[6]

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition Parameters:

    • Scan Range: 4000 - 600 cm⁻¹.

    • Number of Scans: 16.

    • Resolution: 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands, particularly the C=O stretch of the carbonate group and the C-O stretches.

Data Presentation and Comparative Analysis

Below are hypothetical analysis results for synthesized batches of this compound and Diethyl Carbonate, demonstrating how purity data is presented and interpreted.

Table 1: GC-FID Purity Analysis of this compound

Peak No.Retention Time (min)ComponentArea %
13.15Methanol0.11
24.88n-Butanol0.45
35.51Dimethyl Carbonate (DMC)0.23
49.72Methyl Butyl Carbonate (MBC)1.35
512.64This compound (DBC) 97.86

Table 2: ¹H NMR Peak Assignment for this compound Sample (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentComponent
4.14triplet4H-O-CH₂ -DBC
3.78singlet--O-CH₃ MBC
3.65triplet--O-CH₂ -n-Butanol
1.67quintet4H-O-CH₂-CH₂ -DBC
1.42sextet4H-CH₂-CH₂ -CH₃DBC
0.94triplet6H-CH₃ DBC

Table 3: Key FTIR Absorption Bands for this compound Sample

Wavenumber (cm⁻¹)IntensityAssignment
2960-2875StrongC-H (alkyl) stretch
1742Very StrongC=O (carbonate) stretch
1260StrongC-O (ester) stretch

Table 4: GC-FID Purity Analysis of Diethyl Carbonate

Peak No.Retention Time (min)ComponentArea %
12.98Methanol0.15
23.45Ethanol0.62
35.50Dimethyl Carbonate (DMC)0.21
47.21Methyl Ethyl Carbonate (MEC)1.18
58.55Diethyl Carbonate (DEC) 97.84

Table 5: ¹H NMR Peak Assignment for Diethyl Carbonate Sample (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentComponent
4.21quartet4H-O-CH₂ -DEC
3.78singlet--O-CH₃ MEC
3.71quartet--O-CH₂ -Ethanol
1.31triplet6H-CH₃ DEC

Table 6: Key FTIR Absorption Bands for Diethyl Carbonate Sample

Wavenumber (cm⁻¹)IntensityAssignment
2985-2870StrongC-H (alkyl) stretch
1745Very StrongC=O (carbonate) stretch
1265StrongC-O (ester) stretch

Comparison Summary: The analytical approach for both DBC and DEC is nearly identical. The primary difference lies in the specific retention times (GC) and chemical shifts (NMR) of the products and their respective impurities, which are predictable based on their chemical structures and physical properties. Both validation packages provide a clear and quantitative assessment of purity.

Visualization of the Validation Workflow

The logical flow for validating the purity of a synthesized dialkyl carbonate is outlined below.

G cluster_start Sample Reception cluster_analysis Analytical Testing cluster_decision Data Review & Decision cluster_end Final Disposition Sample Synthesized This compound (Crude Sample) GC GC-FID Analysis (Quantitative Purity) Sample->GC NMR 1H NMR Analysis (Structural ID & Impurities) Sample->NMR FTIR FTIR Analysis (Functional Group ID) Sample->FTIR Review Review Data (Compare against specs) GC->Review NMR->Review FTIR->Review Decision Purity Specification Met? Review->Decision Pass Release Batch (Purity > 97.5%) Decision->Pass Yes Fail Reprocess or Reject (Purification Required) Decision->Fail No

Caption: Workflow for purity validation of synthesized dialkyl carbonates.

References

Comparative study of different catalysts for dibutyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Dibutyl Carbonate Synthesis

An Objective Analysis of Performance and Experimental Protocols for Researchers in Chemical Synthesis

The synthesis of this compound (DBC) is a significant area of research, driven by its applications as a fuel additive, a component in electrolytes, and a precursor for polycarbonates. The primary, environmentally friendlier route to DBC is the transesterification of dimethyl carbonate (DMC) with n-butanol. The choice of catalyst is paramount in this process, directly influencing reaction efficiency, selectivity, and overall sustainability. This guide provides a comparative analysis of different catalysts employed for DBC synthesis, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficacy of a catalyst in the synthesis of this compound is determined by several key metrics, primarily the conversion of the starting material (dimethyl carbonate), the selectivity towards the desired product (this compound), and the overall yield. The following tables summarize the performance of various catalysts under their respective optimal reaction conditions as reported in the literature.

Homogeneous Catalysts: Ionic Liquids

Ionic liquids (ILs) have emerged as effective homogeneous catalysts for DBC synthesis, offering high activity and selectivity. Their properties can be tuned by modifying the cation and anion.

CatalystDMC Conversion (%)DBC Selectivity (%)DBC Yield (%)Temperature (°C)Time (h)Molar Ratio (Butanol:DMC)Catalyst Loading (wt%)Reference
[N2222][Pro]96757211044:10.5[1][2]
[bmIm]OH*--75.8111044:12.0[3]

*Data for dipentyl carbonate synthesis, included for structural similarity context.

Heterogeneous Catalysts: Metal Oxides and Supported Catalysts

Heterogeneous catalysts offer advantages in terms of separation, reusability, and process simplification. Various metal oxides and supported catalysts have been investigated for DBC synthesis.

CatalystDMC Conversion (%)DBC Selectivity (%)DBC Yield (%)Temperature (°C)Time (h)Molar Ratio (Butanol:DMC)Catalyst Loading (wt%)Reference
Anatase TiO261.910061.9----[4]
K2O/SBA-1589.664.75818023:18[4]
ZnO-CeO2-La2O3--50.4----[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. The following are representative experimental protocols for DBC synthesis using different classes of catalysts.

Protocol 1: Synthesis of DBC using Tetraethylammonium Prolinate ([N2222][Pro]) Ionic Liquid

This procedure outlines the synthesis of DBC via transesterification of DMC with n-butanol using a homogeneous ionic liquid catalyst.[1]

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol (BuOH)

  • Tetraethylammonium prolinate ([N2222][Pro]) catalyst

Procedure:

  • A 50 mL round-bottomed flask is equipped with a magnetic stirrer and a condenser.

  • DMC (20 mmol), n-butanol (80 mmol), and [N2222][Pro] catalyst (0.5 wt% based on the total weight of reactants) are added to the flask.

  • The reaction mixture is heated to 110 °C and stirred vigorously.

  • The reaction is allowed to proceed for 4 hours.

  • After completion, the mixture is cooled to room temperature.

  • The product composition is determined by gas chromatography (GC) analysis.

Protocol 2: Synthesis of DBC using Heterogeneous K2O/SBA-15 Catalyst

This protocol describes the synthesis of DBC using a solid base catalyst, highlighting the conditions for a heterogeneous system.[4]

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol

  • K2O/SBA-15 catalyst

Procedure:

  • The reactants, DMC and n-butanol, are mixed in a molar ratio of 1:3.

  • The K2O/SBA-15 catalyst is added to the reactant mixture at a loading of 8% relative to the total weight of the reactants.

  • The reaction is carried out in a suitable reactor at a temperature of 180 °C.

  • The reaction is maintained for a duration of 2 hours.

  • Post-reaction, the solid catalyst is separated from the liquid product mixture by filtration.

  • The filtrate is then analyzed using gas chromatography to determine the conversion and selectivity.

Visualizing the Process: Workflow and Reaction Pathway

To better understand the experimental and chemical processes, the following diagrams illustrate the general workflow for catalyst testing and the proposed reaction mechanism for the transesterification of DMC with n-butanol.

G Experimental Workflow for Catalyst Screening in DBC Synthesis cluster_reaction Reaction cluster_analysis Analysis reactants Reactants (DMC, n-Butanol) mix Mixing and Heating reactants->mix catalyst Catalyst catalyst->mix reactor Reaction Vessel reaction Transesterification mix->reaction Optimal Conditions (Temp, Time, Pressure) separation Catalyst Separation (for heterogeneous) reaction->separation analysis GC Analysis reaction->analysis Homogeneous separation->analysis results Data (Conversion, Selectivity, Yield) analysis->results

Caption: A generalized workflow for screening catalysts in the synthesis of this compound.

Caption: A simplified two-step reaction pathway for the synthesis of this compound.

References

A Comparative Analysis of Dibutyl Carbonate Reactivity in Dialkyl Carbonate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dibutyl Carbonate's Performance Against Other Dialkyl Carbonates with Supporting Experimental Data.

In the landscape of sustainable chemistry, dialkyl carbonates (DACs) have emerged as versatile and environmentally benign reagents and solvents, offering a safer alternative to traditional toxic compounds like phosgene and alkyl halides.[1][2] Among these, this compound (DBC) is a key long-chain alkyl carbonate utilized in the synthesis of polycarbonates and as a lubricant base material.[3] This guide provides a comparative analysis of the reactivity of this compound with other common dialkyl carbonates, supported by experimental data, to aid researchers in selecting the appropriate carbonate for their specific synthetic needs.

Reactivity Overview

The reactivity of dialkyl carbonates is primarily governed by the nature of their alkyl groups and the reaction conditions. DACs can act as both alkylating and alkoxycarbonylating agents through two main mechanistic pathways: a bimolecular base-catalyzed acyl-cleavage (BAc2) or a bimolecular base-catalyzed alkyl-cleavage (BAl2) substitution.[1][4] Generally, reactions at lower temperatures (around 90°C) with hard nucleophiles favor alkoxycarbonylation (BAc2 mechanism), while higher temperatures (above 150°C) with soft nucleophiles lead to alkylation (BAl2 mechanism).[1]

A key factor influencing the reactivity of a dialkyl carbonate is the stability of the corresponding leaving group (alkoxide). Experimental and computational studies have established a general scale for the leaving group ability in transesterification reactions, which directly correlates with the reactivity of the parent dialkyl carbonate.[5]

Logical Relationship of Dialkyl Carbonate Reactivity

The following diagram illustrates the established scale of leaving group ability, which is inversely related to the steric hindrance of the alkyl group. This provides a predictive framework for the relative reactivity of different dialkyl carbonates in nucleophilic substitution reactions.

G Figure 1: Reactivity Scale of Dialkyl Carbonates Based on Leaving Group Ability cluster_0 Decreasing Reactivity & Increasing Steric Hindrance Di-t-butyl Carbonate Di-t-butyl Carbonate Diisopropyl Carbonate Diisopropyl Carbonate Di-t-butyl Carbonate->Diisopropyl Carbonate Less Reactive This compound This compound Diisopropyl Carbonate->this compound Diethyl Carbonate Diethyl Carbonate This compound->Diethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate Diethyl Carbonate->Dimethyl Carbonate More Reactive

Caption: Relative reactivity of dialkyl carbonates in transesterification.

Quantitative Comparison: Transesterification of Glycerol

To provide a quantitative comparison, the performance of various dialkyl carbonates in the transesterification of glycerol to glycerol carbonate was evaluated. The following table summarizes the glycerol conversion percentages at different temperatures and reaction times, demonstrating the impact of the alkyl chain length on reactivity.

Dialkyl CarbonateTemperature (°C)Reaction Time (min)Glycerol Conversion (%)
Dimethyl Carbonate (DMC) 8030~85
8060~95
Diethyl Carbonate (DEC) 12030~60
120120~90
Dipropyl Carbonate (DPC) 12060~40
120180~75
This compound (DBC) 120120~30
120240~60

Data adapted from a study on the valorization of glycerol using different dialkyl carbonates.[6]

The data clearly indicates that under the tested conditions, dimethyl carbonate exhibits the highest reactivity, achieving high conversion at a lower temperature and in a shorter time frame. The reactivity decreases as the alkyl chain length increases, with this compound being the least reactive among the tested linear dialkyl carbonates. This trend is consistent with the established reactivity scale based on leaving group ability and steric effects.

Experimental Protocols

Synthesis of this compound via Transesterification of Dimethyl Carbonate with n-Butanol

This protocol describes a common method for synthesizing this compound, which also serves as a representative experimental setup for comparing the reactivity of different dialkyl carbonates.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the synthesis of this compound from dimethyl carbonate and n-butanol.

G Figure 2: Workflow for the Synthesis of this compound Reactants Reactants: - Dimethyl Carbonate (DMC) - n-Butanol (BuOH) - Catalyst ([N2222][Pro]) Reaction Transesterification Reaction - Temperature: 110 °C - Time: 4 h - Molar Ratio (BuOH/DMC): 4:1 - Catalyst Loading: 0.5 wt% Reactants->Reaction Separation Separation - Removal of excess reactants and byproducts by distillation Reaction->Separation Purification Purification - Further purification of the crude product (e.g., fractional distillation) Separation->Purification Product Final Product: - this compound (DBC) Purification->Product

Caption: Key stages in the synthesis of this compound.

Materials:

  • Dimethyl carbonate (DMC)

  • n-Butanol (BuOH)

  • Tetraethylammonium prolinate ([N2222][Pro]) ionic liquid catalyst

Procedure:

  • In a suitable reaction vessel, combine dimethyl carbonate (20 mmol), n-butanol (80 mmol), and [N2222][Pro] catalyst (0.5 wt% of the total reactants).[3]

  • Heat the reaction mixture to 110 °C with continuous stirring.[3]

  • Maintain the reaction at this temperature for 4 hours.[3]

  • Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the conversion of DMC and the selectivity towards this compound.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the product from the catalyst and unreacted starting materials. The ionic liquid catalyst can often be recovered and reused.

  • Purify the crude this compound, typically by distillation.

The conversion of DMC can reach up to 96% with a selectivity to DBC of 75% under these optimized conditions.[3]

Conclusion

The reactivity of this compound is generally lower than that of its shorter-chain counterparts, such as dimethyl carbonate and diethyl carbonate. This is primarily attributed to the increased steric hindrance and the nature of the butoxide leaving group. While dimethyl carbonate is often the reagent of choice for high reactivity, this compound serves as a valuable intermediate in specific applications where its long alkyl chains are desirable. The choice of dialkyl carbonate should therefore be guided by the specific requirements of the chemical transformation, including desired reactivity, reaction conditions, and the intended properties of the final product. The provided experimental data and protocols offer a solid foundation for making informed decisions in the design and optimization of synthetic routes involving dialkyl carbonates.

References

Dibutyl Carbonate in Lithium-Ion Batteries: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of lithium-ion battery technology, the composition of the electrolyte remains a critical determinant of performance, safety, and lifespan. While conventional carbonate solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) have dominated the field, the quest for improved safety and electrochemical stability has spurred research into alternative solvent molecules. Among these, dibutyl carbonate (DBC) has emerged as a potential candidate, meriting a closer evaluation of its properties and performance characteristics in comparison to established electrolyte components.

This guide provides a comparative analysis of this compound, summarizing its known physical properties and discussing its potential role as a co-solvent or additive in lithium-ion battery electrolytes. Due to a scarcity of extensive experimental data in publicly available literature, this guide will draw inferences from its physical characteristics and parallel findings on other less conventional carbonate solvents.

Physicochemical Properties: A Comparative Overview

A solvent's fundamental physical properties, such as its boiling point, flash point, viscosity, and dielectric constant, are pivotal in determining its suitability for use in a lithium-ion battery electrolyte. These parameters directly influence safety, ionic conductivity, and the operational temperature range of the battery.

PropertyThis compound (DBC)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)
Molecular Formula C9H18O3C3H4O3C3H6O3C5H10O3
Molecular Weight ( g/mol ) 174.2488.0690.08118.13
Boiling Point (°C) 206.624890127
Flash Point (°C) ~77~143225
Density (g/cm³ at 20°C) ~0.925~1.321 (at 40°C)~1.07~0.975
Viscosity (cP at 25°C) ~1.41.9 (at 40°C)0.590.75
Dielectric Constant (ε) Not readily available89.83.12.8

Note: Some properties for DBC are not widely documented in literature and may vary based on experimental conditions.

Experimental Protocols for Electrolyte Evaluation

To rigorously assess the performance of a novel electrolyte solvent such as this compound, a series of standardized electrochemical tests are typically employed. While specific data for DBC is limited, the following experimental methodologies are standard in the field for evaluating any new electrolyte formulation.

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte is a measure of its ability to conduct lithium ions. It is a crucial parameter that directly affects the battery's power density.

Methodology:

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF6) in the solvent system under investigation (e.g., a mixture of EC and DBC in a specified ratio) inside an argon-filled glovebox to prevent moisture contamination.

  • Conductivity Cell: A conductivity cell with two platinum electrodes of a known geometry is filled with the prepared electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is essential for high-voltage battery applications.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in a glovebox, typically with a lithium metal reference and counter electrode, and an inert working electrode (e.g., platinum or glassy carbon).

  • Linear Sweep Voltammetry (LSV): LSV is performed by scanning the potential of the working electrode to anodic (positive) and cathodic (negative) limits at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The onset potentials for the sharp increase in oxidation and reduction currents are identified as the anodic and cathodic stability limits of the electrolyte.

Cycling Performance Evaluation

This test assesses the long-term stability and performance of the electrolyte in a full-cell configuration.

Methodology:

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled with a specific anode (e.g., graphite) and cathode (e.g., LiNiMnCoO2), a separator, and the electrolyte under investigation.

  • Formation Cycles: The cells undergo a few initial slow-rate cycles (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Galvanostatic Cycling: The cells are then cycled at various C-rates (e.g., C/5, 1C, 5C) between defined voltage limits for an extended number of cycles (e.g., 100-1000 cycles).

  • Data Analysis: Key performance metrics such as discharge capacity, coulombic efficiency, and capacity retention are plotted against the cycle number to evaluate the long-term stability.

Performance Comparison and Discussion

Ionic Conductivity
Electrochemical Stability and SEI Formation

The electrochemical stability of an electrolyte is paramount for battery longevity. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode during the initial cycles is crucial for preventing continuous electrolyte decomposition. The composition and stability of the SEI are highly dependent on the electrolyte formulation. While there is no specific research on the SEI formed from DBC, it is expected to undergo reductive decomposition on the anode surface, similar to other linear carbonates. The longer alkyl chains in DBC might influence the properties of the resulting SEI, potentially affecting its flexibility and ionic conductivity.

SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte Anode Graphite Anode Li_ion Li+ SEI Solid Electrolyte Interphase (SEI) Li_ion->SEI Passage of Li+ Solvent DBC/EC Molecules Solvent->SEI Reductive Decomposition SEI->Anode Passivates

Caption: SEI formation on the anode surface.

The above diagram illustrates the fundamental process of SEI formation, where solvent molecules (including potentially DBC) decompose on the anode surface to form a passivating layer that allows lithium-ion transport while blocking electrons.

Safety Characteristics

One of the primary motivations for exploring alternative solvents like DBC is to enhance battery safety. DBC's high flash point is a significant advantage over the more volatile DMC and DEC.[1] A higher flash point means the electrolyte is less likely to ignite at elevated temperatures, which could be triggered by overcharging, short-circuiting, or physical damage to the cell.

Electrolyte_Function cluster_discharge Discharge Anode Anode (e.g., Graphite) Electrolyte Electrolyte (Li+ in DBC/EC) Anode->Electrolyte Li+ release Separator Separator Cathode Cathode (e.g., LCO) Cathode->Electrolyte Li+ release Electrolyte->Anode Li+ uptake Electrolyte->Cathode Li+ uptake

Caption: Function of the electrolyte in a Li-ion cell.

This diagram shows the essential role of the electrolyte in transporting lithium ions between the anode and cathode during the charge and discharge cycles.

Conclusion and Future Outlook

This compound presents an intriguing profile for application in lithium-ion batteries, primarily due to its potential to enhance safety through a higher flash point. However, the current body of public research lacks the comprehensive experimental data required for a definitive performance comparison with mainstream carbonate solvents. Key data on ionic conductivity, electrochemical stability, and long-term cycling performance in various cell chemistries are needed to fully assess its viability.

Future research should focus on:

  • Systematic studies of the physicochemical properties of DBC-based electrolytes with various lithium salts and co-solvents.

  • Detailed electrochemical characterization, including ionic conductivity, electrochemical stability window, and rate capability.

  • In-depth analysis of the SEI layer formed from DBC-containing electrolytes to understand its composition, stability, and impact on battery performance.

  • Comprehensive safety testing of cells utilizing DBC to validate its potential for improving thermal stability.

While DBC may not be a direct replacement for conventional carbonate solvents at present, it holds promise as a high-flash-point co-solvent or additive to improve the safety characteristics of lithium-ion batteries. Further dedicated research is essential to unlock its full potential and pave the way for safer energy storage solutions.

References

A Comparative Guide to the Green Synthesis of Dibutyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibutyl carbonate (DBC), a versatile chemical intermediate and a green solvent, has traditionally been dominated by methods that raise significant environmental and safety concerns. The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have spurred the development of cleaner synthetic routes. This guide provides an objective comparison of various methods for synthesizing DBC, focusing on key green chemistry metrics, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Green Chemistry Metrics

The "greenness" of a chemical synthesis can be quantified using several metrics. This guide focuses on three key indicators:

  • Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste generation at a molecular level.

  • E-factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

  • Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.

The following table summarizes the calculated green chemistry metrics for five distinct synthetic routes to this compound. The values are calculated based on stoichiometric amounts for Atom Economy and on representative experimental data from the literature for E-factor and PMI.

Synthesis RouteAtom Economy (%)E-factor (approx.)Process Mass Intensity (PMI) (approx.)
Phosgene Route 47.2%> 10> 11
Transesterification of Dimethyl Carbonate 80.4%~ 1.5~ 2.5
Direct Synthesis from CO₂ and Butanol 90.5%~ 0.5~ 1.5
Urea Route 63.2%~ 2.0~ 3.0
Oxidative Carbonylation of Butanol 82.7%~ 1.0~ 2.0

Note: The E-factor and PMI values are estimations based on typical lab-scale procedures and can vary depending on the specific reaction conditions, yield, and purification methods.

Synthetic Pathways and Logical Relationships

The choice of a synthetic route for this compound involves a trade-off between feedstock availability, reaction conditions, and environmental impact. The following diagram illustrates the logical relationship between the different starting materials and the resulting synthetic pathways.

Dibutyl_Carbonate_Synthesis cluster_reactants Starting Materials cluster_routes Synthetic Routes cluster_product Product Phosgene Phosgene Phosgene_Route Phosgene Route Phosgene->Phosgene_Route Butanol n-Butanol Butanol->Phosgene_Route Transesterification Transesterification Butanol->Transesterification Direct_Synthesis Direct Synthesis Butanol->Direct_Synthesis Urea_Route Urea Route Butanol->Urea_Route Oxidative_Carbonylation Oxidative Carbonylation Butanol->Oxidative_Carbonylation DMC Dimethyl Carbonate DMC->Transesterification CO2 Carbon Dioxide CO2->Direct_Synthesis Urea Urea Urea->Urea_Route CO Carbon Monoxide CO->Oxidative_Carbonylation O2 Oxygen O2->Oxidative_Carbonylation DBC This compound Phosgene_Route->DBC High Toxicity Transesterification->DBC Methanol byproduct Direct_Synthesis->DBC Water byproduct Urea_Route->DBC Ammonia byproduct Oxidative_Carbonylation->DBC Water byproduct

Caption: Synthetic pathways to this compound from various starting materials.

Experimental Protocols

Detailed experimental procedures for each of the five synthetic routes are provided below. These protocols are based on literature reports and are intended for informational purposes for trained chemists.

Phosgene Route

Reaction: 2 CH₃(CH₂)₃OH + COCl₂ → (CH₃(CH₂)₃O)₂CO + 2 HCl

Experimental Protocol:

  • Warning: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, a solution of n-butanol (2 moles) in a suitable inert solvent (e.g., toluene) is prepared.

  • The solution is cooled in an ice bath.

  • A solution of phosgene (1 mole) in the same solvent is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then washed with water, a dilute solution of sodium bicarbonate, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude this compound is purified by vacuum distillation.

Transesterification of Dimethyl Carbonate

Reaction: 2 CH₃(CH₂)₃OH + (CH₃O)₂CO ⇌ (CH₃(CH₂)₃O)₂CO + 2 CH₃OH

Experimental Protocol:

  • A mixture of dimethyl carbonate (DMC), n-butanol (in a molar ratio of 1:2 to 1:4), and a catalyst (e.g., sodium methoxide, potassium carbonate, or a solid base catalyst) is placed in a round-bottom flask equipped with a distillation column.

  • The reaction mixture is heated to reflux.

  • The methanol formed during the reaction is continuously removed by fractional distillation to shift the equilibrium towards the product side.

  • The progress of the reaction can be monitored by gas chromatography (GC).

  • After the reaction is complete, the catalyst is neutralized or filtered off.

  • The excess n-butanol and any remaining DMC are removed by distillation.

  • The resulting this compound is purified by vacuum distillation.

Direct Synthesis from CO₂ and Butanol

Reaction: 2 CH₃(CH₂)₃OH + CO₂ ⇌ (CH₃(CH₂)₃O)₂CO + H₂O

Experimental Protocol:

  • This reaction is typically carried out in a high-pressure autoclave.

  • n-Butanol, a suitable catalyst (e.g., ceria-zirconia mixed oxides, or an organotin compound), and a dehydrating agent (e.g., 2-cyanopyridine or a molecular sieve) are charged into the autoclave.

  • The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure (typically 5-10 MPa).

  • The reaction mixture is heated to the desired temperature (e.g., 150-200 °C) and stirred for a specified time.

  • After the reaction, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The product is separated from the unreacted butanol and the hydrated dehydrating agent by distillation.

  • Further purification of this compound is achieved by vacuum distillation.

Urea Route

Reaction: 2 CH₃(CH₂)₃OH + NH₂CONH₂ → (CH₃(CH₂)₃O)₂CO + 2 NH₃

Experimental Protocol:

  • Urea, n-butanol (in excess), and a catalyst (e.g., zinc oxide, or a mixed metal oxide) are placed in a reaction vessel equipped with a mechanical stirrer and a system for the removal of ammonia.

  • The reaction mixture is heated to a temperature of 150-200 °C.

  • Ammonia gas evolved during the reaction is continuously removed, often by passing a stream of inert gas (like nitrogen) through the reaction mixture, to drive the reaction to completion.

  • The reaction is monitored by analyzing the disappearance of urea or the formation of DBC.

  • Upon completion, the catalyst is separated by filtration.

  • The excess n-butanol is recovered by distillation.

  • The crude this compound is then purified by vacuum distillation.

Oxidative Carbonylation of Butanol

Reaction: 2 CH₃(CH₂)₃OH + CO + ½ O₂ → (CH₃(CH₂)₃O)₂CO + H₂O

Experimental Protocol:

  • This reaction is typically performed in a high-pressure reactor.

  • n-Butanol, a catalyst system (e.g., a palladium complex with a copper co-catalyst), and a base (to neutralize any acidic byproducts) are loaded into the reactor.

  • The reactor is sealed and then pressurized with a mixture of carbon monoxide and oxygen (or air).

  • Caution: Mixtures of carbon monoxide and oxygen can be explosive. Proper safety measures must be in place.

  • The reaction is carried out at elevated temperature and pressure (e.g., 100-150 °C and 2-5 MPa).

  • After the reaction, the reactor is cooled and depressurized.

  • The catalyst is separated from the reaction mixture.

  • The product is isolated by distillation, separating it from unreacted butanol and water.

  • Final purification is achieved by vacuum distillation.

Economic Analysis of Dibutyl Carbonate Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyl carbonate (DBC) is a versatile chemical intermediate with growing applications in the pharmaceutical and specialty chemical industries. Its favorable properties, such as low toxicity and high boiling point, make it an attractive green solvent and reagent. The economic viability of DBC production is a critical factor for its wider adoption. This guide provides a comparative analysis of the primary production methods for this compound, focusing on their economic feasibility, supported by experimental data and detailed protocols.

Executive Summary

The production of this compound can be broadly categorized into phosgene-based and phosgene-free routes. While the traditional phosgene route is effective, its use of highly toxic phosgene gas raises significant safety and environmental concerns, leading to increased interest in greener alternatives. Phosgene-free methods, including the transesterification of dimethyl carbonate (DMC) with butanol, the alcoholysis of urea, and the direct synthesis from carbon dioxide, offer more environmentally benign pathways. However, the production costs for these greener routes are often higher, primarily influenced by raw material prices, catalyst cost and stability, and reaction efficiency. This guide presents a detailed comparison of these methods to aid in the selection of the most suitable production strategy based on economic and environmental considerations.

Comparative Economic and Performance Analysis

The economic feasibility of each production method is determined by a combination of factors including raw material costs, energy consumption, catalyst performance, and capital expenditure for the plant. The following tables summarize the key quantitative data for each major production route.

Production Method Key Reactants Typical Catalyst Yield of DBC (%) Selectivity for DBC (%) Key Advantages Key Disadvantages
Phosgenation n-butanol, Phosgene-HighHighWell-established technologyUse of highly toxic phosgene, corrosive byproducts (HCl)
Transesterification Dimethyl Carbonate (DMC), n-butanolIonic Liquids (e.g., [N2222][Pro]), Metal Oxides (e.g., K2O/SBA-15, TiO2)58 - 72[1][2]64.7 - 100[1][2]Phosgene-free, milder reaction conditions, high selectivity[2]Cost of DMC, catalyst cost and separation
Urea Alcoholysis Urea, n-butanolMetal Acetates (e.g., Nickel Acetate), Metal Oxides (e.g., ZnO)Up to 95.0[3]-Inexpensive and readily available raw materials, phosgene-freeFormation of byproducts, requires timely removal of ammonia[3]
Direct Synthesis from CO2 n-butanol, Carbon Dioxide (CO2)Metal Oxides (e.g., CeO2)--Utilization of a greenhouse gas, environmentally friendlyLow conversion rates due to thermodynamic limitations, water removal is critical[1]
Oxidative Carbonylation n-butanol, Carbon Monoxide (CO), Oxygen (O2)Palladium-based catalysts--Phosgene-freeRequires high pressure, catalyst cost and stability

Note: Data for Direct Synthesis from CO2 and Oxidative Carbonylation of butanol to DBC is less reported in publicly available literature compared to other methods. The table reflects the general state of research.

Economic Factor Phosgenation Transesterification Urea Alcoholysis Direct Synthesis from CO2 Oxidative Carbonylation
Raw Material Cost Moderate to High (Phosgene is costly and hazardous)High (DMC price can be a limiting factor)Low (Urea is a cheap and abundant commodity)Low (CO2 is inexpensive)Moderate (CO can be sourced from various processes)
Capital Investment High (Requires specialized equipment for handling phosgene)ModerateModerateHigh (Requires high-pressure reactors and efficient water removal systems)High (Requires high-pressure equipment)
Operating Costs High (Due to safety measures and corrosion issues)ModerateModerateHigh (Energy-intensive separation processes)High (High-pressure operations)
Catalyst Cost & Lifespan Not applicableVaries significantly with the catalyst. Ionic liquids can be expensive but are often recyclable. Solid catalysts offer easier separation and potential for longer life.[2][4][5]Moderate. Metal oxides are relatively inexpensive.Moderate to High. Catalyst stability is a key challenge.High. Palladium-based catalysts are expensive.
Overall Economic Viability Commercially practiced but facing regulatory pressure.Becoming increasingly competitive, especially with catalyst and process optimization.Potentially very cost-effective if high yields and selectivity can be consistently achieved on a large scale.Currently in the research and development phase; not yet economically viable for bulk production.Less explored for DBC specifically; economic feasibility is uncertain.

Note: The overall production cost of this compound is estimated to be 15-20% higher than comparable carbonate esters, with butanol feedstock accounting for approximately 60% of the production cost.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and optimizing synthetic procedures. Below are representative protocols for the key production methods of this compound.

Transesterification of Dimethyl Carbonate with n-Butanol

Catalyst: Tetraethylammonium prolinate ([N2222][Pro]) ionic liquid[2]

Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add dimethyl carbonate (DMC, 20 mmol) and n-butanol (80 mmol).

  • Add the [N2222][Pro] catalyst (0.5 wt% of the total reactants).

  • Heat the reaction mixture to 110 °C with constant stirring.

  • Maintain the reaction for 4 hours.

  • After the reaction, cool the mixture to room temperature.

  • The product mixture is then analyzed by gas chromatography to determine the conversion of DMC and the selectivity and yield of this compound.

Urea Alcoholysis for this compound Synthesis

Catalyst: Nickel acetate with triphenylphosphine[3]

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place urea (10g), n-butanol (50g), nickel acetate (0.5g), and triphenylphosphine (2g).

  • Heat the flask in an oil bath to 170 °C, allowing the system to reflux at approximately 110 °C.

  • Maintain the reaction with stirring and reflux for 20 hours.

  • The by-product ammonia gas should be safely vented and scrubbed.

  • After completion, the reaction mixture is cooled and analyzed by gas chromatography to determine the yield of this compound.

Direct Synthesis of this compound from n-Butanol and CO2

Catalyst: Cerium oxide (CeO2) with a dehydration agent[1]

Methodology:

  • A high-pressure autoclave reactor is charged with n-butanol, the CeO2 catalyst, and a dehydration agent (e.g., 2-cyanopyridine).

  • The reactor is sealed and then pressurized with carbon dioxide.

  • The mixture is heated to the desired reaction temperature (e.g., 150-180 °C) and stirred for a specified duration.

  • Throughout the reaction, the pressure is maintained by feeding CO2 as it is consumed.

  • After the reaction, the autoclave is cooled, and the pressure is carefully released.

  • The product mixture is filtered to remove the catalyst and then analyzed to determine the conversion and yield of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships between the different production methods and a typical experimental workflow for catalyst screening.

Dibutyl_Carbonate_Production_Methods cluster_phosgene Phosgene-Based Route cluster_nonphosgene Phosgene-Free Routes Phosgene Phosgenation DBC This compound Phosgene->DBC Traditional, High Yield High Toxicity Transesterification Transesterification Transesterification->DBC Green, High Selectivity DMC Cost is a Factor Urea Urea Alcoholysis Urea->DBC Low-Cost Raw Materials Byproduct Management Direct_CO2 Direct Synthesis from CO2 Direct_CO2->DBC CO2 Utilization Low Conversion Oxidative Oxidative Carbonylation Oxidative->DBC Phosgene-Free High Pressure

Caption: Comparison of major production routes for this compound.

Catalyst_Screening_Workflow start Define Reaction (e.g., Transesterification) catalyst_synthesis Catalyst Synthesis & Characterization start->catalyst_synthesis reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) catalyst_synthesis->reaction_setup reaction_run Run Reaction (Temp, Time, Pressure) reaction_setup->reaction_run analysis Product Analysis (GC, NMR, etc.) reaction_run->analysis data_evaluation Data Evaluation (Yield, Selectivity, TON/TOF) analysis->data_evaluation optimization Reaction Condition Optimization data_evaluation->optimization recycling_test Catalyst Recycling & Stability Test data_evaluation->recycling_test optimization->reaction_run Iterate end Select Optimal Catalyst & Conditions recycling_test->end

References

Safety Operating Guide

Dibutyl carbonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of dibutyl carbonate is critical for ensuring laboratory safety and environmental protection. As a substance that can cause serious eye damage, skin irritation, and potential allergic reactions, and is harmful to aquatic life with long-lasting effects, it necessitates handling and disposal according to strict protocols.[1][2] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.

This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, intended for researchers, scientists, and drug development professionals. All procedures should be performed in accordance with local, regional, and national hazardous waste regulations.[1]

Immediate Safety Protocols

Before handling or disposing of this compound, ensure all necessary safety measures are in place. This includes having immediate access to eyewash stations and safety showers.[1]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The minimum required PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with poor ventilation, or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous waste.[1] Never discharge it down the drain or mix it with non-hazardous waste.

  • Waste Identification: Clearly identify the waste as "Hazardous Waste - this compound".

  • Segregation: Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3]

  • Containerization:

    • Store waste in its original container or a compatible, properly sealed container.[1][3]

    • The container must be in good condition, free from leaks or damage.

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated, cool, and dry secondary containment area.[1][5]

    • Keep the container away from incompatible materials, such as strong oxidizing agents, heat, sparks, and open flames.[1][6][7]

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through your institution's EHS department or a certified hazardous waste disposal company.[1][5]

    • Disposal must comply with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][8]

Emergency Response: Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5][7] Use non-sparking tools for cleanup.[9]

  • Containment:

    • Wearing the appropriate PPE, prevent the spill from spreading and from entering drains, sewers, or waterways.[1][9] You can do this by creating a dike around the spill with an inert absorbent material.

    • Cover drains in the vicinity.[3][10]

  • Absorption and Cleanup:

    • Soak up the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][9]

    • Carefully scoop the absorbed material into a suitable, closed, and properly labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste, following the procedures outlined above.

Data Summary: this compound

The following table summarizes key quantitative and safety data for this compound.

ParameterValueReference
Chemical Formula C9H18O3[1]
Molecular Weight 174.24 g/mol [1]
Appearance Colorless to very pale yellow liquid
Boiling Point 207 °C[6]
Flash Point 76 °C[6]
GHS Signal Word Danger / Warning[1][2]
GHS Hazard Statements H317: May cause an allergic skin reactionH318/H319: Causes serious eye damage/irritationH412: Harmful to aquatic life with long lasting effects[1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[1][5][6]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Dibutyl_Carbonate_Disposal start Waste this compound ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Situation ppe->assess spill Spill or Leak Occurred assess->spill Yes routine Routine Disposal assess->routine No contain Step 3a: Contain Spill with Inert Absorbent spill->contain containerize Step 3b: Secure in a Labeled, Closed Hazardous Waste Container routine->containerize collect Step 4a: Collect Absorbed Waste into a Labeled, Sealable Container contain->collect storage Step 5: Store in Designated Hazardous Waste Area collect->storage containerize->storage contact_ehs Step 6: Contact EHS or Approved Waste Vendor for Pickup storage->contact_ehs end Final Disposal at Licensed Facility contact_ehs->end

References

Personal protective equipment for handling Dibutyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Dibutyl Carbonate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Important Note on Chemical Identity: The term "this compound" can refer to different isomers, most commonly Di-n-butyl carbonate and Di-tert-butyl dicarbonate ((Boc)₂O). This guide primarily focuses on Di-tert-butyl dicarbonate, a widely used reagent in organic synthesis. While many safety protocols are similar, always refer to the specific Safety Data Sheet (SDS) for the exact chemical you are using.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Standards/Regulations
Eye/Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133, European Standard EN166[1]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. A lab coat or chemical-resistant suit is recommended.EN 374[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working in poorly ventilated areas.[1]NIOSH/MSHA, EN 149[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Remove all sources of ignition, as this compound can be flammable.[3]

  • Ground all equipment containing the material to prevent static discharge.[3]

2. Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe vapors or mist.[3]

  • Wear the recommended personal protective equipment at all times.[1][3]

  • Keep containers tightly closed when not in use.[3][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • The recommended storage temperature is typically between 2-8°C.[3]

  • Store in the original, tightly sealed container.[3]

Emergency Procedures

1. Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][3]

  • Do not allow the spilled material to enter drains or waterways.[3]

2. First Aid:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[1]

Disposal Plan

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Do not dispose of the material down the drain or into the environment.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound A Preparation & Engineering Controls B Wear Appropriate PPE A->B Always C Handling in Fume Hood B->C Proceed to handle D Storage in Cool, Dry, Ventilated Area C->D After use E Spill or Exposure Event C->E If spill/exposure occurs G Proper Waste Disposal C->G After use H End of Process D->H Task complete F Follow Emergency Procedures E->F Immediate action F->G After containment/first aid G->H Task complete

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.